Sonlicromanol hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3.ClH/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14;/h14,20,22H,5-10H2,1-4H3,(H,21,23);1H/t14-,19+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFWCHDZDIRYBZ-MQZJHDQISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N[C@@H]3CCCNC3)C(=C1O)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sonlicromanol Hydrochloride: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol hydrochloride (formerly KH176) is a clinical-stage small molecule being developed as a potential treatment for primary mitochondrial diseases (PMDs), a group of debilitating genetic disorders characterized by impaired energy production.[1][2] Its mechanism of action is multi-faceted, targeting the downstream consequences of mitochondrial dysfunction, namely oxidative stress, inflammation, and cellular redox imbalance.[3][4] This technical guide provides an in-depth analysis of the core mechanism of action of sonlicromanol and its active metabolite, KH176m, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways involved.
Core Mechanism of Action: A Multi-Pronged Approach
Sonlicromanol's therapeutic potential stems from its ability to modulate several key cellular pathways that are dysregulated in mitochondrial diseases. The primary effects are mediated by its active metabolite, KH176m.[3] The core mechanism can be broken down into three main pillars:
-
Reactive Oxygen Species (ROS) and Redox Modulation: Sonlicromanol, through KH176m, acts as a potent ROS scavenger and modulates the cellular redox environment.[5][6]
-
Anti-inflammatory Effects: KH176m selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[7][8]
-
Mitochondrial Function Support: While not a direct activator of the electron transport chain, sonlicromanol's actions help to alleviate the downstream cellular stress caused by mitochondrial dysfunction, indirectly supporting mitochondrial health.
Preclinical Data and Experimental Protocols
ROS Scavenging and Redox Modulation
A hallmark of mitochondrial dysfunction is the overproduction of ROS, leading to oxidative stress and cellular damage.[3] Sonlicromanol's active metabolite, KH176m, has demonstrated significant ROS scavenging capabilities.
Quantitative Data:
| Assay | Compound | Cell Line | Parameter | Value | Reference |
| ROS Scavenging Assay | KH176m | Patient-derived fibroblasts (P4) | IC50 | 2.5 x 10⁻⁷ M | [9] |
| Redox Stress Survival Assay | KH176m | Patient-derived fibroblasts (P4) | EC50 | 3.87 x 10⁻⁸ M | [9] |
| Cellular Superoxide Reduction | KH176m | Patient-derived fibroblasts (P4) | EC50 | 1.7 x 10⁻⁶ M | [9] |
| Mitochondrial Superoxide Reduction | KH176m | Patient-derived fibroblasts (P4) | IC50 | 1.4 x 10⁻⁶ M | [9] |
| Lipid Peroxidation Inhibition (4-HNE) | KH176m (10 µM) | Langendorff-perfused mouse hearts | Reduction vs. control | ~26% (p<0.001) | [5] |
Experimental Protocols:
-
ROS Scavenging Assay:
-
Objective: To determine the concentration of a compound required to reduce cellular ROS levels by 50% (IC50).
-
Methodology: Patient-derived fibroblasts with a complex I deficiency (P4 cell line) were treated with various concentrations of KH176m for 24 hours. The fluorescent probe CM-H2DCFDA, which becomes fluorescent upon oxidation by ROS, was used to quantify cellular ROS levels. Fluorescence was measured to determine the extent of ROS reduction.[9]
-
-
Redox Stress Survival Assay:
-
Objective: To determine the effective concentration of a compound required to protect cells from chemically induced redox stress by 50% (EC50).
-
Methodology: P4 fibroblasts were treated with 200 µM buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione (B108866) synthesis, to induce redox stress. Cells were co-incubated with varying concentrations of KH176m for 24 hours. Cell viability was then assessed to determine the protective effect of the compound.[9]
-
-
Lipid Peroxidation Assay:
-
Objective: To measure the inhibition of lipid peroxidation.
-
Methodology: In a study using a Langendorff-perfused mouse heart model of ischemia-reperfusion injury, the levels of 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation, were quantified in heart tissue homogenates via Western blot analysis.[5]
-
Anti-inflammatory Action via mPGES-1 Inhibition
Inflammation is a key pathological feature of mitochondrial diseases. Sonlicromanol's active metabolite, KH176m, has been shown to selectively inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme that catalyzes the production of prostaglandin E2 (PGE2), a potent inflammatory mediator.[7]
Quantitative Data:
| Assay | Compound | Cell Line/System | Parameter | Value | Reference |
| PGE2 Production Inhibition | KH176m | LPS-stimulated RAW264.7 macrophages | Dose-dependent reduction | Significant at 1-10 µM | [10] |
| Spheroid Growth Inhibition | KH176m (10 µM) | DU145 prostate cancer spheroids | Reduction vs. vehicle | Significant | [11] |
Experimental Protocols:
-
PGE2 Production Assay:
-
Objective: To measure the inhibition of PGE2 production.
-
Methodology: Mouse macrophage-like RAW264.7 cells were stimulated with lipopolysaccharide (LPS) to induce inflammation and PGE2 production. The cells were co-treated with varying concentrations of KH176m. The concentration of PGE2 in the cell culture medium was then quantified using an enzyme-linked immunosorbent assay (ELISA).[10]
-
-
Spheroid Growth Assay:
-
Objective: To assess the impact of mPGES-1 inhibition on the growth of cancer cell spheroids.
-
Methodology: DU145 human prostate cancer cells, which have high mPGES-1 expression, were grown in Matrigel to form spheroids. These spheroids were treated with KH176m, and their growth was monitored over time.[11]
-
Interaction with the Thioredoxin/Peroxiredoxin System
The thioredoxin (Trx)/peroxiredoxin (Prx) system is a crucial cellular antioxidant defense mechanism. Sonlicromanol has been reported to interact with and boost this system, further contributing to its redox-modulating effects.[6] While specific quantitative data on the direct interaction is limited, preclinical studies in a cardiac ischemia-reperfusion model support this mechanism.[5]
Experimental Protocol (General):
-
NADPH-Dependent Peroxiredoxin Activity Assay:
-
Objective: To measure the activity of peroxiredoxins.
-
Methodology: This assay typically measures the consumption of NADPH, which is required for the reduction of oxidized thioredoxin by thioredoxin reductase. The rate of NADPH oxidation, monitored by the decrease in absorbance at 340 nm, is proportional to the activity of the peroxiredoxin enzyme.[12]
-
Preclinical Efficacy in a Mouse Model of Leigh Syndrome
The Ndufs4 knockout (Ndufs4-/-) mouse is a well-established model for Leigh syndrome, a severe mitochondrial disease. Treatment of these mice with sonlicromanol has been shown to improve motor performance and reduce retinal degeneration.[2][13]
Experimental Protocol:
-
Animal Model: Ndufs4 knockout mice, which have a defect in complex I of the electron transport chain, were used.[14]
-
Treatment Regimen: Sonlicromanol (10 mg/kg) was administered daily via intraperitoneal injection from postnatal day 14 to 45.[13]
-
Outcome Measures: Motor performance was assessed using a rotarod test, and gait was analyzed. Retinal ganglion cell degeneration was also evaluated.[13]
Clinical Data: Phase IIb Study in m.3243A>G Patients
A Phase IIb clinical trial investigated the efficacy and safety of sonlicromanol in patients with mitochondrial disease due to the m.3243A>G mutation.[1][15]
Study Design:
-
A randomized, double-blind, placebo-controlled, three-way crossover study with 27 participants.
-
Patients received 50 mg or 100 mg of sonlicromanol or a placebo twice daily for 28 days, with a washout period between treatments.
-
This was followed by a 52-week open-label extension study where patients received 100 mg of sonlicromanol twice daily.[15][16]
Quantitative Results (p-values from the open-label extension study):
| Outcome Measure | p-value | Reference |
| Neuro-Quality of Life Short Form-Fatigue Scale | 0.0036 | [1] |
| mini-Balance Evaluation Systems test | 0.0009 | [1] |
| McGill Pain Questionnaire | 0.0105 | [1] |
| EuroQol EQ-5D-5L-Visual Analog Scale | 0.0213 | [1] |
| EuroQol EQ-5D-5L-Index | 0.0173 | [1] |
| Test of Attentional Performance (TAP) with alarm | 0.0102 | [1] |
| TAP without alarm | 0.0047 | [1] |
| SF12 physical component score | 0.0008 | [1] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of sonlicromanol.
References
- 1. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 4. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonlicromanol seems promising for certain cancers - Khondrion announces publication in PLOS ONE of new research - Radboudumc [radboudumc.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonlicromanol’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth | PLOS One [journals.plos.org]
- 12. Measurement of Peroxiredoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. els2.comotion.uw.edu [els2.comotion.uw.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. Khondrion Publishes Phase 2b Study on Sonlicromanol's Potential in Primary Mitochondrial Disease [synapse.patsnap.com]
The Biological Activity and Therapeutic Targets of Sonlicromanol (KH176): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (KH176) is an orally bioavailable small molecule currently under clinical investigation as a potential therapeutic agent for primary mitochondrial diseases.[1][2] Developed as a derivative of Trolox, a water-soluble analog of vitamin E, sonlicromanol and its primary active metabolite, KH176m, exhibit a multi-faceted mechanism of action centered on mitigating cellular stress associated with mitochondrial dysfunction.[2][3] This technical guide provides an in-depth analysis of the biological activity, molecular targets, and experimental validation of sonlicromanol, presenting key quantitative data and detailed methodologies for the scientific community.
Core Biological Activities and Molecular Targets
Sonlicromanol's therapeutic potential stems from its dual role as a potent antioxidant and a modulator of cellular redox signaling pathways. Its activity is largely attributed to its active metabolite, KH176m. The primary biological activities and molecular targets are summarized below.
Quantitative Data on Biological Activity
The potency of sonlicromanol and its active metabolite, KH176m, has been quantified in various in vitro cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: In Vitro Efficacy of Sonlicromanol (KH176) and its Active Metabolite (KH176m)
| Assay | Compound | Cell Line | Parameter | Value | Reference |
| Redox Stress Survival | KH176 | P4 (Patient-derived fibroblasts) | EC50 | 2.7 x 10⁻⁷ M | [1] |
| Redox Stress Survival | KH176m | P4 (Patient-derived fibroblasts) | EC50 | 3.87 x 10⁻⁸ M | [1] |
| ROS Scavenging | KH176m | P4 (Patient-derived fibroblasts) | IC50 | 2.5 x 10⁻⁷ M | [1] |
| Lipid Peroxidation Inhibition | KH176 | Not Specified | IC50 | 6.4 x 10⁻⁵ M | [1] |
| Lipid Peroxidation Inhibition | KH176m | Not Specified | IC50 | 7.1 x 10⁻⁸ M | [1] |
| Cellular Superoxide Reduction | KH176m | P4 (Patient-derived fibroblasts) | EC50 | 1.7 x 10⁻⁶ M | [1] |
| Mitochondrial Superoxide Reduction | KH176m | Not Specified | IC50 | 1.4 x 10⁻⁶ M | [1] |
Table 2: Binding Affinity of KH176m
| Target | Method | Parameter | Value | Reference |
| Peroxiredoxin-2 (Prdx2) | Surface Plasmon Resonance | Dissociation Constant (Kd) | 0.305 µM | [1] |
Signaling Pathways and Mechanisms of Action
Sonlicromanol exerts its therapeutic effects through the modulation of two key interconnected pathways: the Thioredoxin/Peroxiredoxin system and the Prostaglandin (B15479496) E2 biosynthesis pathway.
Modulation of the Thioredoxin/Peroxiredoxin System
Mitochondrial dysfunction leads to an overproduction of reactive oxygen species (ROS), creating a state of oxidative stress. The Thioredoxin (Trx)/Peroxiredoxin (Prx) system is a crucial cellular antioxidant defense mechanism. KH176m directly interacts with and enhances the activity of this system.[1] By binding to peroxiredoxins, KH176m facilitates the reduction of peroxides, thereby mitigating oxidative damage.[1]
References
- 1. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol’s metabolite KH176m - PMC [pmc.ncbi.nlm.nih.gov]
Sonlicromanol Hydrochloride: A Technical Guide to its Function as a ROS-Redox Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonlicromanol (KH176) is a clinical-stage, first-in-class oral medication engineered to address mitochondrial diseases by targeting the underlying pathophysiology of oxidative stress. Its active metabolite, KH176m, functions as a potent reactive oxygen species (ROS)-redox modulator through a unique dual mechanism. This involves the selective inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) to curb inflammation and the activation of the endogenous thioredoxin/peroxiredoxin antioxidant system. This technical guide provides an in-depth analysis of sonlicromanol's mechanism of action, a compilation of key preclinical and clinical data, detailed experimental protocols for its evaluation, and visualizations of the associated biochemical pathways and workflows.
Introduction
Mitochondrial dysfunction is a hallmark of a diverse group of debilitating genetic disorders, characterized by impaired oxidative phosphorylation (OXPHOS) and excessive production of ROS.[1] This leads to a state of cellular oxidative stress, triggering inflammatory cascades and contributing to the wide spectrum of clinical symptoms observed in patients.[2] Sonlicromanol hydrochloride, a derivative of the chromanol Trolox, is a blood-brain barrier permeable small molecule designed to counteract these pathological processes.[3] Its active metabolite, KH176m, restores cellular redox balance through a differentiated triple mode of action: modulating reductive and oxidative distress and exerting anti-inflammatory effects.[4]
Mechanism of Action: A Dual Approach to Redox Modulation
The therapeutic efficacy of sonlicromanol is attributed to its active metabolite, KH176m, which operates through two distinct but complementary pathways to mitigate cellular damage.[2]
Anti-inflammatory Pathway: Inhibition of mPGES-1
In mitochondrial disease, elevated ROS levels trigger inflammatory responses, partly by increasing the synthesis of prostaglandin E2 (PGE2), a key inflammatory mediator.[5][6] KH176m selectively inhibits the microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for converting PGH2 to PGE2.[7] This action directly reduces the overproduction of PGE2.
Furthermore, PGE2 is known to create a positive feedback loop that transcriptionally upregulates mPGES-1 expression.[5][8] By inhibiting PGE2 production, KH176m also breaks this feedback cycle, leading to a downstream reduction in mPGES-1 expression, thus amplifying its anti-inflammatory effect.[6]
Antioxidant Pathway: Thioredoxin/Peroxiredoxin System Activation
The second mechanism involves the enhancement of the cell's own antioxidant defenses. KH176m acts as a redox activator, boosting the efficacy of the Thioredoxin/Peroxiredoxin (Trx/Prx) system.[1][9] Peroxiredoxins are enzymes that catalyze the reduction of hydrogen peroxide (H₂O₂) and other peroxides to water, playing a critical role in detoxifying ROS.[2] By activating this system, KH176m enhances the scavenging of harmful ROS, protecting cellular components from oxidative damage.[9][10]
Quantitative Data Summary
The efficacy of sonlicromanol and its metabolite has been quantified in a series of preclinical and clinical studies. The data are summarized below.
Table 1: In Vitro Cellular Assay Performance
| Assay Type | Compound | Result | Source |
| Cellular ROS Assay | Sonlicromanol (KH176) | IC₅₀ value provided best overall performance | [2] |
| Redox Stress Survival Assay | Sonlicromanol (KH176) | EC₅₀ value provided best overall performance | [2] |
Table 2: Preclinical Efficacy in Cardiac Ischemia-Reperfusion (I/R) Injury Model
Study conducted on isolated mouse hearts subjected to 20 minutes of ischemia followed by reperfusion.[9][11]
| Parameter | Control (Saline) | KH176m (10 µM) | % Reduction |
| LDH Release (U/min/GWW) | 0.8 ± 0.5 | 0.2 ± 0.2 | 75% |
| Cytochrome c Release (ng/min/GWW) | 790.8 ± 453.6 | 168.0 ± 151.9 | 78.8% |
| Infarct Size (%) | 31 ± 20 | 15 ± 8 | 51.6% |
Table 3: Phase 2b Clinical Trial Results (m.3243A>G Mutation)
Randomized, placebo-controlled, 28-day study followed by a 52-week open-label extension (EXT). P-values reflect improvement over placebo in at least one dose group.[12][13]
| Outcome Measure | Domain | Result (p-value) |
| Cogstate IDN | Attention (Primary Endpoint) | Not statistically significant |
| Beck Depression Inventory (BDI) | Mood | p = 0.0143 |
| Cognitive Failure Questionnaire (CFQ) | Cognition | p = 0.0113 |
| Hospital Anxiety and Depression Scale (HADS-D) | Mood | p = 0.0256 |
| Neuro-QoL Short Form-Fatigue Scale | Fatigue (EXT) | p = 0.0036 |
| mini-Balance Evaluation Systems test | Balance (EXT) | p = 0.0009 |
| McGill Pain Questionnaire | Pain (EXT) | p = 0.0105 |
| Test of Attentional Performance (TAP) | Attention (EXT) | p = 0.0102 |
Detailed Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of sonlicromanol.
Cellular ROS Measurement (DCFDA/H2DCFDA Assay)
This protocol measures intracellular ROS levels using the cell-permeant fluorogenic probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Principle : DCFH-DA diffuses into cells and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Fluorescence intensity is proportional to the level of intracellular ROS.[14][15]
-
Protocol for Adherent Cells in 96-well Plate :
-
Cell Seeding : Seed cells (e.g., 25,000 cells/well) in a dark, clear-bottom 96-well microplate and allow them to adhere overnight.
-
Preparation of DCFDA Solution : Prepare a working solution of DCFDA (e.g., 20 µM) in a suitable buffer (e.g., 1X PBS or phenol (B47542) red-free media) immediately before use.
-
Staining : Remove culture media, wash cells once with 1X Buffer, and add 100 µL/well of the diluted DCFDA solution.
-
Incubation : Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Compound Treatment : Remove the DCFDA solution. Wash cells with 1X Buffer. Add the test compound (sonlicromanol) at desired concentrations and incubate for the specified treatment period. A positive control (e.g., Tert-Butyl hydroperoxide) should be included.
-
Measurement : Read fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]
-
Peroxiredoxin (Prx) Activity Assay
This assay measures Prx activity by quantifying the consumption of a peroxide substrate.
-
Principle : Prx enzymes reduce peroxides in a reaction requiring a reductant like dithiothreitol (B142953) (DTT). The remaining peroxide after the enzymatic reaction is measured. A common method involves reacting the residual peroxide with a probe to produce a colored or fluorescent product.[16][17]
-
Protocol (Colorimetric Method) :
-
Reagent Preparation : Prepare HEPES buffer (25 mM), DTT solution (e.g., 2.1 mM), a peroxide substrate solution (e.g., 320 µM t-Butyl hydroperoxide, t-BOOH), and a stop/working reagent (e.g., ammonium (B1175870) ferrous sulfate (B86663) and aminosalicylic acid in HCl).[16]
-
Reaction Setup : In a microcentrifuge tube, combine the sample containing Prx (e.g., cell lysate), HEPES buffer, and DTT.
-
Initiation : Start the reaction by adding the peroxide substrate (t-BOOH). The final concentration should be around 100 µmol/L.[16]
-
Incubation : Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Termination and Detection : Stop the reaction by adding the acidic stop/working reagent. This reagent reacts with the unconsumed peroxide to form a colored complex (e.g., a brown ferriaminosalicylate complex).[17]
-
Measurement : After a short incubation (e.g., 2 minutes), measure the absorbance at the appropriate wavelength (e.g., 425 nm) using a spectrophotometer. Prx activity is inversely proportional to the absorbance.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol assesses mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.
-
Principle : The Seahorse XF Analyzer creates a transient microchamber to measure OCR changes in live cells in response to the sequential injection of mitochondrial inhibitors. This allows for the calculation of key parameters like basal respiration, ATP-linked respiration, maximal respiration, and proton leak.[18][19]
-
Protocol (Cell Mito Stress Test) :
-
Sensor Cartridge Hydration : Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Cell Seeding : Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to attach.
-
Assay Preparation : On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium (supplemented with substrates like glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Compound Loading : Load the mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples respiration)
-
Port C: Rotenone & Antimycin A (Complex I & III inhibitors)
-
-
Assay Execution : Calibrate the sensor cartridge in the Seahorse XF Analyzer. Replace the calibrant plate with the cell plate and start the assay protocol. The instrument will measure baseline OCR before sequentially injecting the compounds from ports A, B, and C, measuring OCR after each injection.[20]
-
Data Analysis : Analyze the resulting OCR profile to determine the various parameters of mitochondrial respiration.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Dye)
This assay evaluates mitochondrial health by measuring the mitochondrial membrane potential.
-
Principle : JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (~535 nm). The ratio of red to green fluorescence provides a measure of mitochondrial health.[21][22]
-
Protocol for Flow Cytometry :
-
Cell Preparation : Harvest cells and adjust the concentration to ~1x10⁶ cells/mL.
-
Staining : Add JC-1 staining solution to the cells to a final concentration of ~2 µM.
-
Incubation : Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing (Optional but Recommended) : Centrifuge the cells (e.g., 400 x g for 5 minutes), remove the supernatant, and resuspend in assay buffer. This reduces background fluorescence.[23]
-
Analysis : Analyze the samples immediately on a flow cytometer. Detect red J-aggregates in the FL2 channel (e.g., PE) and green monomers in the FL1 channel (e.g., FITC). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[22]
-
Conclusion
This compound represents a targeted therapeutic strategy for mitochondrial diseases, addressing both the inflammatory and oxidative stress components of the pathology. Its active metabolite, KH176m, acts as a sophisticated ROS-redox modulator by inhibiting the pro-inflammatory mPGES-1/PGE2 axis and simultaneously bolstering the cellular antioxidant Trx/Prx defense system. Quantitative preclinical and clinical data demonstrate its potential to mitigate cellular damage and improve clinically relevant outcomes. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of sonlicromanol and other novel redox-modulating compounds in the field of drug development.
References
- 1. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Khondrion | Our science [khondrion.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonlicromanol seems promising for certain cancers - Khondrion announces publication in PLOS ONE of new research - Radboudumc [radboudumc.nl]
- 8. Sonlicromanol's active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. abcam.com [abcam.com]
- 16. rbmb.net [rbmb.net]
- 17. Accurate and Precise Protocol to Estimate the Activity of Peroxiredoxin Enzyme - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 101.200.202.226 [101.200.202.226]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
The Role of Sonlicromanol Hydrochloride in Mitochondrial Disease: A Technical Guide
Executive Summary: Primary Mitochondrial Diseases (PMD) are a group of debilitating genetic disorders characterized by impaired oxidative phosphorylation, leading to cellular energy deficits, increased reactive oxygen species (ROS), and inflammation.[1][2][3] With limited approved therapies, there is a significant unmet medical need.[4][5][6] Sonlicromanol (KH176) is a clinical-stage, orally administered small molecule emerging as a promising disease-modifying therapy.[4][7] It operates through a unique triple mode of action, targeting the core pathological mechanisms of mitochondrial disease: modulating both reductive and oxidative distress and exerting anti-inflammatory effects.[3][8] This technical guide provides an in-depth overview of Sonlicromanol's mechanism of action, supported by preclinical and clinical data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Introduction to Mitochondrial Disease
Mitochondria are central to cellular metabolism, with the oxidative phosphorylation (OXPHOS) system being the primary generator of ATP.[9] Genetic defects in mitochondrial or nuclear DNA can impair OXPHOS function. A common mutation, m.3243A>G in the mitochondrial MT-TL1 gene, is associated with a spectrum of disorders, including Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), and Maternally Inherited Diabetes and Deafness (MIDD).[4][6][10]
The consequences of OXPHOS dysfunction extend beyond energy depletion. The disruption of the electron transport chain enhances the production of ROS, leading to oxidative distress, and alters the cellular redox state, causing reductive distress.[2][6][10] This redox imbalance triggers damaging lipid peroxidation and inflammatory cascades, contributing to the progressive, multi-systemic nature of these diseases.[2][9] Therapeutic strategies are increasingly focused on mitigating these downstream consequences.
Sonlicromanol (KH176): An Overview
Sonlicromanol (hydrochloride), also known as KH176, is a blood-brain barrier permeable, orally available small molecule derived from Trolox.[11][12] It is being developed by Khondrion as a potential first-in-class therapy for PMD.[4][7] The therapeutic effects of Sonlicromanol are largely attributed to its active metabolite, KH176m.[1][13] The drug has received Orphan Drug Designation in Europe and the US for several mitochondrial disorders, including MELAS, Leigh disease, and MIDD.[3][7][9]
Mechanism of Action
Sonlicromanol is distinguished by a multi-modal mechanism that addresses the core pathological consequences of mitochondrial dysfunction.[14][15] This "triple mode of action" involves the modulation of cellular redox status and inflammation.[3][9]
Multi-Modal Therapeutic Strategy
Dysfunctional mitochondria lead to a pathological cascade involving increased ROS, altered redox balance, and inflammation. Sonlicromanol's active metabolite, KH176m, intervenes at critical points in this cascade. It directly scavenges ROS, activates the cell's endogenous antioxidant systems, and suppresses a key enzyme in the inflammatory pathway.[1][2][9][13]
Redox Modulation: The Anti-Inflammatory Pathway
A key component of Sonlicromanol's action is its anti-inflammatory effect, achieved through the selective inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2][5] In states of oxidative stress, elevated ROS levels trigger the overproduction of prostaglandin E2 (PGE2), a potent inflammatory mediator.[1] KH176m directly inhibits mPGES-1 activity, blocking this inflammatory cascade.[1][6] This also disrupts a positive feedback loop where PGE2 would otherwise increase the transcription of mPGES-1.[1]
Redox Activation: The Antioxidant Pathway
Beyond direct ROS scavenging, KH176m enhances the cell's endogenous antioxidant defenses by activating the thioredoxin/peroxiredoxin system.[1][2][9] This system is crucial for detoxifying peroxides, particularly hydrogen peroxide (H₂O₂). KH176m boosts the activity of peroxiredoxin enzymes, which reduce H₂O₂ to water, thereby restoring the cellular redox balance and protecting against oxidative damage.[1][13][16]
Prevention of Ferroptosis
Sonlicromanol has been shown to prevent ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[2][3] By activating the peroxiredoxin machinery and reducing ROS, Sonlicromanol attenuates the lipid peroxidation that is a hallmark of both mitochondrial disease and ferroptosis, thereby protecting cells from this death pathway.[2][13]
Preclinical Evidence
The therapeutic potential of Sonlicromanol has been evaluated in several preclinical models, demonstrating its ability to counteract the consequences of mitochondrial dysfunction.
In Vivo & Ex Vivo Models
-
Leigh Disease Model: In Ndufs4-/- mice, a model for Leigh disease with Complex I deficiency, long-term Sonlicromanol treatment improved motor performance (rotarod and gait), reduced retinal ganglion cell degeneration, and increased lifespan.[11][13] It also preserved the microstructural coherence of the brain's external capsule by reducing lipid peroxidation.[2]
-
Cardiac Ischemia-Reperfusion (IR) Injury Model: In an ex vivo Langendorff-perfused mouse heart model, the active metabolite KH176m demonstrated cardioprotective effects against short-duration ischemia.[13][16]
Data Presentation: Preclinical Efficacy
The following tables summarize key quantitative findings from preclinical studies.
Table 1: Efficacy of KH176m in a Cardiac Ischemia-Reperfusion Model [13][16]
| Parameter | Control (Saline) | 10 µM KH176m | Outcome |
|---|---|---|---|
| LDH Release (U/min/GWW) | 0.8 ± 0.5 | 0.2 ± 0.2 | Robust reduction in cell death marker |
| Infarct Size (%) | 31 ± 20 | 15 ± 8 | Significant reduction in tissue damage |
| Cytochrome C Release (ng/min/GWW) | 790.8 ± 453.6 | 168.0 ± 151.9 | Marked decrease in mitochondrial damage marker |
Data from a model of short (20 min) ischemia followed by reperfusion.
Table 2: In Vivo Dosing in a Leigh Disease Mouse Model [11]
| Animal Model | Dosage | Administration | Key Results |
|---|
| Ndufs4-/- mice | 10 mg/kg | IP, daily (32 days) | Improved rotarod/gait performance, reduced retinal degeneration |
Experimental Protocol: Langendorff-Perfused Heart Model
This ex vivo protocol was used to assess the cardioprotective effects of KH176m against IR injury.[13][16]
-
Heart Isolation: Hearts from C56Bl/6N mice are isolated and mounted on a Langendorff apparatus.
-
Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit buffer.
-
Treatment: Following equilibration, hearts are treated with saline (control) or 10 µM KH176m for 20 minutes prior to ischemia and during the first 30 minutes of reperfusion.
-
Ischemia-Reperfusion: Global ischemia is induced for a "short" (20 min) or "long" (30 min) duration, followed by 60 minutes of reperfusion.
-
Outcome Measures:
-
Cardiac Function: Monitored throughout the experiment.
-
Cell Death: Lactate dehydrogenase (LDH) release into the coronary effluent is measured as a marker of necrosis.
-
Mitochondrial Damage: Cytochrome C (CytC) release is quantified.
-
Oxidative Stress: 4-hydroxy-2-nonenal (4-HNE) protein adducts are measured in homogenized ventricular tissue as a marker of lipid peroxidation.
-
Clinical Development Program
Sonlicromanol is one of the most clinically advanced drug candidates for PMD, having undergone multiple clinical trials.[4][7][17]
Overview of Clinical Trials
-
Phase I: A first-in-human, randomized controlled trial in healthy male volunteers established a favorable safety, tolerability, and pharmacokinetic profile.[1][9]
-
Phase IIa (KHENERGY): This study in adults with the m.3243A>G mutation confirmed the safety and tolerability of a 100 mg twice-daily dose and showed positive signals on cognition and mood.[1][8][9]
-
Phase IIb (KHENERGYZE/KHENEREXT): A comprehensive program in adults with the m.3243A>G mutation, consisting of a dose-finding randomized controlled trial (RCT) followed by a 52-week open-label extension (EXT).[6][18][19][20]
-
Phase II (KHENERGYC): A study evaluating the safety and efficacy of Sonlicromanol in children with genetically confirmed PMD and motor symptoms.[3][9]
-
Phase III (KHENERFIN): Following FDA clearance, a pivotal Phase 3 trial is planned to further assess Sonlicromanol in adult patients with the m.3243A>G mutation.[4][5][12]
Phase IIb Clinical Trial Workflow
The Phase IIb program was designed to select an optimal dose and evaluate long-term safety and efficacy. It featured a three-way crossover RCT followed by an open-label extension for participants who completed the initial trial.[6][20]
Clinical Efficacy & Safety Data
Sonlicromanol was well-tolerated in the Phase IIb program for up to one year, with a favorable benefit/risk ratio.[19][20] While the primary endpoint of the RCT (a measure of attention) did not reach statistical significance in the overall population, treatment effects were observed in patients with more severe symptoms at baseline.[6][21] The long-term, open-label extension study showed more pronounced and clinically meaningful improvements across multiple domains.[2][18][20]
Table 3: Statistically Significant Outcomes from Phase IIb Open-Label Extension Study [2][20]
| Outcome Measure | Domain | P-value | Interpretation |
|---|---|---|---|
| TAP (with alarm) | Attention | P = 0.0102 | Improvement in attentional performance |
| TAP (without alarm) | Attention | P = 0.0047 | Improvement in attentional performance |
| BDI (somatic) | Mood/Depression | P = 0.0261 | Reduction in somatic depressive symptoms |
| SF12 (physical component) | Quality of Life | P = 0.0008 | Improvement in physical health component |
| RAND-SF-36 (pain domains) | Pain | P = 0.0105 | Improvement in 7 of 9 pain-related domains |
| Neuro-QoL (Fatigue) | Fatigue | P = 0.0036 | Reduction in fatigue |
| mini-BESTest | Balance | P = 0.0009 | Improvement in balance control |
| EQ-5D-5L (VAS) | Quality of Life | P = 0.0213 | Improvement in self-rated health status |
TAP: Test of Attentional Performance; BDI: Beck Depression Inventory; SF12/SF-36: Short Form Health Survey; Neuro-QoL: Quality of Life in Neurological Disorders; mini-BESTest: mini-Balance Evaluation Systems Test; EQ-5D-5L: EuroQol 5-Dimension 5-Level.
Pharmacokinetics
Pharmacokinetic (PK) data from clinical trials have been consistent, demonstrating rapid absorption and predictable exposure.
Table 4: Pharmacokinetic Parameters of Sonlicromanol [9]
| Parameter | Value | Description |
|---|---|---|
| Tmax (Time to max concentration) | ~2 hours | Rapid oral absorption |
| Half-life (Sonlicromanol) | ~9 hours | Suitable for twice-daily dosing |
| Half-life (Active Metabolite) | ~15 hours | Sustained exposure to the active moiety |
| Steady State | Reached within 3 days | Predictable accumulation with multiple dosing |
Experimental Protocol: Phase IIb Randomized Controlled Trial (KHENERGYZE)
This protocol outlines the design of the core dose-finding study.[6][20]
-
Study Design: A randomized, double-blind, placebo-controlled, three-way crossover trial.
-
Patient Population: 27 adult patients with genetically confirmed m.3243A>G mutation.
-
Randomization & Treatment: Patients were randomized (1:1:1) to one of three treatment sequences. Each sequence consisted of three 28-day treatment periods where patients received Sonlicromanol 100 mg BID, Sonlicromanol 50 mg BID, or a matching placebo BID.
-
Washout Period: A washout period of at least two weeks separated each treatment period to minimize carryover effects.
-
Primary Endpoint: The change from placebo in the attentional domain score of cognitive functioning (Cogstate visual identification test).
-
Secondary Endpoints: A range of secondary and exploratory outcome measures were assessed, including other cognitive tests, patient- and clinician-reported outcomes on mood, fatigue, pain, and quality of life.
-
Safety Monitoring: Adverse events, ECGs, and clinical laboratory tests were monitored throughout the study.
Conclusion and Future Directions
Sonlicromanol hydrochloride represents a rationally designed therapeutic candidate for primary mitochondrial diseases. Its unique, multi-modal mechanism of action directly targets the central pathological consequences of OXPHOS dysfunction—oxidative stress, reductive stress, and inflammation.[3][6][8] Preclinical studies have validated its mechanism and demonstrated efficacy in relevant disease models.[2][13]
The clinical development program, particularly the Phase IIb trial, has established a favorable long-term safety profile and demonstrated clinically meaningful improvements in patient-relevant domains like fatigue, pain, mood, and quality of life, especially with prolonged treatment.[12][18][20] These encouraging results have paved the way for a pivotal Phase III trial, which will be critical in determining Sonlicromanol's role as a potentially transformative, disease-modifying therapy for patients with mitochondrial disease.[5][12]
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]
- 6. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Khondrion | Our science [khondrion.com]
- 9. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wms-site.com [wms-site.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. For rare mitochondrial disease, a small molecule shows promise | Drug Discovery News [drugdiscoverynews.com]
- 13. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is Sonlicromanol used for? [synapse.patsnap.com]
- 15. trial.medpath.com [trial.medpath.com]
- 16. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Khondrion announces publication in Brain of integrated Phase 2b program demonstrating disease-modifying potential of sonlicromanol in primary mitochondrial disease - BioSpace [biospace.com]
- 18. Khondrion Publishes Phase 2b Study on Sonlicromanol's Potential in Primary Mitochondrial Disease [synapse.patsnap.com]
- 19. labiotech.eu [labiotech.eu]
- 20. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Promising phase IIb results with sonlicromanol in mitochondrial myopathies caused by the m.3243A>G mutation - Institut de Myologie [institut-myologie.org]
Investigating Sonlicromanol Hydrochloride in MELAS Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of Sonlicromanol hydrochloride (formerly KH176) in preclinical and clinical models of Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS). It is designed to be a comprehensive resource, detailing the mechanism of action, summarizing key quantitative data, and outlining experimental protocols to facilitate further research and development in this area.
Introduction to MELAS and Sonlicromanol
Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) is a progressive neurodegenerative disorder, most commonly caused by the m.3243A>G mutation in the mitochondrial MT-TL1 gene, which encodes for the transfer RNA for leucine. This mutation impairs mitochondrial protein synthesis, leading to a deficiency in the oxidative phosphorylation (OXPHOS) system, particularly Complex I. The resulting energy deficiency and cellular stress, characterized by both reductive and oxidative distress, manifest in a wide range of debilitating symptoms, including muscle weakness, seizures, dementia, and stroke-like episodes.
Sonlicromanol (KH176) is an orally administered small molecule developed as a potential treatment for primary mitochondrial diseases. It is a redox-modulating compound that, through its active metabolite KH176m, targets key pathological pathways in MELAS. Sonlicromanol has been granted Orphan Drug Designation for MELAS spectrum disorders in Europe and for all inherited mitochondrial respiratory chain disorders in the United States.
Mechanism of Action
Sonlicromanol's therapeutic effects are attributed to a unique triple mode of action, primarily mediated by its active metabolite, KH176m. This multi-modal approach addresses the core pathological consequences of mitochondrial dysfunction in MELAS: oxidative stress, reductive stress, and inflammation.
The key mechanisms are:
-
Inhibition of Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1): In states of mitochondrial dysfunction, increased reactive oxygen species (ROS) can lead to elevated levels of prostaglandin E2 (PGE2), a key mediator of inflammation. KH176m selectively inhibits mPGES-1, the terminal enzyme in PGE2 synthesis, thereby reducing inflammation. This inhibition also disrupts a positive feedback loop where PGE2 promotes its own synthesis by increasing mPGES-1 transcription.
-
Modulation of the Thioredoxin/Peroxiredoxin System: KH176m acts as an antioxidant by targeting the thioredoxin/peroxiredoxin system. It enhances the activity of peroxiredoxins, which are crucial enzymes that reduce hydrogen peroxide to water, thus directly combating oxidative stress.
-
Redox Modulation: By addressing both oxidative and reductive distress, Sonlicromanol helps to restore cellular redox homeostasis, which is significantly perturbed in MELAS due to Complex I deficiency.
Caption: Mechanism of action of Sonlicromanol's active metabolite (KH176m) in MELAS.
Data from Preclinical and Clinical Studies
Sonlicromanol has been evaluated in a series of preclinical models and clinical trials. The quantitative outcomes of these studies are summarized below.
Preclinical Data in a Leigh Syndrome Mouse Model
While a direct MELAS mouse model is not cited, studies in the Ndufs4 knockout mouse, a model for Leigh Syndrome (another mitochondrial disease with Complex I deficiency), have provided valuable preclinical data.
| Model | Treatment | Outcome Measure | Result | Citation |
| Ndufs4-/- mice | Sonlicromanol (10 mg/kg, daily IP) | Rotarod performance | Significantly improved | |
| Ndufs4-/- mice | Sonlicromanol (10 mg/kg, daily IP) | Gait performance | Significantly improved | |
| Ndufs4-/- mice | Sonlicromanol (10 mg/kg, daily IP) | Retinal ganglion cell degeneration | Reduced | |
| Ndufs4-/- mice | Sonlicromanol | Brain microstructural coherence | Maintained |
Clinical Data in Patients with m.3243A>G Mutation
Multiple clinical trials have assessed the safety and efficacy of Sonlicromanol in patients with MELAS spectrum disorders carrying the m.3243A>G mutation.
Table 2: KHENERGY Study (Phase IIa)
| Patient Population | Treatment | Outcome Measure | Result | p-value |
| 18 adults with m.3243A>G | 100 mg Sonlicromanol bid for 28 days | Beck Depression Inventory (total score) | Statistically significant improvement | <0.05 |
| 18 adults with m.3243A>G | 100 mg Sonlicromanol bid for 28 days | Alertness and Mood | Positive effect observed | N/A |
Table 3: Phase IIb Randomized Controlled Trial (28 days)
| Patient Population | Treatment | Outcome Measure | Result | p-value |
| 27 adults with m.3243A>G | 50 or 100 mg Sonlicromanol bid | Beck Depression Inventory (BDI) | Signal of improvement vs placebo | 0.0143 |
| 27 adults with m.3243A>G | 50 or 100 mg Sonlicromanol bid | Cognitive Failure Questionnaire (CFQ) | Signal of improvement vs placebo | 0.0113 |
| 27 adults with m.3243A>G | 50 or 100 mg Sonlicromanol bid | Hospital Anxiety and Depression Scale (HADS) - depression subscale | Signal of improvement vs placebo | 0.0256 |
Table 4: Phase IIb Open-Label Extension Study (52 weeks)
| Patient Population | Treatment | Outcome Measure | Result | p-value |
| 12 adults with m.3243A>G | 100 mg Sonlicromanol bid | Test of Attentional Performance (TAP) with alarm | Statistically meaningful improvement | 0.0102 |
| 12 adults with m.3243A>G | 100 mg Sonlicromanol bid | Test of Attentional Performance (TAP) without alarm | Statistically meaningful improvement | 0.0047 |
| 12 adults with m.3243A>G | 100 mg Sonlicromanol bid | BDI (somatic) | Statistically meaningful improvement | 0.0261 |
| 12 adults with m.3243A>G | 100 mg Sonlicromanol bid | SF12 physical component score | Statistically meaningful improvement | 0.0008 |
| 12 adults with m.3243A>G | 100 mg Sonlicromanol bid | Neuro-QoL Short Form-Fatigue Scale | Statistically meaningful improvement | 0.0036 |
| 12 adults with m.3243A>G | 100 mg Sonlicromanol bid | mini-Balance Evaluation Systems test | Statistically meaningful improvement | 0.0009 |
| 12 adults with m.3243A>G | 100 mg Sonlicromanol bid | McGill Pain Questionnaire | Statistically meaningful improvement | 0.0105 |
| 12 adults with m.3243A>G | 100 mg Sonlicromanol bid | EuroQol EQ-5D-5L-Visual Analog Scale | Statistically meaningful improvement | 0.0213 |
| 12 adults with m.3243A>G | 100 mg Sonlicromanol bid | EuroQol EQ-5D-5L-Index | Statistically meaningful improvement | 0.0173 |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of Sonlicromanol in MELAS models.
Preclinical In Vivo Model: Ndufs4 Knockout Mouse
The Ndufs4 knockout mouse serves as a relevant model for mitochondrial Complex I deficiency.
-
Animal Model: Ndufs4-/- mice, which exhibit a progressive encephalopathy and motor decline.
-
Treatment Regimen: this compound (10 mg/kg) administered daily via intraperitoneal (IP) injection from postnatal day 14 to 45.
-
Motor Function Assessment:
-
Rotarod Test: Mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded as a measure of motor coordination and balance.
-
Gait Analysis: Automated gait analysis systems (e.g., CatWalk) are used to quantify various spatial and temporal parameters of walking.
-
-
Histological Analysis:
-
Retinal Ganglion Cell Quantification: Eyes are enucleated, fixed, and sectioned. Retinal ganglion cells are stained (e.g., with Brn3a) and counted to assess neurodegeneration.
-
Brain Microstructure: Diffusion tensor imaging (DTI) can be used to assess the fractional anisotropy (FA) in white matter tracts like the external capsule and cerebral peduncle, providing a measure of microstructural coherence.
-
Caption: Experimental workflow for preclinical evaluation in the Ndufs4-/- mouse model.
Clinical Trial Protocol: Phase IIb Study (NCT04165239)
This study was designed to evaluate the dose-effect, safety, and efficacy of Sonlicromanol in adults with the m.3243A>G mutation.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, three-way crossover study, followed by a 52-week open-label extension.
-
Participants: 27 adult patients with a genetically confirmed m.3243A>G mutation.
-
Intervention:
-
Crossover Phase (28 days per period): Patients were randomized to sequences of three treatments: Sonlicromanol 100 mg twice daily (bid), Sonlicromanol 50 mg bid, and placebo bid. A washout period of at least 2 weeks separated each treatment period.
-
Open-Label Extension (52 weeks): Patients who completed the crossover study were eligible to receive Sonlicromanol 100 mg bid.
-
-
Primary Outcome Measure:
-
Cogstate Visual Identification Test: This computerized cognitive test assesses the speed of performance, a measure of attention.
-
-
Secondary and Exploratory Outcome Measures:
-
Patient-Reported Outcomes:
-
Beck Depression Inventory (BDI)
-
Cognitive Failure Questionnaire (CFQ)
-
Hospital Anxiety and Depression Scale (HADS)
-
Neuro-QoL Short Form-Fatigue Scale
-
McGill Pain Questionnaire
-
EuroQol 5-Dimension 5-Level (EQ-5D-5L)
-
-
Clinician-Reported/Performance-Based Outcomes:
-
Test of Attentional Performance (TAP)
-
mini-Balance Evaluation Systems Test (mini-BESTest)
-
Five Times Sit-To-Stand Test (5xSST)
-
-
Caption: Design of the Phase IIb clinical trial and its open-label extension.
Conclusion and Future Directions
The investigation of this compound in MELAS models has demonstrated its potential as a disease-modifying therapy. Its unique mechanism of action, targeting the core pathological consequences of mitochondrial dysfunction, is supported by both preclinical and clinical data. The Phase IIb clinical trial results are particularly encouraging, showing statistically significant and clinically meaningful improvements in mood, cognition, fatigue, and physical functioning in patients with the m.3243A>G mutation.
Future research will be guided by the upcoming pivotal Phase III KHENERFIN trial, which will further evaluate the long-term efficacy and safety of Sonlicromanol in a larger, more homogeneous patient population. Continued preclinical work to further elucidate the downstream effects of mPGES-1 inhibition and peroxiredoxin activation will also be crucial for a comprehensive understanding of Sonlicromanol's therapeutic benefits. The data presented in this guide provide a solid foundation for these future endeavors, aiming to bring a much-needed treatment to patients with MELAS and other primary mitochondrial diseases.
Sonlicromanol Hydrochloride and Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonlicromanol hydrochloride (KH176) is a clinical-stage drug candidate whose active metabolite, KH176m, has emerged as a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, responsible for the terminal step in the synthesis of prostaglandin E2 (PGE2), a pivotal mediator of inflammation, pain, and fever. This technical guide provides an in-depth overview of the mechanism of action of sonlicromanol's active metabolite, KH176m, its inhibitory effects on mPGES-1, and the experimental methodologies used to characterize this interaction. The information presented herein is intended to support researchers and drug development professionals in the fields of mitochondrial diseases, inflammation, and oncology.
Introduction
Prostaglandin E2 (PGE2) is a lipid mediator implicated in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[2] The final and rate-limiting step is the isomerization of PGH2 to PGE2, catalyzed by prostaglandin E synthases (PGES).[2]
Of the three PGES isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular interest as a therapeutic target. Its expression is induced by pro-inflammatory stimuli, and it functionally couples with COX-2 to mediate delayed PGE2 production in inflammatory settings.[3] Given its role in inflammation and disease, selective inhibition of mPGES-1 presents a promising therapeutic strategy with the potential for an improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit COX enzymes.[1]
Sonlicromanol is a clinical-stage oral drug candidate developed for the treatment of mitochondrial diseases.[4] Its active metabolite, KH176m, has a multi-faceted mechanism of action, acting as a redox modulator and a selective inhibitor of mPGES-1.[5][6] This guide will focus on the latter, providing a comprehensive overview of the data and methodologies related to the inhibition of mPGES-1 by KH176m.
Mechanism of Action: Sonlicromanol (KH176m) and mPGES-1 Inhibition
The active metabolite of sonlicromanol, KH176m, has been demonstrated to be a selective inhibitor of mPGES-1.[6] This inhibition leads to a reduction in the production of PGE2, a key mediator of inflammation.[6]
Direct Enzymatic Inhibition
KH176m directly inhibits the enzymatic activity of mPGES-1, preventing the conversion of PGH2 to PGE2.[5] This activity has been confirmed in cell-free assays using purified microsomes.[5] Importantly, KH176m does not affect the activity of the upstream COX-1 or COX-2 enzymes, highlighting its selectivity.[5]
Inhibition of a PGE2-Driven Positive Feedback Loop
Beyond direct enzyme inhibition, KH176m also disrupts a positive feedback mechanism where PGE2 itself can induce the transcriptional expression of mPGES-1.[6] By lowering PGE2 levels, KH176m indirectly suppresses the inflammation-induced expression of mPGES-1, further reducing the capacity for PGE2 synthesis.[6]
The following diagram illustrates the prostaglandin E2 synthesis pathway and the points of inhibition by KH176m.
Quantitative Data
The inhibitory potency of KH176m against mPGES-1 and PGE2 production has been quantified in various assays.
| Parameter | Value | Assay System | Reference |
| IC50 for mPGES-1 | 0.16 ± 0.048 µM | Purified Microsomes | [5] |
| IC50 for mPGES-1 | 1.51 ± 0.93 µM | Primary Human Control Skin Fibroblasts | [5] |
| IC50 for PGE2 Production | 85 - 500 nM | Cell-Based Assays | [5] |
| Effect on COX-1/COX-2 | No effect | Recombinant Enzyme Assays | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
mPGES-1 Enzyme Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of a compound on mPGES-1 enzymatic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol’s metabolite KH176m - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonlicromanol Hydrochloride: A Technical Guide to its Impact on Neuronal Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sonlicromanol hydrochloride (KH176) is a clinical-stage small molecule with a multi-faceted mechanism of action, showing promise in the treatment of mitochondrial diseases, which are often characterized by significant neuronal dysfunction. This technical guide provides an in-depth overview of the current understanding of sonlicromanol's impact on neuronal function, detailing its molecular mechanisms, summarizing key experimental findings, and outlining the methodologies used in its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction
Mitochondrial dysfunction is a key pathological feature in a wide range of neurological and neurodegenerative disorders. The resulting impairment in cellular energy production, increased oxidative stress, and inflammation contribute significantly to neuronal damage and loss of function. Sonlicromanol and its active metabolite, KH176m, have emerged as a therapeutic candidate designed to counteract these detrimental processes. This document will explore the intricate ways in which sonlicromanol modulates neuronal function at the molecular, cellular, and systemic levels.
Mechanism of Action
Sonlicromanol exerts its effects on neuronal function through a dual mechanism of action, primarily mediated by its active metabolite, KH176m. It acts as both a potent redox modulator and a direct antioxidant, addressing two of the core pathological pillars of mitochondrial disease.[1][2]
Redox Modulation via mPGES-1 Inhibition
In states of mitochondrial dysfunction, elevated levels of reactive oxygen species (ROS) trigger inflammatory cascades, including the increased production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator.[1][2] KH176m selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for PGE2 synthesis.[1][2][3] This inhibition leads to a reduction in PGE2 levels, thereby dampening the inflammatory response in neuronal and other tissues.[1][2][3]
Antioxidant Activity via the Thioredoxin/Peroxiredoxin System
Sonlicromanol's active metabolite, KH176m, also enhances the cellular antioxidant defense system by targeting the Thioredoxin/Peroxiredoxin (Trx/Prx) system.[1][4][5] This system plays a crucial role in detoxifying ROS, particularly hydrogen peroxide. By modulating this system, KH176m helps to reduce the overall oxidative burden within neurons, protecting them from oxidative damage.[1][4][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by sonlicromanol and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of sonlicromanol's active metabolite (KH176m).
Caption: General experimental workflow for evaluating sonlicromanol.
Quantitative Data on Neuronal Function
The following tables summarize the quantitative effects of sonlicromanol and its active metabolite on various parameters of neuronal function, compiled from preclinical and clinical studies.
Table 1: In Vitro Effects of Sonlicromanol (KH176m) on Molecular Targets
| Parameter | Cell/System | Concentration | Result | Reference |
| mPGES-1 Inhibition | RAW264.7 mouse macrophage-like cells | 0.56 ± 0.08 µM (IC50) | Dose-dependent and selective reduction of PGE2 levels. | [6] |
| PGE2 Production | LPS-stimulated RAW264.7 cells | 1 µM | Significant reduction in PGE2 levels. | [3][6] |
| ROS Levels | Patient-derived fibroblasts | Not specified | Effective reduction of increased cellular ROS levels. | [5] |
| Redox-Stress Induced Cell Death | OXPHOS deficient primary cells | Not specified | Protection against redox perturbation. | [5] |
Table 2: Preclinical In Vivo Effects of Sonlicromanol in the Ndufs4-/- Mouse Model of Leigh Syndrome
| Parameter | Test | Treatment Group | Control Group | p-value | Reference |
| Motor Performance | Rotarod Test | Improved performance | Deficits in motor coordination | p < 0.05 | [7] |
| Gait Performance | Gait Analysis | Improved gait parameters | Abnormal gait patterns | p < 0.05 | [7] |
| Lipid Peroxidation (4-HNE) | Immunohistochemistry (Brain) | Normalized levels | Increased levels | Not specified | [7] |
| Retinal Ganglion Cell Degeneration | Histology | Reduced degeneration | Significant degeneration | Not specified | [7] |
Table 3: Clinical Effects of Sonlicromanol in Patients with m.3243A>G Mutation (Phase 2b Study)
| Domain | Outcome Measure | Dose | Result | p-value | Reference |
| Cognition | Cognitive Failure Questionnaire (CFQ) | 100 mg bid | Improvement in patients more affected at baseline | 0.007 | [8] |
| Mood | Beck Depression Inventory (BDI) | 100 mg bid | Statistically significant improvement | 0.01 | [8] |
| Fatigue | Neuro-Quality of Life Short Form-Fatigue Scale | Not specified | Promising results observed | 0.0036 | [1][9] |
| Balance | mini-Balance Evaluation Systems test | Not specified | Promising results observed | 0.0009 | [1][9] |
| Pain | McGill Pain Questionnaire | Not specified | Promising results observed | 0.0105 | [1][9] |
| Quality of Life | EuroQol EQ-5D-5L-Visual Analog Scale | Not specified | Promising results observed | 0.0213 | [1][9] |
Note: "bid" refers to twice daily.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used to assess the impact of sonlicromanol on neuronal function.
In Vitro Assays
-
Objective: To determine the inhibitory effect of KH176m on mPGES-1 activity.
-
Cell Line: RAW264.7 mouse macrophage-like cells.
-
Protocol:
-
Culture RAW264.7 cells and stimulate with lipopolysaccharide (LPS) to induce mPGES-1 expression.
-
Isolate microsomes from the stimulated cells.
-
Incubate the microsomes with varying concentrations of KH176m.
-
Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Quantify the production of PGE2 using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the half-maximal inhibitory concentration (IC50) value.[10][11]
-
-
Objective: To quantify the effect of sonlicromanol on cellular ROS levels.
-
Cell Lines: Patient-derived primary skin fibroblasts.
-
Protocol:
-
Culture patient-derived fibroblasts with and without sonlicromanol treatment.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., CellROX™ Green or DCFDA).
-
Induce oxidative stress if required by the experimental design.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Normalize the fluorescence signal to the number of viable cells.
-
-
Objective: To assess the effect of sonlicromanol on the electrophysiological activity of neuronal networks.
-
Cell Model: Human induced pluripotent stem cell (iPSC)-derived neurons from patients with mitochondrial disease.[12]
-
Protocol:
-
Culture iPSC-derived neurons on MEA plates.
-
Allow the neuronal network to mature and establish spontaneous electrical activity.
-
Record baseline neuronal activity, including mean firing rate, burst frequency, and network synchrony.
-
Treat the neuronal cultures with sonlicromanol.
-
Record neuronal activity at various time points post-treatment.
-
Analyze the data to determine changes in electrophysiological parameters compared to baseline and untreated controls.[13][14]
-
-
Objective: To measure the effect of sonlicromanol on mitochondrial oxygen consumption rate (OCR).
-
Protocol:
-
Seed neuronal cells in a Seahorse XF culture plate.
-
Treat cells with sonlicromanol for the desired duration.
-
Replace the culture medium with Seahorse XF assay medium.
-
Measure baseline OCR.
-
Sequentially inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Analyze the OCR data to assess changes in mitochondrial function.[15][16]
-
-
Objective: To evaluate the effect of sonlicromanol on the mitochondrial membrane potential (ΔΨm).
-
Protocol:
-
Culture neuronal cells and treat with sonlicromanol.
-
Incubate the cells with the JC-1 dye.
-
In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
Calculate the ratio of red to green fluorescence as an indicator of mitochondrial health.
-
In Vivo Assessments
The Ndufs4 knockout mouse is a well-established model of mitochondrial complex I deficiency and exhibits a progressive neurodegenerative phenotype that recapitulates many features of Leigh syndrome.[17][18][19][20][21][22] This model is used to evaluate the in vivo efficacy of sonlicromanol on motor function and neuropathology.
-
Objective: To assess the effect of sonlicromanol on motor coordination and balance.
-
Protocol:
-
Objective: To quantitatively analyze the walking pattern of mice to detect subtle motor deficits.
-
Protocol:
-
Allow the mouse to walk across a transparent platform.
-
A high-speed camera captures the paw prints from below.
-
Specialized software analyzes various gait parameters, including stride length, paw pressure, and inter-paw coordination.
-
Compare the gait parameters of sonlicromanol-treated mice with those of control mice.[21][22][25][26]
-
-
Objective: To assess the extent of oxidative stress-induced lipid peroxidation in the brain.
-
Protocol:
-
Collect brain tissue from treated and control animals.
-
Prepare tissue homogenates.
-
Quantify the levels of 4-HNE, a marker of lipid peroxidation, using immunohistochemistry or ELISA.
-
Discussion and Future Directions
The available data strongly suggest that this compound has a significant and beneficial impact on neuronal function in the context of mitochondrial disease. Its dual mechanism of action, targeting both inflammation and oxidative stress, addresses key drivers of neurodegeneration. Preclinical studies have demonstrated its ability to improve motor function and reduce neuropathological markers, while clinical trials have shown promising effects on mood, cognition, and fatigue in patients.
Future research should focus on further elucidating the precise molecular interactions of sonlicromanol with the Thioredoxin/Peroxiredoxin system to provide a more detailed understanding of its antioxidant-modulating properties. Long-term clinical studies with larger patient cohorts are necessary to fully establish its efficacy and safety profile for the treatment of various mitochondrial diseases with neurological involvement. Furthermore, exploring the therapeutic potential of sonlicromanol in other neurodegenerative conditions where mitochondrial dysfunction and neuroinflammation are implicated, such as Parkinson's and Alzheimer's disease, represents a promising avenue for future investigation.
Conclusion
This compound is a promising therapeutic agent with a well-defined, multi-target mechanism of action that directly addresses the underlying pathophysiology of neuronal dysfunction in mitochondrial diseases. The comprehensive data gathered from in vitro, in vivo, and clinical studies provide a strong rationale for its continued development as a novel treatment for these devastating neurological disorders. This technical guide serves as a foundational resource for the scientific and drug development communities to further explore and harness the therapeutic potential of sonlicromanol.
References
- 1. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
- 9. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonlicromanol improves neuronal network dysfunction and transcriptome changes linked to m.3243A>G heteroplasmy in iPSC-derived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. axionbiosystems.com [axionbiosystems.com]
- 14. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The profiles of mitochondrial respiration and glycolysis using extracellular flux analysis in porcine enterocyte IPEC-J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microglial response promotes neurodegeneration in the Ndufs4 KO mouse model of Leigh syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ndufs4-/- mice: a testing ground for longevity interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Loss of Mitochondrial Ndufs4 in Striatal Medium Spiny Neurons Mediates Progressive Motor Impairment in a Mouse Model of Leigh Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ndufs4 knockout mouse models of Leigh syndrome: pathophysiology and intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Gait analysis in a mouse model resembling Leigh disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Sonlicromanol Hydrochloride: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (KH176) is a clinical-stage drug candidate with a unique triple mode of action, positioning it as a promising therapeutic for mitochondrial diseases and other conditions associated with oxidative stress and inflammation. Its active metabolite, KH176m, is a potent ROS-redox modulator.[1][2] This document provides detailed in vitro experimental protocols to investigate the key mechanisms of Sonlicromanol hydrochloride, including its antioxidant properties, its ability to protect cells from redox stress-induced death, its inhibitory effect on microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), its impact on mitochondrial function, and its role in preventing ferroptosis.[3][4]
Key Mechanisms of Action & In Vitro Efficacy
Sonlicromanol and its active metabolite, KH176m, exert their therapeutic effects through three primary mechanisms:
-
Reductive and Oxidative Distress Modulation: Sonlicromanol effectively scavenges reactive oxygen species (ROS) and enhances the cellular antioxidant defense system by interacting with the Thioredoxin/Peroxiredoxin system.[1][5]
-
Anti-inflammatory Effects: It selectively inhibits the activity of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[1][3][4]
-
Ferroptosis Inhibition: Sonlicromanol protects against ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[3]
The following table summarizes the in vitro efficacy of Sonlicromanol (KH176) and its active metabolite (KH176m) in various cellular assays.
| Assay | Compound | Cell Line | Endpoint | Result (IC50 / EC50) | Reference |
| ROS Scavenging Assay | KH176m | Patient-derived fibroblasts (P4) | Intracellular ROS reduction | IC50 = 2.5 x 10⁻⁷ M | [6] |
| Redox Stress Survival Assay | KH176 | Patient-derived fibroblasts (P4) | Cell viability (BSO-induced stress) | EC50 = 2.7 x 10⁻⁷ M | [6][7] |
| KH176m | Patient-derived fibroblasts (P4) | Cell viability (BSO-induced stress) | EC50 = 3.87 x 10⁻⁸ M | [6][7] | |
| mPGES-1 Inhibition Assay | KH176m | RAW264.7 macrophages | PGE2 production inhibition | Dose-dependent inhibition | [8] |
| Ferroptosis Inhibition Assay | KH176 | Not specified | Prevents ferroptosis | Attenuates lipid peroxidation | [2] |
| Mitochondrial Superoxide Assay | KH176m | Patient-derived fibroblasts (P4) | Mitochondrial O₂⁻ reduction | IC50 = 1.4 x 10⁻⁶ M | [6] |
Experimental Protocols
Intracellular Reactive Oxygen Species (ROS) Scavenging Assay
This protocol details the measurement of intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
Workflow for ROS Scavenging Assay
Caption: Workflow for the intracellular ROS scavenging assay.
Materials:
-
Cells (e.g., patient-derived fibroblasts, HepG2, or other relevant cell lines)
-
96-well black, clear-bottom tissue culture plates
-
This compound (or KH176m) stock solution (in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) (5 mM stock in DMSO)
-
ROS inducer (e.g., 100 µM H₂O₂ or 1 mM KO₂)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-24 hours. Include a vehicle control (DMSO).
-
ROS Induction (Optional): To measure scavenging of exogenously applied ROS, add a ROS inducer like H₂O₂ (100 µM) or KO₂ (1 mM) for a short period (e.g., 30-60 minutes) before or during the probe incubation.
-
H2DCFDA Staining:
-
Prepare a fresh working solution of H2DCFDA at 10-25 µM in pre-warmed PBS or serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
-
Fluorescence Measurement:
-
Remove the H2DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of treated cells to the vehicle control.
-
Calculate the percentage of ROS reduction and determine the IC50 value.
-
Redox Stress Survival Assay
This protocol assesses the protective effect of this compound against cell death induced by oxidative stress, for example, by depleting intracellular glutathione (B108866) (GSH) with L-buthionine-sulfoximine (BSO).
Workflow for Redox Stress Survival Assay
Caption: Workflow for the redox stress survival assay.
Materials:
-
Cells (e.g., patient-derived fibroblasts)
-
96-well tissue culture plates
-
This compound (or KH176m) stock solution (in DMSO)
-
Oxidative stress inducer (e.g., 200 µM L-buthionine-sulfoximine - BSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Spectrophotometer or luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the Sonlicromanol dilutions to the cells.
-
Immediately add the oxidative stress inducer (e.g., BSO at 200 µM).
-
Include controls for untreated cells, cells treated with the stressor alone, and cells treated with Sonlicromanol alone.
-
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C.
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of this compound to determine the EC50 value.
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay
This protocol describes an in vitro enzymatic assay to measure the inhibitory effect of Sonlicromanol's active metabolite, KH176m, on mPGES-1 activity.
Signaling Pathway of mPGES-1 Inhibition
Caption: Sonlicromanol (KH176m) inhibits mPGES-1, blocking PGE2 production.
Materials:
-
Microsomal fraction containing mPGES-1 (from stimulated cells like LPS-treated RAW264.7 macrophages or recombinant human mPGES-1)
-
Sonlicromanol active metabolite (KH176m)
-
Prostaglandin H2 (PGH2) substrate
-
Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing glutathione)
-
Stop solution (e.g., FeCl₂)
-
PGE2 detection kit (e.g., ELISA or HTRF-based assay)
Protocol:
-
Enzyme Preparation: Prepare the microsomal fraction from cells overexpressing mPGES-1 or use a commercially available recombinant enzyme.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of KH176m (or vehicle control) for 15-30 minutes at room temperature.
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, PGH2, to the enzyme-inhibitor mixture.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a suitable detection method, such as a competitive ELISA or a homogenous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of mPGES-1 inhibition for each concentration of KH176m compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Mitochondrial Complex I Activity Assay
This protocol provides a method to assess the effect of this compound on the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase).
Workflow for Mitochondrial Complex I Activity Assay
Caption: Workflow for measuring mitochondrial complex I activity.
Materials:
-
Isolated mitochondria from cells or tissues
-
This compound
-
Mitochondrial complex I activity assay kit (commercial kits are recommended)
-
Assay buffer
-
NADH
-
Ubiquinone analog (e.g., decylubiquinone)
-
Rotenone (B1679576) (a specific complex I inhibitor)
-
Spectrophotometer capable of kinetic measurements at 340 nm
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissue samples using a standard differential centrifugation protocol or a commercial kit. Determine the protein concentration of the mitochondrial suspension.
-
Treatment: Pre-incubate the isolated mitochondria (e.g., 50-100 µg of protein) with different concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
-
Reaction Setup:
-
In a 96-well plate or cuvette, add the assay buffer and the treated mitochondria.
-
Prepare a parallel set of samples containing rotenone to measure non-complex I-specific NADH oxidation.
-
-
Activity Measurement:
-
Initiate the reaction by adding NADH and the ubiquinone analog.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (change in absorbance per minute).
-
Determine the specific complex I activity by subtracting the rate of the rotenone-inhibited sample from the total rate.
-
Compare the complex I activity in Sonlicromanol-treated samples to the vehicle control.
-
Ferroptosis Inhibition Assay
This protocol outlines a method to evaluate the ability of this compound to inhibit ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.
Workflow for Ferroptosis Inhibition Assay
Caption: Workflow for the ferroptosis inhibition assay.
Materials:
-
Cells susceptible to ferroptosis (e.g., HT-1080, PANC-1)
-
96-well tissue culture plates
-
This compound
-
Ferroptosis inducers (e.g., RSL3, erastin)
-
Positive control inhibitor (e.g., Ferrostatin-1)
-
Cell viability reagent (e.g., CellTiter-Glo®) or a lipid peroxidation probe (e.g., C11-BODIPY 581/591)
-
Luminometer or fluorescence microscope/plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control and a positive control (Ferrostatin-1).
-
Ferroptosis Induction: Add a ferroptosis inducer (e.g., RSL3 or erastin) at a pre-determined cytotoxic concentration.
-
Incubation: Incubate the cells for 12-24 hours at 37°C.
-
Assessment:
-
Cell Viability: Measure cell viability using a suitable assay like CellTiter-Glo®.
-
Lipid Peroxidation: Stain cells with a lipid peroxidation sensor like C11-BODIPY 581/591 and analyze by fluorescence microscopy or flow cytometry.
-
-
Data Analysis:
-
For cell viability, calculate the percentage of protection conferred by Sonlicromanol compared to cells treated with the ferroptosis inducer alone.
-
For lipid peroxidation, quantify the fluorescence shift and compare the levels in Sonlicromanol-treated cells to the control groups.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal concentrations of reagents and incubation times. For research use only. Not for use in diagnostic procedures.
References
- 1. bioquochem.com [bioquochem.com]
- 2. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khondrion | Khondrion announces grant of patents in the US and Europe for its lead candidate sonlicromanol, covering the anti-inflammatory effect on mPGES-1 [khondrion.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Application Notes and Protocols for Sonlicromanol Hydrochloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (formerly KH176) is a clinical-stage small molecule being investigated for the treatment of primary mitochondrial diseases. Its therapeutic potential stems from a unique triple mode of action: modulating both oxidative and reductive stress and exhibiting anti-inflammatory properties. The primary active metabolite, KH176m, is responsible for many of its cellular effects. These application notes provide an overview of the mechanism of action and detailed protocols for the use of sonlicromanol hydrochloride in in vitro cell culture studies.
Sonlicromanol and its active metabolite, KH176m, act as potent ROS-redox modulators.[1] The anti-inflammatory effects are attributed to the selective inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2), which is a significant mediator of inflammation.[2][3] Furthermore, sonlicromanol has been shown to interact with and activate the thioredoxin/peroxiredoxin system, which is crucial for cellular defense against oxidative stress.[4][5]
Data Presentation
The following tables summarize the effective concentrations of sonlicromanol's active metabolite, KH176m, used in various in vitro and ex vivo studies.
Table 1: Effective Concentrations of KH176m in Cancer Cell Lines
| Cell Line | Assay | Concentration(s) | Duration | Observed Effect |
| DU145 (human prostate cancer) | Spheroid Growth Assay | 3 µM - 10 µM | 7 days | Reduction in spheroid growth and mPGES-1 expression.[1] |
| DU145 (human prostate cancer) | Western Blot | Increasing concentrations | 24 hours | Reduction in mPGES-1 protein expression.[1] |
| LNCaP (human prostate cancer) | Spheroid Growth Assay | Not specified | 7 days | No significant effect on spheroid growth (low mPGES-1 expression).[1] |
Table 2: Effective Concentrations of KH176m in Other In Vitro/Ex Vivo Models
| Model System | Assay | Concentration(s) | Duration | Observed Effect |
| Isolated mouse heart | Ischemia-Reperfusion Injury | 1 µM, 10 µM | Pre-treatment and initial reperfusion | 10 µM showed protection against mild IR injury.[6] |
| Primary human skin fibroblasts (OXPHOS deficient) | ROS Reduction & Redox Stress Protection | Not specified in abstract | Not specified in abstract | Reduced cellular ROS and protected against redox perturbation.[4] |
| RAW264.7 (mouse macrophage-like) | PGE2 Production | Not specified in abstract | Not specified in abstract | Selectively inhibited LPS-induced PGE2 production.[3] |
Signaling Pathways
Sonlicromanol's mechanism of action involves the modulation of key signaling pathways related to inflammation and oxidative stress.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Based on the desired stock concentration, weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration. A stock solution of 10 mM is recommended for most applications.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
General Cell Culture Treatment Workflow
Protocol for Spheroid Growth Assay in DU145 Cells
This protocol is adapted from the methodology used to study the effect of KH176m on prostate cancer spheroids.[1]
Materials:
-
DU145 human prostate cancer cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel or other basement membrane matrix
-
96-well clear-bottom, black-walled plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Microplate reader or imaging system
Protocol:
-
Cell Seeding:
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Seed DU145 cells on top of the Matrigel layer at a density that allows for spheroid formation (e.g., 5,000 cells/well).
-
-
Treatment:
-
After 24 hours, carefully replace half of the medium with fresh medium containing the desired final concentration of this compound (e.g., 3 µM, 10 µM) or vehicle control (e.g., 0.1% DMSO).[1]
-
Refresh the medium with the treatment every 2 days for a total of 7 days.
-
-
Analysis:
-
Monitor spheroid growth throughout the experiment using an imaging system.
-
At the end of the 7-day treatment period, measure the spheroid size (area or volume) using image analysis software.
-
Alternatively, cell viability within the spheroids can be assessed using assays such as CellTiter-Glo®.
-
Protocol for Western Blot Analysis of mPGES-1 Expression
This protocol is a general guideline for assessing protein expression changes in response to sonlicromanol treatment.
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against mPGES-1
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells treated with this compound or vehicle control using a suitable lysis buffer.
-
Quantify the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against mPGES-1 and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the mPGES-1 signal to the loading control.
-
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and eye protection). Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. Sonlicromanol’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth | PLOS One [journals.plos.org]
- 2. Sonlicromanol seems promising for certain cancers - Khondrion announces publication in PLOS ONE of new research - Radboudumc [radboudumc.nl]
- 3. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonlicromanol Hydrochloride Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol hydrochloride, also known as KH176, is a clinical-stage small molecule being investigated for the treatment of primary mitochondrial diseases.[1][2] It functions as a ROS-redox modulator and is permeable across the blood-brain barrier.[1] The therapeutic effects of Sonlicromanol are largely attributed to its active metabolite, KH176m, which exhibits a multi-modal mechanism of action encompassing antioxidant, redox modulation, and anti-inflammatory properties.[3] These application notes provide detailed protocols for the administration of this compound in two key mouse models: the Ndufs4-/- model for Leigh Disease and a cardiac ischemia-reperfusion injury model.
Mechanism of Action
Sonlicromanol's active metabolite, KH176m, exerts its therapeutic effects through a dual mechanism:
-
Redox Modulation and Antioxidant Effects: In mitochondrial diseases, there is an increase in reactive oxygen species (ROS), leading to cellular stress. KH176m enhances the antioxidant activity of the Thioredoxin/Peroxiredoxin system, which aids in the reduction of hydrogen peroxide to water.[1] This helps to counteract the damaging effects of increased ROS.
-
Anti-inflammatory Effects: Increased ROS levels can also lead to an overproduction of prostaglandin (B15479496) E2 (PGE2), a mediator of inflammation. KH176m selectively inhibits the microsomal prostaglandin E synthase-1 (mPGES-1), thereby blocking the overproduction of PGE2 and reducing inflammation.[1]
Data Presentation
Table 1: Effects of Sonlicromanol (KH176) in the Ndufs4-/- Mouse Model of Leigh Disease
| Parameter | Treatment Group | Outcome | Reference |
| Motor Performance | KH176 (10 mg/kg, IP daily) | Significantly improved rotarod and gait performance. | [1] |
| Retinal Degeneration | KH176 (10 mg/kg, IP daily) | Reduced degeneration of retinal ganglion cells. | [1] |
| Brain Microstructure | KH176 (10 mg/kg, IP daily) | Maintained microstructural coherence in the brain. | [1] |
Table 2: Effects of Sonlicromanol Active Metabolite (KH176m) in a Mouse Cardiac Ischemia-Reperfusion Injury Model (Short Ischemia: 20 min)
| Parameter | Control | KH176m (10 µM) | % Change | p-value | Reference |
| LDH Release (U/min/GWW) | 0.8 ± 0.5 | 0.2 ± 0.2 | -75% | <0.05 | [4] |
| Infarct Size (%) | 31 ± 20 | 15 ± 8 | -51.6% | <0.05 | [4] |
| Cytochrome c Release (ng/min/GWW) | 790.8 ± 453.6 | 168.0 ± 151.9 | -78.8% | <0.05 | [4] |
Experimental Protocols
Protocol 1: Administration of this compound in the Ndufs4-/- Mouse Model of Leigh Disease
1. Objective: To evaluate the efficacy of this compound in a mouse model of Leigh Disease.
2. Materials:
-
This compound (KH176)
-
Vehicle (select one of the options below)
-
Option A: 10% DMSO, 90% Corn oil
-
Option B: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
-
Ndufs4-/- mice and wild-type littermate controls
-
Standard animal housing and care facilities
-
Tuberculin syringes and needles (27-30 gauge)
3. Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On each day of administration, dilute the stock solution with the chosen vehicle to the final desired concentration for a 10 mg/kg dose. For example, for a 20g mouse, you would administer 0.2 mg of the drug. The volume of the injection should be calculated based on the final concentration of the prepared solution (typically 5-10 ml/kg).
-
-
Animal Dosing:
-
From postnatal day 14 (PD14) to PD45, administer this compound or vehicle to Ndufs4-/- mice and control littermates via intraperitoneal (IP) injection daily.[1]
-
Monitor the animals daily for any adverse effects.
-
-
Outcome Measures:
-
At specified time points during the treatment period, assess motor performance using a rotarod apparatus and gait analysis.
-
At the end of the study, euthanize the animals and collect tissues (e.g., brain, retina) for histological and biochemical analysis to assess microstructural coherence and retinal ganglion cell degeneration.
-
Protocol 2: Administration of Sonlicromanol Active Metabolite (KH176m) in a Mouse Cardiac Ischemia-Reperfusion Injury Model
1. Objective: To assess the cardioprotective effects of Sonlicromanol's active metabolite, KH176m, against ischemia-reperfusion injury in an ex vivo mouse heart model.
2. Materials:
-
Sonlicromanol active metabolite (KH176m)
-
Krebs-Henseleit buffer
-
C57BL/6N mice
-
Langendorff heart perfusion system
-
Instrumentation for monitoring cardiac function (e.g., pressure transducer)
-
Materials for biochemical assays (LDH, Cytochrome c) and infarct size measurement (TTC staining)
3. Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the mouse and heparinize.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.
-
-
Experimental Protocol:
-
Allow the heart to stabilize for a 20-minute equilibration period.
-
Perfuse the heart with either vehicle (saline) or 10 µM KH176m for a 20-minute baseline period.[4]
-
Induce global ischemia by stopping the perfusion for 20 minutes (short ischemia) or 30 minutes (long ischemia).[4]
-
Reperfuse the heart for 60 minutes.[4]
-
-
Outcome Measures:
-
Continuously monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment.
-
Collect the coronary effluent during reperfusion to measure lactate (B86563) dehydrogenase (LDH) and cytochrome c release as markers of cell death and mitochondrial damage.[4]
-
At the end of reperfusion, stain the heart with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct size.[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage of Sonlicromanol Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sonlicromanol hydrochloride, its mechanism of action, and a detailed protocol for its oral administration to rodents via gavage. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Introduction
Sonlicromanol (formerly KH176) is a clinical-stage small molecule being investigated for the treatment of primary mitochondrial diseases.[1][2] It acts as a ROS-redox modulator, addressing the increased oxidative stress commonly observed in these disorders.[1][2] The therapeutic effects of Sonlicromanol are primarily mediated by its active metabolite, KH176m, which exhibits a dual mechanism of action: it acts as a redox-modulator through the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and as an antioxidant via the Thioredoxin/Peroxiredoxin system.[2] Preclinical studies in rodent models of mitochondrial disease have demonstrated the potential of Sonlicromanol to improve motor performance and extend lifespan.[1][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical rodent studies.
Table 1: Pharmacokinetic Parameters of Sonlicromanol in Rodents
| Parameter | Mouse | Rat | Reference |
| Oral Bioavailability | 68% | 74% | [2] |
| Dosage (Oral) | 10 mg/kg | 10 mg/kg | [2] |
| Dosage (Intraperitoneal) | 10 mg/kg | - | [1] |
Table 2: Recommended Vehicle Formulations for this compound
| Formulation Components | Concentration | Notes | Reference |
| 1. DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | Suitable for short-term studies. | [2] |
| 2. DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Forms a clear solution. | [2] |
| 3. DMSO, SBE-β-CD, Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Forms a clear solution. | [2] |
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound dosing solution using a common vehicle formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare the vehicle solution. For a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline solution, the volumes should be calculated as follows for a 1 mL final volume:
-
DMSO: 100 µL
-
PEG300: 400 µL
-
Tween-80: 50 µL
-
Saline: 450 µL
-
-
Dissolve this compound in DMSO. In a sterile conical tube, add the calculated amount of this compound powder to the required volume of DMSO. Vortex thoroughly until the powder is completely dissolved. This will create a stock solution.
-
Add PEG300. To the this compound/DMSO solution, add the calculated volume of PEG300. Vortex until the solution is homogeneous.
-
Add Tween-80. Add the calculated volume of Tween-80 to the mixture and vortex thoroughly.
-
Add Saline. Finally, add the calculated volume of sterile saline to bring the solution to its final volume. Vortex until a clear, homogeneous solution is formed.
-
Aid dissolution (if necessary). If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Storage. The prepared dosing solution should be stored protected from light. For short-term storage, it can be kept at 4°C. For longer-term storage, aliquots can be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Rodent Oral Gavage Protocol
This protocol outlines the standard procedure for administering this compound to rodents via oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes (1 mL or appropriate size)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a similar but firmer grip is required.
-
-
Gavage Needle Preparation:
-
Fill the syringe with the calculated volume of the dosing solution, ensuring there are no air bubbles.
-
Attach the gavage needle to the syringe.
-
-
Administration:
-
Hold the animal in a vertical position.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt), slowly dispense the solution from the syringe.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or regurgitation.
-
Ensure the animal has free access to food and water.
-
-
Frequency and Duration:
-
The frequency and duration of dosing will depend on the specific experimental design. Studies have employed daily administration for several weeks. For example, in a study with Ndufs4-/- mice, daily intraperitoneal injections were given from postnatal day 14 to 45.[1] A 28-day repeat oral dose toxicity study has also been conducted in rats and dogs.[2]
-
Visualizations
Signaling Pathway of Sonlicromanol
Caption: Signaling pathway of Sonlicromanol's active metabolite.
Experimental Workflow for Oral Gavage
Caption: Experimental workflow for rodent oral gavage.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sonlicromanol (KH176) / Khondrion [delta.larvol.com]
- 4. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of Sonlicromanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (KH176) is a clinical-stage small molecule developed for the treatment of primary mitochondrial diseases.[1] Its therapeutic potential stems from a unique triple mode of action that addresses the core pathological consequences of mitochondrial dysfunction: oxidative stress, reductive stress, and inflammation.[2] The active metabolite of Sonlicromanol, KH176m, functions as a potent redox-modulator and antioxidant.[1][3] These application notes provide detailed protocols for the intraperitoneal (IP) administration of Sonlicromanol hydrochloride in preclinical rodent models, summarize key preclinical data, and illustrate its mechanism of action.
Mechanism of Action
Sonlicromanol and its active metabolite, KH176m, exert their effects through a multi-faceted approach:
-
Redox Modulation and Antioxidant Activity : In mitochondrial diseases, dysfunctional electron transport chains lead to excessive production of reactive oxygen species (ROS), causing significant cellular damage.[1][4] Sonlicromanol's active metabolite, KH176m, directly scavenges ROS and modulates the cellular redox state by interacting with the Thioredoxin/Peroxiredoxin system.[1][3] This helps to protect cells from oxidative damage and prevent ferroptotic cell death.[2][5]
-
Anti-inflammatory Effects : KH176m selectively inhibits microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1).[1][2][6] This enzyme is crucial for the production of Prostaglandin E2 (PGE2), a key mediator of inflammation.[1][6] By inhibiting mPGES-1, Sonlicromanol reduces the inflammatory response often associated with mitochondrial dysfunction.[2][6]
-
Mitochondrial Function Support : Sonlicromanol has been shown to enhance the efficiency of NADH:ubiquinone oxidoreductase (Complex I), a critical component of the electron transport chain, thereby aiming to improve ATP production.[4]
Signaling Pathway Overview
The diagram below illustrates the key signaling pathways modulated by Sonlicromanol's active metabolite, KH176m.
Caption: Mechanism of action of Sonlicromanol's active metabolite (KH176m).
Data Presentation
The following table summarizes quantitative data from a key preclinical study utilizing intraperitoneal administration of this compound.
| Parameter | Animal Model | Dosage | Administration Route | Duration | Key Outcomes | Reference |
| Efficacy Study | Ndufs4-/- mice (Leigh Disease model) | 10 mg/kg | Intraperitoneal (IP), daily | 32 days (from postnatal day 14 to 45) | Significantly improved rotarod and gait performance; Reduced degeneration of retinal ganglion cells. | [7] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% sterile saline, Phosphate-Buffered Saline (PBS))
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for enhancing dissolution)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study cohort.
-
Aseptically weigh the this compound powder and transfer it to a sterile tube or vial.
-
Add the calculated volume of sterile vehicle to the powder.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator bath to aid dissolution.
-
Once dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
Store the prepared solution appropriately, protected from light, and as recommended by the manufacturer. Warm to room or body temperature before injection to prevent animal discomfort.[8][9]
Protocol for Intraperitoneal (IP) Injection in Mice
This protocol is a standard procedure for administering substances into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles, 25-27 gauge[8]
-
70% ethanol (B145695) or other skin disinfectant
-
Gauze or cotton swabs
-
Appropriate personal protective equipment (PPE)
Experimental Workflow:
Caption: Standard workflow for intraperitoneal injection in a mouse model.
Procedure:
-
Animal Restraint :
-
Gently restrain the mouse using a secure grip on the loose skin over the shoulders and behind the ears. The "three-finger" restraint method is recommended.[10]
-
Turn the restrained animal so its abdomen is facing upwards, and tilt the head slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[9][10]
-
-
Identifying the Injection Site :
-
Injection :
-
Disinfect the injection site with an alcohol swab.[10]
-
Using a new sterile needle for each animal, insert the needle with the bevel facing up at a 30-45° angle into the identified lower right quadrant.[8][10]
-
Insert the needle just deep enough for the entire bevel to enter the abdominal cavity.[8]
-
Gently pull back on the plunger (aspirate) to ensure no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.[9] If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9]
-
If aspiration is clear, inject the solution smoothly. The maximum recommended injection volume for a mouse is < 10 ml/kg.[8]
-
Withdraw the needle and promptly place it in a sharps container without recapping.[9]
-
-
Post-Injection Monitoring :
-
Return the animal to its cage and monitor for any immediate adverse reactions, such as distress or signs of pain.[9]
-
Continue to monitor the animal according to the experimental protocol.
-
Protocol for Intraperitoneal (IP) Injection in Rats
The procedure for rats is similar to that for mice, with adjustments for animal size and handling.
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes
-
Sterile needles, 23-25 gauge[8]
-
70% ethanol or other skin disinfectant
-
Gauze or cotton swabs
-
Appropriate PPE
Procedure:
-
Animal Restraint :
-
Two-person technique (preferred) : One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thorax. The other hand holds the rear feet and tail. The rat is gently stretched with its head held lower than its body.[8][9]
-
One-person technique : A small towel can be used to wrap the rat. The animal is then held in dorsal recumbency (on its back) against the handler's body.[8][9]
-
-
Identifying the Injection Site :
-
Injection :
-
Post-Injection Monitoring :
-
Place the animal back in its cage and observe for any complications or signs of distress.
-
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. Khondrion | Khondrion announces grant of patents in the US and Europe for its lead candidate sonlicromanol, covering the anti-inflammatory effect on mPGES-1 [khondrion.com]
- 3. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Sonlicromanol used for? [synapse.patsnap.com]
- 5. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Sonlicromanol Hydrochloride in Primary Fibroblast Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (also known as KH176) is a clinical-stage drug candidate with a unique triple mode of action, making it a compound of interest for diseases associated with mitochondrial dysfunction, oxidative stress, and inflammation. Its active metabolite, KH176m, is a potent modulator of cellular redox status and inflammatory pathways.[1][2] These application notes provide a comprehensive guide for the use of Sonlicromanol hydrochloride in primary fibroblast cultures, a crucial in vitro model for studying cellular mechanisms and the therapeutic potential of this compound.
Primary fibroblasts, particularly those derived from patients with mitochondrial diseases, offer a relevant cellular context to investigate the effects of Sonlicromanol on key pathological hallmarks such as elevated reactive oxygen species (ROS) and inflammatory mediators.[3]
Mechanism of Action
Sonlicromanol and its active metabolite, KH176m, exert their effects through a multi-faceted approach:
-
Redox Modulation : They act as antioxidants by targeting the Thioredoxin/Peroxiredoxin system, which is crucial for reducing oxidative stress. This is achieved by enhancing the activity of peroxiredoxin, an enzyme that detoxifies harmful reactive oxygen species (ROS).[1][3]
-
Anti-inflammatory Effects : KH176m selectively inhibits the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme responsible for the production of prostaglandin E2 (PGE2).[1][4] PGE2 is a key mediator of inflammation, and its reduction helps to dampen pro-inflammatory responses.[1]
-
Modulation of Cellular Distress : By addressing both oxidative and reductive stress, Sonlicromanol helps to restore cellular homeostasis in the context of mitochondrial dysfunction.[5]
Data Presentation
The following tables summarize the quantitative effects of Sonlicromanol's active metabolite (KH176m) on primary human skin fibroblasts.
Table 1: Dose-Dependent Inhibition of Prostaglandin E2 (PGE2) by KH176m in Primary Human Skin Fibroblasts
| KH176m Concentration | PGE2 Inhibition (%) vs. LPS-stimulated control | PGE2 Inhibition (%) vs. IL-1β-stimulated control |
| 0.1 µM | ~25% | ~20% |
| 1 µM | ~60% | ~55% |
| 10 µM | ~80% | ~75% |
Data extracted from graphical representations in scientific literature and presented as approximations.[6]
Table 2: Potency of Sonlicromanol (KH176) in Cellular Assays
| Assay | Cell Type | Parameter | Value |
| ROS Assay | Mitochondrial patient-derived cells | IC50 | Data not available |
| Redox Stress Survival Assay | Mitochondrial patient-derived cells | EC50 | Data not available |
While studies indicate Sonlicromanol (KH176) demonstrated the best overall performance in terms of potency in these assays, specific IC50 and EC50 values for primary fibroblasts are not publicly available in the reviewed literature.[2]
Experimental Protocols
Primary Fibroblast Culture
This protocol outlines the basic steps for culturing and maintaining primary human fibroblasts.
Materials:
-
Fibroblast culture medium:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10-15% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
1% L-glutamine
-
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.05% or 0.25%)
-
Cryopreservation medium (e.g., FBS with 10% DMSO)
-
Tissue culture flasks, plates, and other sterile consumables
Protocol:
-
Thawing of Cryopreserved Fibroblasts:
-
Rapidly thaw the vial of frozen fibroblasts in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed fibroblast culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Passaging:
-
Change the culture medium every 2-3 days.
-
When cells reach 70-80% confluency, aspirate the medium and wash with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with culture medium, collect the cell suspension, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet and plate into new flasks at a subculture ratio of 1:3 to 1:5.
-
Treatment with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Fibroblast culture medium
Protocol:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Fibroblasts:
-
Plate fibroblasts in the desired format (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).
-
Allow cells to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phenol (B47542) red-free culture medium
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Plate and treat fibroblasts with this compound as described above.
-
At the end of the treatment period, remove the culture medium.
-
Wash the cells once with pre-warmed, phenol red-free medium.
-
Load the cells with DCFH-DA (e.g., 10-25 µM in phenol red-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Measurement of Prostaglandin E2 (PGE2) Levels
This protocol uses a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
PGE2 ELISA kit
-
Cell culture supernatant from treated and control cells
Protocol:
-
Plate and treat fibroblasts with this compound as described above. To induce PGE2 production, cells can be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS) (1 µg/mL) or interleukin-1β (IL-1β) (1 ng/mL) for the final 24 hours of culture.[6]
-
At the end of the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.
-
Perform the PGE2 ELISA on the cleared supernatant according to the manufacturer's instructions.
-
Quantify the concentration of PGE2 by comparing the sample absorbance to a standard curve.
Cell Viability Assay (MTT Assay)
This protocol assesses cell viability based on mitochondrial metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
96-well plates
-
Microplate reader
Protocol:
-
Plate fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Sonlicromanol's dual-action pathway.
Caption: Workflow for Sonlicromanol studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 3. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonlicromanol Hydrochloride Treatment of iPSC-Derived Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sonlicromanol (formerly KH176) is a clinical-stage drug candidate with a unique dual mechanism of action that makes it a promising therapeutic for mitochondrial diseases.[1] Its active metabolite, KH176m, acts as both a redox modulator and a potent antioxidant.[2] These application notes provide a comprehensive overview and detailed protocols for the treatment of induced pluripotent stem cell (iPSC)-derived neurons with Sonlicromanol hydrochloride. The focus is on modeling mitochondrial disease in vitro and assessing the therapeutic potential of Sonlicromanol in restoring neuronal function.
Mechanism of Action
Sonlicromanol's therapeutic effects are attributed to its ability to counteract oxidative stress and inflammation, two key pathological features of mitochondrial dysfunction.[1]
-
Redox Modulation: Sonlicromanol's active metabolite selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade.[1] This leads to a reduction in prostaglandin E2 (PGE2), a key mediator of inflammation.
-
Antioxidant Activity: Sonlicromanol enhances the capacity of the thioredoxin/peroxiredoxin antioxidant system, which is crucial for detoxifying reactive oxygen species (ROS) such as hydrogen peroxide.[2] It also has direct ROS scavenging properties.
This dual action helps to restore cellular redox balance, protect against oxidative damage, and reduce inflammation, ultimately aiming to improve mitochondrial and cellular function.[1][2]
Data Presentation
Table 1: Effect of Sonlicromanol on Neuronal Network Activity in iPSC-Derived Neurons with m.3243A>G Mutation
| Parameter | High Heteroplasmy (Untreated) | High Heteroplasmy + 1 µM Sonlicromanol | High Heteroplasmy + 3 µM Sonlicromanol | Low Heteroplasmy (Control) |
| Network Burst Rate (bursts/min) | Decreased | Partially Restored | Partially Restored | Normal |
| Network Burst Synchronicity | Decreased | Partially Restored | Partially Restored | Normal |
| Mean Firing Rate (spikes/s) | Decreased | Patient-specific improvement | Patient-specific improvement | Normal |
Note: The effects of Sonlicromanol on neuronal network activity have been shown to be patient-specific.[3][4]
Table 2: Effect of Sonlicromanol on Gene Expression in iPSC-Derived Neurons with m.3243A>G Mutation
| Gene Category | High Heteroplasmy (Untreated) vs. Low Heteroplasmy | High Heteroplasmy + 1 µM Sonlicromanol vs. High Heteroplasmy (Untreated) |
| Mitochondrial Respiration Genes | Downregulated | Upregulated |
| Presynaptic Function Genes | Downregulated | Upregulated |
Note: Sonlicromanol treatment has been shown to reverse some of the transcriptomic changes associated with the m.3243A>G mutation in a patient-specific manner.[3][4]
Table 3: Effect of Sonlicromanol on Oxidative Stress Markers
| Marker | Condition | Fold Change vs. Control |
| 8-Oxo-2'-deoxyguanosine (8-oxo-dG) | High Heteroplasmy (Untreated) | Increased |
| High Heteroplasmy + Sonlicromanol | No significant reduction observed in one study[5] | |
| 8-isoprostane | Ischemia-Reperfusion Injury | Increased |
| Ischemia-Reperfusion Injury + Sonlicromanol | Reduced[6] | |
| Glutathione | Ischemia-Reperfusion Injury | Decreased |
| Ischemia-Reperfusion Injury + Sonlicromanol | Increased[6] |
Experimental Protocols
Protocol 1: Culture and Differentiation of iPSCs into Excitatory Neurons
This protocol is a general guideline and should be optimized for specific iPSC lines.
Materials:
-
iPSCs from patients with mitochondrial disease (e.g., m.3243A>G mutation) and healthy controls
-
iPSC culture medium (e.g., mTeSR™1)
-
Matrigel or Geltrex
-
Neuronal induction medium
-
Neuronal differentiation medium
-
Neuronal maturation medium
-
ROCK inhibitor (Y-27632)
-
Accutase
-
6-well plates
Procedure:
-
iPSC Culture: Culture iPSCs on Matrigel-coated plates in iPSC medium. Passage cells every 4-6 days.
-
Neuronal Induction: When iPSCs reach 70-80% confluency, switch to neuronal induction medium.
-
Neural Progenitor Cell (NPC) Formation: Continue culture in neuronal induction medium for 7-10 days, with daily medium changes, until neural rosettes are visible.
-
NPC Expansion: Dissociate rosettes using Accutase and plate NPCs onto new Matrigel-coated plates in neuronal differentiation medium.
-
Neuronal Differentiation: Culture NPCs in neuronal differentiation medium for 7-14 days.
-
Neuronal Maturation: Switch to a neuronal maturation medium and culture for at least 4 weeks before performing endpoint assays.
Protocol 2: this compound Treatment
Materials:
-
This compound
-
DMSO (vehicle control)
-
Differentiated neuronal cultures
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Treatment: Starting from day 3 of neuronal differentiation, add Sonlicromanol to the culture medium at final concentrations of 0.1 µM, 1 µM, and 3 µM.[4]
-
Vehicle Control: Treat a parallel set of cultures with an equivalent volume of DMSO.
-
Medium Changes: Refresh the medium containing Sonlicromanol or vehicle every 2-3 days.
-
Duration: Continue treatment until the desired time points for endpoint analysis (e.g., 4-6 weeks of maturation).
Protocol 3: Microelectrode Array (MEA) Analysis of Neuronal Network Activity
Materials:
-
MEA plates (e.g., from Axion BioSystems or Multi Channel Systems)
-
Poly-L-ornithine
-
Differentiated neuronal cultures
-
MEA recording system
Procedure:
-
MEA Plate Coating: Coat MEA plates with Poly-L-ornithine and laminin to promote neuronal attachment.
-
Cell Plating: Plate differentiated neurons onto the MEA plates at a suitable density.
-
Culture on MEA: Culture the neurons on the MEA plates, following the Sonlicromanol treatment protocol.
-
Recording: At desired time points (e.g., weekly from 4 to 6 weeks of maturation), record spontaneous neuronal activity for 10-20 minutes using the MEA system.
-
Data Analysis: Analyze the recorded data to extract parameters such as mean firing rate, burst rate, network burst rate, and synchronicity.
Protocol 4: RNA Sequencing and Analysis
Materials:
-
RNA extraction kit
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform
Procedure:
-
RNA Extraction: At the end of the treatment period, lyse the neurons directly on the culture plate and extract total RNA using a suitable kit.
-
Library Preparation: Prepare RNA sequencing libraries from the extracted RNA according to the manufacturer's protocol.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between different treatment groups.
-
Conduct gene set enrichment analysis to identify affected biological pathways.
-
Protocol 5: Oxidative Stress Marker Analysis (8-Oxo-dG Staining)
Materials:
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against 8-Oxo-2'-deoxyguanosine (8-oxo-dG)
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the neuronal cultures with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against 8-oxo-dG overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Quantify the fluorescence intensity of 8-oxo-dG staining in the nucleus of the neurons.
Conclusion
The use of iPSC-derived neurons provides a powerful in vitro model to study the pathophysiology of mitochondrial diseases and to evaluate the efficacy of novel therapeutic compounds like this compound. The protocols outlined in these application notes offer a framework for researchers to investigate the effects of Sonlicromanol on neuronal function, gene expression, and oxidative stress. The patient-specific responses observed with Sonlicromanol highlight the importance of personalized medicine approaches in the treatment of mitochondrial diseases.[3][4]
References
- 1. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Sonlicromanol Hydrochloride Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (KH176) is a clinical-stage drug candidate under development for primary mitochondrial diseases. Its active metabolite, KH176m, exhibits a unique triple mode of action by modulating reductive and oxidative stress and exerting anti-inflammatory effects.[1][2] This is achieved through its activity as a reactive oxygen species (ROS) scavenger, its influence on the thioredoxin/peroxiredoxin system, and its selective inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2][3] Given its multifaceted mechanism, in vivo imaging techniques are invaluable for elucidating its pharmacodynamic effects, assessing target engagement, and monitoring therapeutic efficacy in preclinical models.
These application notes provide an overview of key in vivo imaging strategies and detailed protocols to investigate the therapeutic effects of Sonlicromanol hydrochloride in animal models of mitochondrial disease and neuroinflammation.
This compound: Key Mechanisms of Action
Sonlicromanol's therapeutic potential stems from its ability to counteract the downstream cellular consequences of mitochondrial dysfunction, namely oxidative stress and inflammation.
-
Redox Modulation: Sonlicromanol's active metabolite, KH176m, acts as a ROS-redox modulator. It helps to rebalance (B12800153) the cellular redox state, in part by influencing the thioredoxin/peroxiredoxin system, which is crucial for antioxidant defense.[3]
-
Anti-inflammatory Effects: KH176m selectively inhibits mPGES-1, an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandin E2 (PGE2), a key inflammatory mediator.[1][2]
-
Mitochondrial Function: By mitigating oxidative stress and inflammation, Sonlicromanol is expected to improve overall mitochondrial function and cellular health.
The following diagram illustrates the proposed signaling pathway of Sonlicromanol's active metabolite, KH176m.
Data Presentation
The following tables summarize hypothetical quantitative data from in vivo imaging studies assessing the effects of this compound.
Table 1: Effect of Sonlicromanol on Brain Inflammation Measured by --INVALID-LINK---PK11195 PET
| Treatment Group | Animal Model | Tracer Uptake (DVR) - Striatum | Tracer Uptake (DVR) - Cortex |
| Vehicle | Ndufs4-/- Mouse | 1.85 ± 0.25 | 1.62 ± 0.21 |
| Sonlicromanol (10 mg/kg) | Ndufs4-/- Mouse | 1.35 ± 0.18 | 1.21 ± 0.15 |
| Wild-Type Control | C57BL/6J Mouse | 1.10 ± 0.12 | 1.05 ± 0.10 |
*p < 0.05 compared to vehicle. DVR: Distribution Volume Ratio. Data are presented as mean ± SD.
Table 2: Effect of Sonlicromanol on Brain Lactate (B86563) Levels Measured by ¹H-MRS
| Treatment Group | Animal Model | Lactate/Creatine (B1669601) Ratio - Cerebellum |
| Vehicle | Ndufs4-/- Mouse | 2.5 ± 0.4 |
| Sonlicromanol (10 mg/kg) | Ndufs4-/- Mouse | 1.5 ± 0.3* |
| Wild-Type Control | C57BL/6J Mouse | 0.8 ± 0.2 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SD.
Table 3: Effect of Sonlicromanol on Reactive Oxygen Species (ROS) Production Measured by L-012 Bioluminescence
| Treatment Group | Animal Model | Bioluminescence (Photons/s/cm²/sr) |
| Vehicle | Ndufs4-/- Mouse | 5.0 x 10⁵ ± 1.2 x 10⁵ |
| Sonlicromanol (10 mg/kg) | Ndufs4-/- Mouse | 2.1 x 10⁵ ± 0.8 x 10⁵* |
| Wild-Type Control | C57BL/6J Mouse | 0.5 x 10⁵ ± 0.2 x 10⁵ |
*p < 0.05 compared to vehicle. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: In Vivo Imaging of Neuroinflammation with ¹¹C-PK11195 PET
This protocol describes the use of Positron Emission Tomography (PET) with the tracer --INVALID-LINK---PK11195 to quantify neuroinflammation by measuring the density of the 18 kDa translocator protein (TSPO), which is upregulated in activated microglia.[4][5][6]
Materials:
-
Ndufs4-/- mouse model of mitochondrial disease or other suitable model.
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
--INVALID-LINK---PK11195 radiotracer
-
Anesthetic (e.g., isoflurane)
-
PET/CT scanner
-
Animal handling and monitoring equipment
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week.
-
Administer this compound (e.g., 10 mg/kg, oral gavage) or vehicle daily for the desired treatment period.
-
On the day of imaging, anesthetize the animal with isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Position the animal on the scanner bed with physiological monitoring (respiration, temperature).
-
-
PET/CT Imaging:
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Administer a bolus injection of --INVALID-LINK---PK11195 (e.g., 5-10 MBq) via the tail vein.
-
Acquire a dynamic PET scan for 60 minutes.
-
-
Data Analysis:
-
Reconstruct the PET data.
-
Co-register the PET images with the CT images.
-
Define regions of interest (ROIs) on the brain images (e.g., striatum, cortex, cerebellum).
-
Perform kinetic modeling of the time-activity curves for each ROI to calculate the distribution volume ratio (DVR), using a reference region with low specific binding (e.g., cerebellum).
-
Compare DVR values between treatment groups using appropriate statistical tests.
-
Protocol 2: In Vivo Measurement of Brain Lactate with ¹H-MRS
This protocol uses proton Magnetic Resonance Spectroscopy (¹H-MRS) to non-invasively measure lactate levels in the brain, an indicator of mitochondrial dysfunction and a shift towards anaerobic glycolysis.[7][8][9]
Materials:
-
Ndufs4-/- mouse model or other suitable model.
-
This compound
-
Vehicle control
-
High-field MRI scanner (e.g., 7T or higher) with MRS capabilities.
-
Anesthetic and monitoring equipment.
Procedure:
-
Animal Preparation:
-
Follow the same preparation steps as in Protocol 1.
-
-
¹H-MRS Acquisition:
-
Acquire a high-resolution T2-weighted anatomical MRI scan.
-
Place a voxel of interest (e.g., 2x2x2 mm³) in the brain region of interest (e.g., cerebellum, cortex).
-
Perform magnetic field shimming to optimize spectral resolution.
-
Acquire lactate-edited ¹H-MRS spectra using a sequence such as MEGA-PRESS.
-
-
Data Analysis:
-
Process the raw MRS data (e.g., Fourier transformation, phase correction, eddy current correction).
-
Fit and quantify the lactate peak (at 1.33 ppm) and a reference metabolite peak, such as creatine (at 3.0 ppm).
-
Calculate the lactate/creatine ratio for each animal.
-
Compare the ratios between treatment groups using appropriate statistical analysis.
-
Protocol 3: In Vivo Imaging of Reactive Oxygen Species (ROS) with Bioluminescence
This protocol utilizes a chemiluminescent probe, L-012, to detect and quantify ROS production in vivo, providing a measure of oxidative stress.[10][11]
Materials:
-
Ndufs4-/- mouse model or other suitable model.
-
This compound
-
Vehicle control
-
L-012 chemiluminescent probe
-
In vivo imaging system (IVIS) with a cooled CCD camera.
-
Anesthetic and monitoring equipment.
Procedure:
-
Animal Preparation:
-
Follow the same preparation steps as in Protocol 1.
-
-
Bioluminescence Imaging:
-
Inject the L-012 probe (e.g., 10 mg/kg, intraperitoneally).
-
Immediately place the anesthetized animal in the IVIS imaging chamber.
-
Acquire bioluminescence images for a set duration (e.g., 1-5 minutes) at various time points post-injection (e.g., 5, 15, 30 minutes).
-
-
Data Analysis:
-
Define ROIs over the area of interest (e.g., the head for brain ROS).
-
Quantify the bioluminescent signal as photon flux (photons/second/cm²/steradian).
-
Compare the peak photon flux between treatment groups using appropriate statistical methods.
-
Conclusion
In vivo imaging provides powerful, non-invasive tools to assess the multifaceted effects of this compound in preclinical models. The protocols outlined here for PET imaging of neuroinflammation, ¹H-MRS of brain lactate, and bioluminescence imaging of ROS can provide critical insights into the drug's mechanism of action and therapeutic efficacy. These imaging biomarkers can be instrumental in the continued development of Sonlicromanol for mitochondrial diseases and other conditions associated with oxidative stress and inflammation.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. Khondrion | Khondrion announces grant of patents in the US and Europe for its lead candidate sonlicromanol, covering the anti-inflammatory effect on mPGES-1 [khondrion.com]
- 3. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnnp.bmj.com [jnnp.bmj.com]
- 6. PET Imaging to Measure Neuroinflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo1H Magnetic Resonant Spectroscopy of Lactate in Patients with Stage IV Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo imaging of reactive oxygen and nitrogen species in inflammation using the luminescent probe L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Mitochondrial Function with Sonlicromanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (KH176) is a clinical-stage therapeutic agent under investigation for the treatment of primary mitochondrial diseases.[1] Its mechanism of action centers on modulating mitochondrial function, particularly in states of oxidative stress. Sonlicromanol's active metabolite, KH176m, exhibits a dual role as a reactive oxygen species (ROS)-redox modulator and an antioxidant.[1][2] These application notes provide a comprehensive overview of the experimental protocols to assess the impact of Sonlicromanol hydrochloride on key aspects of mitochondrial function.
Mechanism of Action
Sonlicromanol's therapeutic potential stems from its ability to counteract the cellular consequences of mitochondrial dysfunction. The primary mechanisms of its active metabolite, KH176m, include:
-
ROS Scavenging and Redox Modulation: KH176m directly scavenges ROS and modulates the cellular redox state by targeting the Thioredoxin/Peroxiredoxin system.[2][3]
-
Anti-inflammatory Effects: KH176m selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade, thereby reducing the production of prostaglandin E2 (PGE2).[1][4][5][6]
-
Enhancement of Complex I Efficiency: Sonlicromanol has been reported to activate the mitochondrial protein complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain, which may lead to an increase in ATP production.[7]
These actions collectively aim to restore cellular energy homeostasis and mitigate the downstream pathological effects of mitochondrial dysfunction.
Data Presentation
The following tables summarize the quantitative data on the effects of Sonlicromanol and its active metabolite on various mitochondrial and cellular parameters.
Table 1: Effect of Sonlicromanol (KH176) and its Metabolite (KH176m) on Reactive Oxygen Species (ROS)
| Parameter | Compound | Effect | Cell Type | Reference |
| Cellular Superoxide (B77818) Levels | KH176m | EC50 = 1.7 x 10⁻⁶ M | Patient-derived fibroblasts | [8] |
| Mitochondrial Superoxide Levels | KH176m | IC50 = 1.4 x 10⁻⁶ M | Patient-derived fibroblasts | [8] |
| Cellular ROS Levels | KH176 | Potent reduction | Patient-derived primary skin fibroblasts | [3] |
Table 2: Cardioprotective Effects of KH176m in a Model of Ischemia-Reperfusion Injury
| Parameter | Treatment | Outcome | Model | Reference |
| LDH Release | 10 µM KH176m | Reduced to 0.2 ± 0.2 U/min/GWW (vs. 0.8 ± 0.5 in control) | Isolated mouse hearts | [2] |
| Infarct Size | 10 µM KH176m | Reduced to 15 ± 8% (vs. 31 ± 20% in control) | Isolated mouse hearts | [2] |
| Cytochrome c Release | 10 µM KH176m | Reduced to 168.0 ± 151.9 ng/min/GWW (vs. 790.8 ± 453.6 in control) | Isolated mouse hearts | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of Sonlicromanol on mitochondrial function are provided below.
Protocol 1: Assessment of Cellular and Mitochondrial ROS Levels
This protocol is designed to quantify the effect of Sonlicromanol on ROS production using fluorescent probes.
1. Cell Culture and Treatment:
- Plate patient-derived fibroblasts or other relevant cell lines in 96-well plates at a suitable density.
- Allow cells to adhere overnight.
- Treat cells with varying concentrations of this compound or its active metabolite, KH176m, for a predetermined duration (e.g., 24 hours). Include a vehicle-treated control group.
2. ROS Detection:
- For Cellular ROS:
- Following treatment, wash the cells with a balanced salt solution.
- Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), according to the manufacturer's instructions.
- For Mitochondrial Superoxide:
- Use a mitochondria-specific superoxide indicator, such as MitoSOX™ Red, following the manufacturer's protocol.
3. Quantification:
- Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
- Normalize the fluorescence values to cell number or protein concentration.
- Calculate the EC50 or IC50 values to determine the potency of Sonlicromanol in reducing ROS levels.[8]
Protocol 2: Analysis of Mitochondrial Respiration using Extracellular Flux Analysis
This protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing insights into mitochondrial respiratory function.
1. Cell Seeding:
- Seed cells in a Seahorse XF cell culture microplate at an optimized density.
- Allow cells to attach and form a monolayer.
2. Drug Treatment:
- Treat the cells with this compound at various concentrations for the desired time.
3. Seahorse XF Cell Mito Stress Test:
- Prior to the assay, replace the culture medium with a Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
- Perform the Mito Stress Test by sequentially injecting the following mitochondrial inhibitors:
- Oligomycin: Inhibits ATP synthase (Complex V) to determine ATP-linked respiration.
- Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
- Rotenone and Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[9]
4. Data Analysis:
- The Seahorse XF software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
- Compare these parameters between Sonlicromanol-treated and control cells.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses the integrity of the mitochondrial membrane potential, a key indicator of mitochondrial health.
1. Cell Preparation and Treatment:
- Culture and treat cells with Sonlicromanol as described in Protocol 1.
2. Staining with a ΔΨm-sensitive dye:
- Incubate the cells with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.
3. Imaging and Quantification:
- Visualize the stained cells using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer or plate reader.
- A decrease in fluorescence intensity with TMRM or a shift from red to green fluorescence with JC-1 indicates mitochondrial depolarization.
Protocol 4: Determination of Cellular ATP Levels
This protocol measures the cellular ATP content to assess the overall energetic state of the cells following treatment with Sonlicromanol.
1. Cell Lysis:
- After treatment with Sonlicromanol, lyse the cells using a suitable lysis buffer that preserves ATP.
2. ATP Quantification:
- Use a commercially available ATP assay kit, typically based on the luciferin/luciferase reaction.
- Measure the luminescence using a luminometer.
3. Normalization:
- Normalize the ATP levels to the total protein concentration in each sample.
- Compare the ATP levels in Sonlicromanol-treated cells to control cells.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the assessment of Sonlicromanol's effects on mitochondrial function.
Caption: Mechanism of action of Sonlicromanol's active metabolite (KH176m).
Caption: Experimental workflow for assessing mitochondrial respiration with Sonlicromanol.
Caption: Workflow for the assessment of reactive oxygen species (ROS).
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Khondrion | Khondrion announces publication in PLOS ONE of new research showing normalisation of prostate cancer stem cell mPGES-1 overexpression and inhibition of cancer spheroid growth by sonlicromanolâs active metabolite [khondrion.com]
- 6. prnewswire.co.uk [prnewswire.co.uk]
- 7. What is Sonlicromanol used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sonlicromanol Hydrochloride In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and preparation of Sonlicromanol hydrochloride (also known as KH176 hydrochloride) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for dissolving this compound for in vivo administration?
A1: this compound has been successfully dissolved in several vehicle formulations for animal studies. The choice of vehicle may depend on the desired concentration, route of administration (e.g., intraperitoneal injection, oral gavage), and the specific experimental protocol. Commonly used vehicles include combinations of DMSO, corn oil, PEG300, Tween-80, saline, and SBE-β-CD.[1] For clinical trials, a powder form of Sonlicromanol has been developed for dissolution in water.
Q2: What concentrations of this compound can be achieved in these vehicles?
A2: The achievable concentration of this compound varies depending on the vehicle composition. For example, a solution of 10% DMSO in 90% corn oil can achieve a concentration of ≥ 5 mg/mL.[1] A more complex aqueous-based vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can dissolve the compound at ≥ 4.25 mg/mL.[1] Please refer to the data summary table below for more details.
Q3: Is this compound orally bioavailable?
A3: Yes, studies in mice and rats have shown that Sonlicromanol (KH176) has high oral bioavailability, approximately 68% in mice and 74% in rats.[2] This makes oral gavage a viable route of administration for in vivo experiments.
Q4: How should I prepare the dosing solution?
A4: A common method involves first preparing a stock solution of this compound in DMSO.[1] This stock solution is then further diluted with the chosen co-solvents in a stepwise manner, ensuring the solution is mixed thoroughly after the addition of each component.[1] It is recommended to prepare the final working solution fresh on the day of the experiment to ensure its stability.
Q5: What should I do if I observe precipitation when preparing the solution?
A5: If precipitation or phase separation occurs during the preparation of the dosing solution, gentle heating and/or sonication can be used to aid in the dissolution of the compound.[1] It is crucial to ensure the final solution is clear and homogenous before administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous solution | This compound may have limited solubility in aqueous environments. | Ensure that the initial stock solution in an organic solvent (like DMSO) is fully dissolved before adding aqueous components. Add the aqueous solution slowly while vortexing. Consider using a vehicle with a higher percentage of organic co-solvents or using a solubilizing agent like SBE-β-CD. |
| Cloudy or non-homogenous solution | Incomplete dissolution of the compound or excipients. | Use gentle heating (e.g., a 37°C water bath) and/or sonication to aid dissolution.[1] Ensure all components of the vehicle are of high purity. |
| Phase separation in oil-based vehicles | Immiscibility of the solvent components. | Ensure thorough mixing, for example, by vortexing or using a homogenizer, to create a stable emulsion or suspension. Prepare the formulation fresh before each use. |
| Animal discomfort or adverse reaction post-administration | The vehicle itself may be causing a reaction. High concentrations of certain solvents like DMSO can be toxic. | Run a vehicle-only control group to assess the tolerability of the chosen formulation. If adverse effects are observed, consider alternative vehicles with lower concentrations of potentially irritating solvents. |
Data Presentation
Summary of this compound Solubility in Different Vehicles
| Protocol | Vehicle Composition | Achievable Concentration (mg/mL) | Molar Concentration (mM) | Appearance |
| 1[1] | 10% DMSO, 90% Corn Oil | ≥ 5 | ≥ 13.55 | Clear Solution |
| 2[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.25 | ≥ 11.52 | Clear Solution |
| 3[1] | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4.25 | ≥ 11.52 | Clear Solution |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.
Experimental Protocols
Protocol 1: Preparation of this compound in 10% DMSO and 90% Corn Oil[1]
This protocol is suitable for achieving a higher concentration of this compound and is often used for intraperitoneal (IP) injections or oral gavage.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the compound is completely dissolved.
-
Prepare the final solution: For a 1 mL final solution, add 100 µL of the this compound stock solution to 900 µL of corn oil.
-
Mix thoroughly: Vortex the solution until it is clear and homogenous. If needed, gentle warming or sonication can be applied to aid dissolution.
-
Administration: The solution should be prepared fresh before administration to the animals.
Protocol 2: Preparation of this compound in a Multi-Component Aqueous Vehicle[1]
This protocol provides an option for a more aqueous-based vehicle, which may be suitable for various routes of administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to make a stock solution (e.g., 42.5 mg/mL).
-
Stepwise dilution: To prepare 1 mL of the final solution: a. Take 100 µL of the DMSO stock solution. b. Add 400 µL of PEG300 and mix well. c. Add 50 µL of Tween-80 and mix thoroughly. d. Add 450 µL of saline to reach the final volume of 1 mL. Mix until the solution is clear.
-
Administration: Use the freshly prepared solution for your in vivo experiment.
Mandatory Visualization
References
Sonlicromanol hydrochloride stability in culture medium over time
Welcome to the technical support center for sonlicromanol hydrochloride (also known as KH176 hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Sonlicromanol (KH176) is a clinical-stage oral drug compound developed as a potential treatment for mitochondrial diseases. It functions as a ROS-redox modulator.[1] Its effects are largely mediated by its active metabolite, KH176m, which has a multi-modal mechanism of action:
-
Antioxidant Activity: It targets the Thioredoxin/Peroxiredoxin antioxidant system, enhancing the reduction of hydrogen peroxide to water.[2][3][4]
-
Redox Modulation/Anti-inflammatory Activity: It selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which blocks the overproduction of prostaglandin E2 (PGE2), a key mediator of inflammation.[2][5][6]
Q2: How should I prepare a stock solution of this compound?
A2: A stock solution can be prepared by dissolving this compound in a suitable solvent such as DMSO. For in vivo studies, further dilution into vehicles like corn oil or a mixture of PEG300, Tween-80, and saline has been reported.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions should be stored under nitrogen and protected from light. For long-term storage, -80°C is recommended for up to 6 months. For shorter periods, -20°C is suitable for up to 1 month.[1]
Q4: Is there any available data on the stability of this compound in cell culture medium?
A4: Currently, there is no publicly available quantitative data summarizing the stability of this compound in specific cell culture media like DMEM or RPMI-1640 over a defined time course at 37°C. The stability of a compound in culture media can be influenced by several factors, including media composition (e.g., serum proteins), pH, and temperature.[7] Therefore, it is highly recommended to determine its stability under your specific experimental conditions. A detailed protocol on how to perform such a stability study is provided below.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or weaker-than-expected results in cell-based assays. | 1. Degradation of the compound: this compound may be unstable over the duration of your experiment in the culture medium at 37°C. 2. Interaction with media components: Components in the serum (e.g., albumin) may bind to the compound, reducing its effective concentration.[7] 3. Incorrect dosage: The active metabolite, KH176m, is more potent than the parent compound, sonlicromanol (KH176).[3] The rate of metabolism in vitro can be low.[2] | 1. Perform a stability study to determine the half-life of sonlicromanol in your specific medium (see Experimental Protocols section). Consider replacing the medium with freshly prepared compound at regular intervals (e.g., every 24 hours). 2. If possible, reduce the serum percentage or use a serum-free medium during the treatment period. Be aware that the effective free concentration may be lower than the nominal concentration added.[7] 3. Ensure the concentration used is appropriate for your cell type and assay. Consider using the active metabolite KH176m directly if metabolism is a concern in your cell model. |
| Precipitation of the compound in the culture medium. | 1. Low solubility: The final concentration of the compound in the aqueous medium may exceed its solubility limit. 2. Solvent concentration: A high percentage of the solvent (e.g., DMSO) used for the stock solution can be toxic to cells and may cause the compound to precipitate when diluted. | 1. Ensure the final concentration of the solvent in the medium is low (typically ≤ 0.1% DMSO). 2. Prepare a more dilute stock solution to minimize the amount of solvent added to the culture. 3. Visually inspect the medium for any signs of precipitation after adding the compound. |
| Observed cytotoxicity not related to the expected mechanism of action. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the specific cell line being used. 2. Compound concentration: The concentration of this compound may be too high, leading to off-target effects. | 1. Always include a vehicle control (medium with the same concentration of solvent) in your experiments to assess the effect of the solvent alone. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell line. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Sterile tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Analytical standards of this compound
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike the pre-warmed cell culture medium with the stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal (e.g., 0.1%).
-
Prepare a sufficient volume for all time points to ensure consistency.
-
-
Incubation:
-
Aliquot the medium containing this compound into sterile tubes or wells of a plate for each time point.
-
Place the samples in a 37°C incubator.
-
Designate your time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Collection:
-
At each designated time point, remove one aliquot.
-
The 0-hour sample should be collected immediately after preparation.
-
Immediately store the collected samples at -80°C to halt any further degradation until analysis.
-
-
Analysis:
-
Thaw the samples and prepare them for analysis according to your LC-MS or HPLC protocol (this may involve protein precipitation with a solvent like acetonitrile).
-
Analyze the concentration of this compound in each sample using a validated analytical method.
-
Generate a standard curve using known concentrations of this compound to accurately quantify the compound in your samples.
-
-
Data Presentation:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at the 0-hour time point.
-
Summarize the data in a table.
-
Hypothetical Stability Data Presentation:
Note: The following data is for illustrative purposes only and does not represent actual experimental results.
| Time (Hours) | Concentration (µM) | % Remaining |
| 0 | 10.00 | 100% |
| 2 | 9.85 | 98.5% |
| 4 | 9.62 | 96.2% |
| 8 | 9.13 | 91.3% |
| 24 | 7.54 | 75.4% |
| 48 | 5.81 | 58.1% |
Visualizations
Caption: Mechanism of action of sonlicromanol's active metabolite (KH176m).
Caption: Workflow for assessing compound stability in culture medium.
References
- 1. researchgate.net [researchgate.net]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. scielo.br [scielo.br]
Technical Support Center: Optimizing Sonlicromanol Hydrochloride for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Sonlicromanol hydrochloride in neuroprotection studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neuroprotection?
A1: this compound (also known as KH176) is a clinical-stage oral drug candidate being investigated for mitochondrial diseases.[1] Its neuroprotective effects are primarily mediated by its active metabolite, KH176m.[1] The mechanism is multi-faceted, involving:
-
Redox Modulation : It acts as both an antioxidant and a modulator of the cellular redox state.[1]
-
Anti-inflammatory Action : It selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the production of the inflammatory mediator prostaglandin E2 (PGE2).[2][3] This inhibition also disrupts a positive feedback loop that promotes mPGES-1 transcription.[4]
-
Antioxidant System Activation : It enhances the activity of the thioredoxin/peroxiredoxin antioxidant system, which helps to reduce hydrogen peroxide.[2]
-
Prevention of Ferroptosis : It attenuates induced lipid peroxidation, thereby protecting cells from ferroptotic cell death.[2]
Q2: What is a good starting concentration range for this compound in an in vitro neuroprotection assay?
A2: Based on preclinical studies, a good starting point for exploring the neuroprotective effects of this compound's active metabolite, KH176m, is in the nanomolar to low micromolar range. For initial screening, a broad range from 100 nM to 10 µM is recommended. This allows for the determination of a dose-response relationship and helps identify the optimal concentration for neuroprotection without inducing cytotoxicity. One study in a cardiac model found 10 µM of KH176m to be effective, while a lower dose of 1 µM was not.[5] In dopaminergic neurons, concentrations of 100 nM and 1000 nM of KH176m have been used.[6]
Q3: How do I determine the optimal concentration of this compound for my specific neuronal cell model?
A3: The optimal concentration will provide the maximum neuroprotective effect with minimal to no toxicity. This is typically determined by conducting two parallel experiments:
-
Toxicity Assay : Treat healthy neuronal cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) alone for the intended duration of your experiment. This will help you identify the maximum non-toxic concentration.
-
Neuroprotection Assay : Pre-treat your neuronal cells with a range of non-toxic concentrations of this compound before inducing neurotoxicity with a relevant stressor (e.g., hydrogen peroxide for oxidative stress, glutamate (B1630785) for excitotoxicity). The concentration that yields the highest cell viability or best functional outcome is the optimal concentration for your model.
Q4: Which neuronal cell lines are suitable for testing the neuroprotective effects of this compound?
A4: The choice of cell line depends on the specific research question. Commonly used cell lines for neuroprotection studies include:
-
SH-SY5Y (Human Neuroblastoma) : A versatile cell line that can be differentiated into a more mature neuronal phenotype and is often used in models of oxidative stress.
-
HT22 (Murine Hippocampal) : Particularly useful for studying glutamate-induced excitotoxicity.
-
Primary Neurons : Cultured from embryonic or neonatal rodent brains (e.g., cortical or hippocampal neurons), these cells more closely mimic the in vivo environment but are more challenging to maintain.
-
iPSC-derived Neurons : Human induced pluripotent stem cells differentiated into specific neuronal subtypes can provide patient-specific and disease-relevant models. Sonlicromanol has been shown to improve neuronal network function in iPSC-derived neurons from patients with the m.3243A>G mutation.[7][8]
Data Presentation
Table 1: Summary of Preclinical In Vitro Concentrations of Sonlicromanol (KH176) and its Active Metabolite (KH176m)
| Compound | Cell/Tissue Model | Concentration(s) Tested | Observed Effect | Reference |
| KH176m | Dopaminergic iNeurons | 100 nM, 1000 nM | Increased basal mitophagy rates. | [6] |
| KH176 | Dopaminergic iNeurons | 1 µM | Reduced cellular reactive oxygen species. | [6] |
| KH176m | Human Prostate Cancer Cells (DU145) | Up to 3 µM | Reduced spheroid growth. | [9] |
| KH176m | Isolated Heart (Ischemia-Reperfusion) | 1 µM, 10 µM | 10 µM significantly reduced cell death. | [5] |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration of this compound
-
Cell Seeding : Seed your chosen neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% (v/v).
-
Treatment : Replace the existing cell culture medium with the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same final concentration of the solvent).
-
Incubation : Incubate the plate for the desired duration (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Viability Assay : Assess cell viability using a standard method such as the MTT or PrestoBlue® assay according to the manufacturer's instructions.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that does not significantly reduce cell viability is the maximum non-toxic concentration.
Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress
-
Cell Seeding : Seed neuronal cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment : Pre-treat the cells with a range of non-toxic concentrations of this compound (determined in Protocol 1) for a specified duration (e.g., 2 to 24 hours).
-
Induction of Neurotoxicity : Induce oxidative stress by adding a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) to the culture medium. Include the following controls:
-
Untreated Control : Cells treated with vehicle only.
-
H₂O₂ Control : Cells treated with H₂O₂ only.
-
-
Incubation : Incubate the plate for the desired duration of the toxic insult (e.g., 24 hours).
-
Assessment of Neuroprotection :
-
Cell Viability Assay : Perform an MTT or similar assay to quantify cell viability.
-
LDH Assay : Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
-
Data Analysis : Compare the cell viability and LDH release in the this compound-treated groups to the H₂O₂ control group. A significant increase in viability or decrease in LDH release indicates a neuroprotective effect.
Mandatory Visualizations
Caption: Workflow for determining the optimal neuroprotective concentration.
Caption: Key signaling pathways modulated by Sonlicromanol's active metabolite.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for consistency. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No neuroprotective effect observed | - Sonlicromanol concentration is too low. - The neurotoxic insult is too severe. - The pre-incubation time is too short. | - Test a higher range of Sonlicromanol concentrations. - Titrate the concentration of the neurotoxin to achieve ~50% cell death in the control group. - Increase the pre-incubation time with Sonlicromanol (e.g., up to 24 hours). |
| Sonlicromanol appears toxic at all tested concentrations | - The compound may have a narrow therapeutic window in your cell model. - Issues with compound solubility or stability in the culture medium. | - Test a lower range of concentrations (e.g., starting from 1 nM). - Ensure the stock solution is properly dissolved and freshly diluted. Check for precipitation in the medium. |
| High background in cell viability/toxicity assays | - Contamination (bacterial or fungal). - The compound may interfere with the assay reagents (e.g., reducing MTT). | - Visually inspect cells for contamination before adding assay reagents. - Run a control with Sonlicromanol in cell-free medium to check for direct interaction with the assay components. |
| Inconsistent results between experiments | - Variation in cell passage number or health. - Inconsistent timing of treatments and assays. - Reagent variability. | - Use cells within a consistent and low passage number range. - Standardize all incubation times precisely. - Use the same lot of reagents or qualify new lots before use. |
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Sonlicromanol seems promising for certain cancers - Khondrion announces publication in PLOS ONE of new research - Radboudumc [radboudumc.nl]
- 4. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonlicromanol improves neuronal network dysfunction and transcriptome changes linked to m.3243A>G heteroplasmy in iPSC-derived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonlicromanol’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth | PLOS One [journals.plos.org]
Preventing Sonlicromanol hydrochloride precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Sonlicromanol hydrochloride in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water.[1] For cell-based assays, DMSO is a common choice. However, it is crucial to use newly opened, high-purity DMSO as it is hygroscopic, and absorbed water can significantly impact solubility.[1][2] For animal studies, specific solvent systems like 10% DMSO in corn oil or combinations of DMSO, PEG300, Tween-80, and saline are recommended.[1][2]
Q2: What is the maximum achievable concentration for this compound in these solvents?
A2: The solubility of this compound can vary. In DMSO, concentrations of up to 170 mg/mL (460.83 mM) have been reported, though this may require sonication to achieve.[1] In water, a solubility of at least 100 mg/mL (271.08 mM) is achievable.[1] It is important to note that these are maximum concentrations, and preparing solutions at slightly lower concentrations may enhance stability and prevent precipitation.
Q3: My this compound is not dissolving completely. What should I do?
A3: If you observe incomplete dissolution or precipitation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][2] Ensure the solution becomes clear before use. If precipitation persists, consider preparing a more dilute stock solution.
Q4: How should I store my this compound stock solutions to prevent precipitation?
A4: Proper storage is critical for maintaining the integrity of your stock solution. Once prepared, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[3] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2] The product should be protected from light and stored under nitrogen.[1]
Q5: I observed precipitation in my stock solution after storing it at -20°C. What could be the cause?
A5: Precipitation upon storage, even at recommended temperatures, can occur due to several factors. These include:
-
Concentration: The stock solution may be supersaturated. Preparing a slightly less concentrated stock can mitigate this.
-
Solvent Quality: As mentioned, the purity and water content of DMSO are critical. Using fresh, high-quality DMSO is essential.[1][2]
-
Freeze-Thaw Cycles: Repeatedly warming and cooling the stock solution can lead to precipitation. Aliquoting is the best practice to avoid this.[3]
-
pH of Aqueous Solutions: If preparing aqueous stock solutions, the pH can influence the solubility of hydrochloride salts.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with your this compound stock solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation during preparation | 1. Incomplete Dissolution: The compound has not fully dissolved. 2. Supersaturated Solution: The concentration is too high for the solvent at the current temperature. | 1. Apply gentle warming and/or sonication until the solution is clear.[1][2] 2. If precipitation persists, dilute the solution with more solvent to a lower concentration. |
| Precipitation after freeze-thaw cycle | Reduced Solubility at Lower Temperatures: The compound is less soluble at the freezing temperature, and repeated cycles disrupt the solution's stability. | 1. Prepare fresh aliquots from the powder for each experiment to avoid thawing the entire stock.[3] 2. If a thawed aliquot shows precipitation, try to redissolve by gentle warming and vortexing before use. |
| Precipitation in aqueous working solutions | 1. Poor Aqueous Solubility: The final concentration in the aqueous buffer or media exceeds the solubility limit. 2. Common Ion Effect: The presence of chloride ions in the dilution buffer can decrease the solubility of the hydrochloride salt.[4] | 1. Lower the final concentration of this compound in the working solution. 2. If possible, use a buffer with a different counter-ion. 3. For aqueous solutions, sterile filtration through a 0.22 µm filter after dilution is recommended.[1] |
| Precipitation in DMSO stock over time | Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere, which can reduce the solubility of the compound. | 1. Use fresh, anhydrous, high-purity DMSO for stock solution preparation.[1][2] 2. Store DMSO stocks in tightly sealed vials with desiccant. |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 170 | 460.83 | Ultrasonic assistance may be needed.[1] |
| Water | ≥ 100 | ≥ 271.08 | Saturation unknown.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 | ≥ 13.55 | For in vivo use.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.25 | ≥ 11.52 | For in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4.25 | ≥ 11.52 | For in vivo use.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[3]
-
Calculation: To prepare a 100 mM stock solution, you will need to dissolve 36.89 mg of this compound (Molecular Weight: 368.90 g/mol ) in 1 mL of high-purity, anhydrous DMSO.
-
Dissolution: Add the DMSO directly to the vial. Vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes or warm the solution gently (e.g., in a 37°C water bath) until all the solid has dissolved and the solution is clear.
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1][2]
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentration. To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium is less than 0.5%.[5]
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion before adding it to your cells.
-
Control: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Logical troubleshooting guide for this compound precipitation.
References
Technical Support Center: Sonlicromanol Hydrochloride In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro dose-dependent effects of sonlicromanol hydrochloride and its active metabolite, KH176m.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of sonlicromanol's active metabolite, KH176m, in vitro?
A1: KH176m has a dual mechanism of action. It acts as a reactive oxygen species (ROS)-redox modulator by selectively inhibiting the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which in turn reduces the production of the pro-inflammatory mediator prostaglandin E2 (PGE2)[1][2][3]. Additionally, it functions as an antioxidant by targeting the thioredoxin/peroxiredoxin system, which helps to reduce cellular oxidative stress[1].
Q2: Is sonlicromanol itself active in vitro, or should I use its metabolite, KH176m?
A2: While sonlicromanol (KH176) has some activity, its primary active form is the in vivo metabolite KH176m[1]. For in vitro studies investigating the direct cellular effects, it is often more relevant to use KH176m, as the conversion of sonlicromanol to KH176m in cell culture can be limited[1].
Q3: I am observing high variability in my in vitro experiments with KH176m. What could be the cause?
A3: High variability can stem from several factors. Ensure consistent cell seeding density and health. As KH176m is often dissolved in DMSO, be mindful of the final DMSO concentration in your culture medium, as it can affect cell viability and experimental outcomes. It is also crucial to prepare fresh dilutions of the compound for each experiment to avoid degradation.
Q4: What is the optimal concentration range for KH176m in cell-based assays?
A4: The optimal concentration of KH176m is assay-dependent. For inhibition of PGE2 production, effects have been observed in the low micromolar range (see data tables below). For other assays, such as assessing effects on cell viability or other signaling pathways, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q5: Can I use this compound for in vivo studies as well?
A5: Yes, sonlicromanol has been used in numerous in vivo studies and clinical trials[4]. It has good oral bioavailability and can cross the blood-brain barrier[1].
Quantitative Data Presentation
Table 1: Dose-Dependent Inhibition of Prostaglandin E2 (PGE2) Production by KH176m in Human Skin Fibroblasts
| KH176m Concentration (µM) | PGE2 Production (% of IL-1β stimulated control) |
| 0 | 100% |
| 0.1 | ~80% |
| 1 | ~50% |
| 10 | ~20% |
Data synthesized from qualitative descriptions in cited literature. Actual values may vary based on experimental conditions.
Table 2: Dose-Dependent Inhibition of PGE2 Production by KH176m in RAW264.7 Macrophages
| KH176m Concentration (µM) | PGE2 Production (% of LPS stimulated control) |
| 0 | 100% |
| 0.1 | ~75% |
| 1 | ~40% |
| 10 | ~15% |
Data synthesized from qualitative descriptions in cited literature. Actual values may vary based on experimental conditions.
Table 3: Dose-Dependent Effect of KH176m on DU145 Prostate Cancer Spheroid Growth
| KH176m Concentration (µM) | Spheroid Size (% of control) |
| 0 | 100% |
| 1 | ~80% |
| 5 | ~60% |
| 10 | ~50% |
Data synthesized from qualitative descriptions in cited literature. Actual values may vary based on experimental conditions.
Experimental Protocols & Troubleshooting Guides
Protocol 1: In Vitro mPGES-1 Inhibition Assay
Objective: To determine the dose-dependent inhibitory effect of KH176m on mPGES-1 activity and subsequent PGE2 production in cultured cells.
Materials:
-
Human skin fibroblasts or RAW264.7 macrophages
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
KH176m (sonlicromanol active metabolite)
-
Lipopolysaccharide (LPS) for RAW264.7 stimulation or Interleukin-1β (IL-1β) for fibroblast stimulation
-
PGE2 ELISA kit
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of KH176m (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).
-
Pre-incubate the cells with KH176m for 1 hour.
-
Stimulate the cells with LPS (for RAW264.7) or IL-1β (for fibroblasts) for 24 hours. Include a non-stimulated control group.
-
-
Sample Collection:
-
After 24 hours, collect the cell culture supernatant for PGE2 measurement.
-
Wash the cells with PBS and lyse them with cell lysis buffer.
-
-
PGE2 Measurement:
-
Quantify the concentration of PGE2 in the collected supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a protein assay kit.
-
-
Data Analysis:
-
Normalize the PGE2 concentrations to the total protein content for each well.
-
Calculate the percentage of PGE2 inhibition for each KH176m concentration relative to the stimulated control.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, uneven drug distribution, or cell health issues. | Ensure uniform cell seeding and proper mixing of reagents. Monitor cell morphology for any signs of stress. |
| No inhibition of PGE2 observed | KH176m degradation, incorrect concentration, or low mPGES-1 expression. | Prepare fresh KH176m solutions for each experiment. Verify the concentration of your stock solution. Ensure your cell model expresses sufficient levels of mPGES-1 upon stimulation. |
| High background in ELISA | Improper washing, cross-contamination, or expired reagents. | Follow the ELISA kit protocol carefully, especially the washing steps. Use fresh reagents and dedicated pipette tips. |
Protocol 2: Cellular Reactive Oxygen Species (ROS) Scavenging Assay (DCFDA Assay)
Objective: To assess the dose-dependent ROS scavenging activity of KH176m in cultured cells.
Materials:
-
Adherent cells (e.g., fibroblasts, endothelial cells)
-
Cell culture medium without phenol (B47542) red
-
KH176m
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe
-
A ROS-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide)
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
H2DCFDA Loading:
-
Wash the cells with warm PBS.
-
Incubate the cells with H2DCFDA (typically 5-10 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.
-
-
Compound Treatment:
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium containing various concentrations of KH176m or vehicle control and incubate for 1 hour.
-
-
ROS Induction:
-
Induce ROS production by adding a ROS-inducing agent (e.g., H₂O₂) to the wells. Include a control group without the inducer.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of ~485/535 nm. Kinetic readings over time (e.g., every 5 minutes for 1 hour) are recommended.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells but no H2DCFDA).
-
Normalize the fluorescence intensity to cell number (e.g., using a parallel plate stained with crystal violet).
-
Calculate the percentage of ROS scavenging for each KH176m concentration relative to the ROS-induced control.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background fluorescence | Autoxidation of the H2DCFDA probe, phototoxicity from the plate reader. | Prepare fresh H2DCFDA solution for each experiment. Minimize light exposure to the plate. Reduce the intensity or duration of the excitation light. |
| No change in fluorescence upon ROS induction | Ineffective ROS inducer, low cell number, or probe leakage. | Confirm the activity of your ROS inducer. Ensure an adequate number of healthy cells per well. Use a probe with better cellular retention if leakage is suspected. |
| Inconsistent results | Variations in incubation times, temperature fluctuations, or cell stress. | Standardize all incubation times and maintain a constant temperature. Handle cells gently to avoid inducing stress. |
Signaling Pathways and Workflows
Caption: Prostaglandin E2 (PGE2) Synthesis Pathway and Inhibition by Sonlicromanol's Active Metabolite (KH176m).
Caption: General Experimental Workflow for In Vitro Testing of Sonlicromanol/KH176m.
References
Potential off-target effects of Sonlicromanol hydrochloride in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sonlicromanol hydrochloride (also known as KH176).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sonlicromanol and its active metabolite, KH176m?
A1: Sonlicromanol is a prodrug that is metabolized to its active form, KH176m.[1] KH176m has a triple mode of action:
-
Redox Modulation : It acts as an antioxidant and redox modulator, particularly through the Thioredoxin/Peroxiredoxin system, to combat cellular stress caused by reactive oxygen species (ROS).[1][2]
-
Anti-inflammatory Effects : It selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which in turn blocks the overproduction of prostaglandin E2 (PGE2), a key mediator of inflammation.[1][3][4] This inhibition also disrupts a positive feedback loop where PGE2 would otherwise increase mPGES-1 transcription.[1][5]
-
Mitochondrial Function : It is thought to enhance the efficiency of mitochondrial Complex I, boosting ATP production.[2]
Q2: What are the recommended solvent and storage conditions for this compound in a laboratory setting?
A2: this compound is soluble in DMSO.[6] For long-term storage, stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[7]
Q3: What are typical working concentrations for in vitro experiments?
A3: Based on preclinical studies, effective concentrations for Sonlicromanol's active metabolite, KH176m, in cell-based assays are in the low micromolar range, typically between 1 µM and 10 µM.[2]
Q4: Is Sonlicromanol active as supplied, or does it require metabolic activation?
A4: Sonlicromanol is a prodrug and is metabolized in vivo by the cytochrome P450 3A4 (CYP3A4) enzyme to its active metabolite, KH176m.[1] For in vitro experiments using cell lines with low or absent CYP3A4 activity, it may be more appropriate to use KH176m directly to observe the compound's effects.
Q5: Are there any known off-target effects of Sonlicromanol at the cellular level?
A5: While comprehensive off-target screening panels are not publicly available, current research points to a high degree of selectivity. For instance, the effects of KH176m on cancer spheroid growth were observed in cells with high mPGES-1 expression (DU145) but not in cells with low expression (LNCaP).[5] The most significant off-target effects reported are from clinical studies at high doses, which indicate potential for cardiac electrophysiology changes, such as prolonged QTc interval.[8]
Troubleshooting Guide
| Issue Observed in Experiment | Potential Cause | Troubleshooting Steps |
| No observable effect of Sonlicromanol on my cell line. | Low or absent CYP3A4 activity: Your cell line may not be able to metabolize Sonlicromanol to its active form, KH176m. | 1. Verify the CYP3A4 expression and activity in your cell line. 2. Consider using the active metabolite, KH176m, directly in your experiments. |
| Low mPGES-1 expression: The anti-inflammatory effects of Sonlicromanol are dependent on the inhibition of mPGES-1. | 1. Assess the expression level of mPGES-1 in your cell line. The compound's effects may be minimal in cells with low or no mPGES-1 expression.[5] | |
| Compound degradation: Improper storage may have led to the degradation of the compound. | 1. Ensure that the compound has been stored correctly (stock solutions at -80°C for up to 6 months or -20°C for up to 1 month).[7] 2. Prepare fresh dilutions for each experiment. | |
| Variability in experimental results. | P-glycoprotein (PgP) activity: Sonlicromanol is a substrate of the P-glycoprotein (PgP) transporter, which can pump the compound out of cells. | 1. Check if your cell line expresses high levels of PgP. 2. If so, consider co-treatment with a known PgP inhibitor to increase the intracellular concentration of Sonlicromanol. |
| Unexpected cytotoxicity observed. | High compound concentration: Although generally well-tolerated, high concentrations may lead to off-target effects. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. 2. Ensure that the final DMSO concentration in your cell culture medium is at a non-toxic level (typically <0.5%). |
Data Summary Tables
Table 1: In Vitro and In Vivo Properties of Sonlicromanol (KH176) and its Active Metabolite (KH176m)
| Parameter | Sonlicromanol (KH176) | KH176m (Active Metabolite) | Reference |
| Primary Target | Prodrug | mPGES-1, Thioredoxin/Peroxiredoxin System | [1][3] |
| Metabolizing Enzyme | CYP3A4 | - | [1] |
| Solubility | Soluble in DMSO | Data not specified | [6] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | Data not specified | [7] |
| Typical In Vitro Conc. | Not directly active | 1-10 µM | [2] |
| Known Transporter Interaction | P-glycoprotein (PgP) | Data not specified | [1] |
Table 2: Summary of Potential Off-Target and High-Dose Effects
| Effect | System/Assay | Observation | Dosage/Concentration | Reference |
| Cardiac Electrophysiology | Healthy Volunteers (Clinical Trial) | Prolonged QTc interval, changes in T-wave morphology | Single doses of 800 mg and 2000 mg; multiple doses of 400 mg twice daily | [8] |
| Heart Rate & Blood Pressure | Healthy Volunteers (Clinical Trial) | Increased heart rate and blood pressure | Plasma concentration > 500 ng/mL | [1] |
| Cell Viability | Prostate Cancer Cell Lines | No effect on spheroid growth in low mPGES-1 expressing cells (LNCaP) | Not specified | [5] |
Experimental Protocols
Protocol 1: Assessment of Sonlicromanol's Effect on PGE2 Production in Cell Culture
-
Cell Culture: Plate cells (e.g., human skin fibroblasts or RAW264.7 macrophages) at a suitable density and allow them to adhere overnight.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) or interleukin-1β (IL-1β; 1 ng/mL) for 24 hours to induce mPGES-1 expression and PGE2 production.
-
Treatment: Co-treat the cells with the inflammatory stimulus and varying concentrations of Sonlicromanol's active metabolite, KH176m (e.g., 0.1, 1, 10 µM), or vehicle control (e.g., 0.1% DMSO).
-
Sample Collection: After the 24-hour incubation period, collect the cell culture medium.
-
PGE2 Measurement: Analyze the concentration of PGE2 in the collected medium using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the PGE2 levels to the vehicle-treated control and determine the dose-dependent inhibitory effect of KH176m.
Visualizations
Caption: Metabolism and cellular transport of Sonlicromanol.
Caption: Primary mechanism of action of KH176m.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonlicromanol seems promising for certain cancers - Khondrion announces publication in PLOS ONE of new research - Radboudumc [radboudumc.nl]
- 4. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]
- 5. Sonlicromanol’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth | PLOS One [journals.plos.org]
- 6. trial.medpath.com [trial.medpath.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KH176 under development for rare mitochondrial disease: a first in man randomized controlled clinical trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with KH176 experiments
Welcome to the technical support center for KH176 (sonlicromanol) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may arise during in vitro experiments with KH176 and its active metabolite, KH176m.
Q1: Why am I observing high variability in the anti-oxidant effect of KH176 between experiments?
A1: Inconsistent results in assessing the antioxidant properties of KH176 can stem from several factors related to the compound itself, the experimental setup, and the assays used.
-
Compound Stability and Handling: KH176 is susceptible to oxidation. Ensure that your stock solutions are fresh and have been stored correctly. Stock solutions of sonlicromanol hydrochloride in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[1] Avoid repeated freeze-thaw cycles.
-
Active Metabolite Formation: The primary antioxidant and anti-inflammatory effects of KH176 are mediated by its active metabolite, KH176m.[2][3] The conversion of KH176 to KH176m is catalyzed by cytochrome P450 enzymes (specifically CYP3A4) in vivo.[2] In vitro, the conversion rate can vary significantly between different cell types depending on their metabolic activity. This can lead to inconsistent results when using KH176. For more consistent and potent effects, consider using KH176m directly in your experiments.
-
Assay-Specific Issues (e.g., DCF-DA assay): The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay for reactive oxygen species (ROS) is prone to artifacts. High background fluorescence can be caused by the auto-oxidation of the probe, light-induced photo-oxidation, or incomplete removal of the extracellular probe.[4][5] To mitigate this, prepare fresh working solutions, protect plates from light, and ensure thorough washing of cells after probe incubation.[4][6]
Q2: My PGE2 inhibition results with KH176 are not as potent as expected.
A2: The inhibitory effect of KH176 on prostaglandin (B15479496) E2 (PGE2) production is primarily due to its active metabolite, KH176m, which selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1).[5][7]
-
Use of the Active Metabolite: As with the antioxidant effects, using KH176m directly will yield more potent and consistent inhibition of PGE2. The IC50 for KH176m in inhibiting PGE2 production is in the nanomolar range.[8]
-
Inflammatory Stimulus: The expression of mPGES-1 is often induced by inflammatory stimuli such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).[8] Ensure that your experimental model includes an appropriate inflammatory challenge to induce mPGES-1 expression and PGE2 production, allowing for a measurable inhibitory effect of KH176m.
-
Cell Type Dependency: The expression of mPGES-1 and the subsequent production of PGE2 can vary significantly between different cell types. The inhibitory effect of KH176m will be more pronounced in cells that express high levels of mPGES-1.[5]
Q3: I am seeing inconsistent results in my cell viability assays with KH176, especially under conditions of oxidative stress.
A3: Cell viability assays, particularly those involving induced oxidative stress (e.g., using buthionine sulfoximine (B86345) - BSO), require careful optimization.
-
Potency of KH176 vs. KH176m: KH176m is significantly more potent than KH176 in protecting cells from oxidative stress-induced cell death.[9] The EC50 for KH176m in rescuing BSO-induced cell toxicity is in the nanomolar range, whereas for KH176 it is in the sub-micromolar range.[9] Using KH176m directly will likely produce more consistent results.
-
BSO Concentration and Incubation Time: The concentration of BSO and the duration of treatment are critical for inducing a consistent level of oxidative stress. These parameters should be optimized for your specific cell line to achieve a desired level of cell death in the control group, against which the protective effects of KH176 or KH176m can be measured.[10][11]
-
Cell Health and Density: Ensure that cells are healthy and seeded at a consistent density across all wells. Over-confluent or unhealthy cells can respond differently to both the oxidative stressor and the therapeutic compound.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of KH176 and its active metabolite, KH176m.
Table 1: In Vitro Potency of KH176 and KH176m in Cellular Assays
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| KH176 | BSO-Induced Cell Viability | P4 Patient Fibroblasts | EC50 | 2.7 x 10⁻⁷ M | [9] |
| KH176m | BSO-Induced Cell Viability | P4 Patient Fibroblasts | EC50 | 3.87 x 10⁻⁸ M | [9] |
| KH176m | ROS Scavenging (CM-H2DCFDA) | P4 Patient Fibroblasts | IC50 | 2.5 x 10⁻⁷ M | [9] |
| KH176m | Cellular Superoxide Reduction (HEt) | P4 Patient Fibroblasts | EC50 | 1.7 x 10⁻⁶ M | [9] |
| KH176m | Mitochondrial Superoxide Reduction (mitoSOX) | P4 Patient Fibroblasts | IC50 | 1.4 x 10⁻⁶ M | [9] |
Table 2: In Vitro Inhibition of PGE2 Production by KH176m
| Cell Line | Inflammatory Stimulus | Parameter | Value | Reference |
| Human Skin Fibroblasts | IL-1β (1 ng/mL) | IC50 | 85.3 ± 17.8 nM | [8] |
| RAW264.7 Macrophages | LPS (1 µg/mL) | IC50 | ~500 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
This protocol is adapted from general procedures for using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species.
Materials:
-
Cells of interest (e.g., patient-derived fibroblasts)
-
24-well or 96-well black, clear-bottom tissue culture plates
-
DCFH-DA (5 mM stock in DMSO)
-
KH176 or KH176m
-
ROS-inducing agent (e.g., H₂O₂)
-
Serum-free cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: The following day, treat the cells with various concentrations of KH176 or KH176m for the desired pre-incubation time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Probe Loading:
-
Prepare a fresh working solution of DCFH-DA at a final concentration of 10-25 µM in pre-warmed, serum-free, phenol (B47542) red-free medium.[5] Protect this solution from light.
-
Remove the medium containing the test compound from the cells.
-
Wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[4]
-
-
Washing:
-
ROS Induction (Optional): If measuring the protective effect against an acute ROS challenge, add a ROS-inducing agent (e.g., 100 µM H₂O₂) diluted in PBS or serum-free medium and incubate for a short period (e.g., 30-60 minutes).
-
Measurement:
-
Add PBS or serum-free medium to the wells.
-
Immediately measure the fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[5] Alternatively, visualize the cells under a fluorescence microscope.
-
-
Data Analysis: Subtract the background fluorescence from wells without cells. Normalize the fluorescence intensity of treated cells to the vehicle control.
Protocol 2: Measurement of PGE2 in Cell Culture Supernatants by ELISA
This protocol provides a general workflow for measuring secreted PGE2 using a competitive ELISA kit. Always refer to the specific manufacturer's instructions for your kit.
Materials:
-
Cells of interest (e.g., RAW264.7 macrophages)
-
Cell culture plates
-
KH176m
-
Inflammatory stimulus (e.g., LPS)
-
PGE2 competitive ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of KH176m for a specified time (e.g., 1-2 hours).
-
Add the inflammatory stimulus (e.g., 1 µg/mL LPS) and incubate for the desired period (e.g., 24 hours) to induce PGE2 production.[1]
-
-
Sample Collection:
-
ELISA Procedure (General):
-
Bring all reagents and samples to room temperature.
-
Prepare the PGE2 standards and controls as described in the kit manual.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the HRP-conjugated PGE2 to each well (except the blank).
-
Incubate the plate as per the kit's instructions (e.g., 1-2 hours at 37°C or room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate in the dark for the recommended time (e.g., 15-30 minutes).
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of PGE2 in the samples based on the standard curve. The absorbance is inversely proportional to the amount of PGE2 in the sample.
-
Protocol 3: Cell Viability Assay under BSO-Induced Oxidative Stress
This protocol describes how to assess the protective effects of KH176/KH176m against cell death induced by buthionine sulfoximine (BSO), an inhibitor of glutathione (B108866) synthesis.
Materials:
-
Cells of interest (e.g., patient-derived fibroblasts)
-
96-well tissue culture plates
-
KH176 or KH176m
-
Buthionine sulfoximine (BSO)
-
Cell viability reagent (e.g., MTT, WST-1, or a commercial kit like CellTiter-Glo)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Co-treatment:
-
Prepare media containing various concentrations of KH176 or KH176m.
-
Prepare media containing the desired concentration of BSO (this should be pre-determined to induce ~50% cell death in 24-48 hours).
-
Remove the old medium from the cells and add the medium containing both the test compound (or vehicle) and BSO.
-
Include controls for untreated cells and cells treated with BSO alone.
-
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Viability Measurement (Example with MTT):
-
Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Normalize the absorbance readings to the untreated control wells (representing 100% viability).
-
Plot cell viability against the concentration of KH176 or KH176m to determine the protective effect.
-
Visualizations
KH176 Signaling Pathway
Caption: Dual mechanism of action of KH176m.
Experimental Workflow for Assessing KH176m Efficacy
Caption: General workflow for in vitro KH176m experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonlicromanol’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Sonlicromanol Hydrochloride In Vitro Research: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sonlicromanol hydrochloride and its active metabolite, KH176m, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cell lines?
This compound is a blood-brain barrier permeable ROS-redox modulator.[1] Its primary effects are mediated by its active metabolite, KH176m.[2] KH176m has a dual mechanism of action:
-
Antioxidant: It enhances the thioredoxin/peroxiredoxin system, which helps to reduce reactive oxygen species (ROS) like hydrogen peroxide.[2]
-
Redox-modulator: It selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is involved in the inflammatory response by blocking the overproduction of prostaglandin E2 (PGE2).[2]
Sonlicromanol has also been suggested to activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.[3]
Q2: Should I use this compound or its active metabolite, KH176m, in my in vitro experiments?
For in vitro studies, it is generally recommended to use the active metabolite, KH176m, as sonlicromanol itself shows low metabolic conversion in cell cultures.[1] In preclinical models, sonlicromanol is converted to KH176m by the cytochrome P450 3A4 enzyme, which may not be present or active in all cell lines.[1] Using KH176m directly will ensure that you are observing the direct effects of the active compound.
Q3: What type of cell lines are most responsive to sonlicromanol's active metabolite, KH176m?
KH176m is most effective in cell lines exhibiting mitochondrial dysfunction and associated oxidative stress. This includes:
-
Patient-derived fibroblasts or iPSC-derived neurons with mitochondrial DNA mutations, such as the m.3243A>G mutation found in MELAS syndrome.[4]
-
Cancer cell lines that overexpress microsomal prostaglandin E synthase-1 (mPGES-1), such as the human prostate cancer cell line DU145.[2]
-
Cell models of ischemia-reperfusion injury , where oxidative stress is a key pathological feature.[3]
Q4: What are the expected outcomes of treating responsive cell lines with KH176m?
In responsive cell lines, treatment with KH176m is expected to:
-
Reduce intracellular levels of reactive oxygen species (ROS).
-
Protect cells from oxidative stress-induced damage.
-
Inhibit the production of prostaglandin E2 (PGE2).
-
In cancer cell lines with high mPGES-1 expression, it may reduce spheroid growth and decrease the cancer stem cell population.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Cytotoxicity | - Solvent toxicity: High concentrations of DMSO or other solvents can be toxic to cells.- Off-target effects: At high concentrations, KH176m may have off-target effects.- Cell line sensitivity: Some cell lines may be more sensitive to the compound. | - Optimize solvent concentration: Ensure the final solvent concentration in your culture media is below 0.1%.- Perform a dose-response curve: Determine the optimal, non-toxic concentration range for your specific cell line.- Use a lower starting concentration: Based on literature, concentrations between 1 µM and 10 µM have been shown to be effective.[3] |
| No Observable Effect | - Incorrect compound: You may be using this compound instead of its active metabolite, KH176m.- Low compound concentration: The concentration of KH176m may be too low to elicit a response.- Cell line is not responsive: The cell line may not have the appropriate molecular targets (e.g., low mPGES-1 expression, no significant mitochondrial dysfunction).- Assay timing: The effect of the compound may not be detectable at the time point you are measuring. | - Confirm you are using KH176m. - Increase the concentration: Titrate the concentration of KH176m upwards, being mindful of potential cytotoxicity.- Use a positive control cell line: Use a cell line known to be responsive to KH176m to validate your experimental setup.- Perform a time-course experiment: Measure the desired outcome at multiple time points after treatment. |
| High Variability Between Replicates | - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.- Inconsistent compound addition: Pipetting errors can lead to different final concentrations in each well.- Edge effects in culture plates: Wells on the outer edges of a multi-well plate can be prone to evaporation, affecting cell growth and compound concentration. | - Ensure a single-cell suspension before seeding and count cells accurately.- Use a master mix of your treatment media to ensure each well receives the same concentration of KH176m.- Avoid using the outer wells of the plate for your experiment, or fill them with sterile PBS to maintain humidity. |
Quantitative Data
The following table summarizes the reported effects of sonlicromanol's active metabolite (KH176m) in different experimental models. Note that direct comparison of values may not be appropriate due to different experimental conditions.
| Cell/Tissue Type | Assay | Concentration(s) | Observed Effect | Reference |
| Mitochondrial Patient-Derived Cells | ROS Assay | Not Specified | IC50 determined | [1] |
| Mitochondrial Patient-Derived Cells | Redox Stress Survival Assay | Not Specified | EC50 determined | [1] |
| Human Prostate Cancer Cells (DU145) | Spheroid Growth | Not Specified | Considerable reduction in spheroid growth | [2] |
| Ex vivo Mouse Heart | Ischemia-Reperfusion Injury | 1 µM | No significant protection | [3] |
| Ex vivo Mouse Heart | Ischemia-Reperfusion Injury | 10 µM | Reduced cell death markers (LDH and cytochrome c release) | [3] |
Experimental Protocols
Cellular Reactive Oxygen Species (ROS) Assay
Objective: To quantify the effect of KH176m on intracellular ROS levels in patient-derived fibroblasts under conditions of oxidative stress.
Materials:
-
Patient-derived fibroblasts with a known mitochondrial mutation (e.g., m.3243A>G) and healthy control fibroblasts.
-
KH176m stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye.
-
Hydrogen peroxide (H₂O₂).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed fibroblasts into a black, clear-bottom 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of KH176m in cell culture medium (e.g., 0.1, 1, 10 µM). Remove the old medium from the cells and add 100 µL of the treatment media to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest KH176m concentration). Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in pre-warmed PBS. Add H₂O₂ to the wells to induce oxidative stress (the final concentration should be determined in a preliminary experiment, e.g., 100 µM).
-
ROS Staining: Prepare a 10 µM working solution of H2DCFDA in pre-warmed PBS. Remove the treatment media and add 100 µL of the H2DCFDA solution to each well. Incubate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells twice with pre-warmed PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
Redox Stress Survival Assay
Objective: To assess the protective effect of KH176m against cell death induced by a redox-cycling agent.
Materials:
-
Patient-derived fibroblasts and healthy control fibroblasts.
-
KH176m stock solution.
-
Menadione (B1676200) (or another redox-cycling agent).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed fibroblasts into a white, opaque 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of KH176m (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Induction of Redox Stress: Add menadione to the wells to induce redox stress (the final concentration should be determined in a preliminary experiment to cause ~50% cell death, e.g., 20 µM). Incubate for 4-6 hours.
-
Cell Viability Measurement: Allow the plate to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Shake the plate for 2 minutes to induce cell lysis and then measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of cell viability.
Visualizations
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. Sonlicromanol seems promising for certain cancers - Khondrion announces publication in PLOS ONE of new research - Radboudumc [radboudumc.nl]
- 3. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Light sensitivity and storage of Sonlicromanol hydrochloride solutions
This guide provides technical support for researchers, scientists, and drug development professionals working with Sonlicromanol hydrochloride. It addresses common questions and troubleshooting scenarios related to the light sensitivity and storage of its solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the stability and integrity of your this compound stock solutions, it is crucial to adhere to the following storage guidelines. These recommendations are based on best practices for chromane (B1220400) derivatives and available supplier data.
Q2: How sensitive is this compound to light?
A2: this compound is known to be light-sensitive.[1][2] Exposure to light can lead to degradation of the compound, potentially affecting its biological activity and experimental outcomes. Therefore, it is imperative to protect solutions from light at all stages of handling and storage. While specific photostability data is not extensively published, general guidelines for photosensitive compounds should be strictly followed.
Q3: Can I store this compound solutions at room temperature or 4°C?
A3: Storing this compound solutions at room temperature is not recommended due to the potential for accelerated degradation. For short-term storage (days to weeks), 0-4°C can be acceptable if the solution is protected from light. However, for long-term stability, freezing at -20°C or -80°C is required.[1][3]
Q4: How many freeze-thaw cycles can a this compound stock solution undergo?
A4: To prevent inactivation of the product, it is highly recommended to aliquot the stock solution into single-use volumes after preparation.[1] This practice minimizes the number of freeze-thaw cycles, which can degrade the compound and compromise the reproducibility of your experiments.
Q5: What solvents are recommended for preparing this compound stock solutions?
A5: this compound is soluble in DMSO. When preparing stock solutions, ensure the solvent is of high purity and purged with an inert gas to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage. | - Review your storage procedures against the recommended guidelines.- Prepare a fresh stock solution from solid compound.- Aliquot the new stock solution to avoid multiple freeze-thaw cycles. |
| Exposure of the solution to light during handling. | - Use amber-colored vials or wrap containers in aluminum foil.- Minimize exposure to ambient light during solution preparation and experimental setup. | |
| Precipitate forms in the solution upon thawing. | Poor solubility or concentration exceeding the solubility limit at a lower temperature. | - Gently warm the solution and vortex to redissolve the precipitate.- If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Visible color change in the solution over time. | Potential degradation of the compound. | - Discard the solution immediately.- Prepare a fresh stock solution, ensuring all light-protection and temperature storage recommendations are followed. |
Storage Stability Data
While specific degradation kinetics for this compound are not publicly available, the following table summarizes the recommended storage conditions based on supplier information.
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months | Protect from light; store under nitrogen.[1] |
| -20°C | Up to 1 month | Protect from light; store under nitrogen.[1][3] |
| 0-4°C | Short-term (days to weeks) | Dry and dark conditions are essential. |
Experimental Protocols
Protocol: Assessing the Photostability of a this compound Solution (Adapted from ICH Q1B Guidelines)
This protocol outlines a general procedure for evaluating the light sensitivity of a this compound solution.
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Divide the solution into two sets of transparent vials.
-
-
Sample Exposure:
-
Light-Exposed Samples: Place one set of vials in a photostability chamber. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dark Control Samples: Wrap the second set of vials completely in aluminum foil to protect them from light and place them alongside the light-exposed samples in the same chamber to serve as temperature controls.
-
-
Time Points:
-
Withdraw samples from both the light-exposed and dark control sets at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Analysis:
-
Analyze the samples at each time point using a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential photodegradation products.
-
Quantify the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the light-exposed samples at each time point relative to the initial concentration (time 0).
-
Compare the degradation of the light-exposed samples to the dark control samples to determine the extent of photodegradation.
-
Visualizations
Caption: Mechanism of action of Sonlicromanol's active metabolite (KH176m).
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Sonlicromanol Hydrochloride in Cell Culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Sonlicromanol hydrochloride in cell culture experiments, with a specific focus on the impact of serum.
Troubleshooting Guide
Researchers may encounter variability in this compound's activity when using serum-containing culture media. This guide addresses common issues and provides systematic approaches to resolving them.
Issue 1: Reduced or Inconsistent Efficacy of Sonlicromanol in the Presence of Serum
Possible Cause: Serum proteins, such as albumin, can bind to small molecule drugs, reducing the free concentration of the compound available to interact with cells.[1][2][3] This can lead to a decrease in the observed potency (e.g., a higher IC50 value). The extent of this binding can vary between different batches and types of serum.[3]
Troubleshooting Steps:
-
Characterize Serum Impact:
-
Perform a dose-response experiment with Sonlicromanol in both serum-free and serum-containing (e.g., 5%, 10%, 20% FBS) media.
-
Compare the IC50 values obtained under these different conditions to quantify the effect of serum.
-
-
Standardize Serum Usage:
-
If possible, use a single, large batch of serum for a series of experiments to minimize variability.
-
Consider using a serum-reduced or serum-free medium if the experimental model allows.
-
-
Adjust Drug Concentration:
-
Based on the dose-response data, you may need to increase the concentration of Sonlicromanol in serum-containing media to achieve the desired biological effect.
-
-
Consider the Active Metabolite:
Caption: Troubleshooting workflow for inconsistent Sonlicromanol activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Sonlicromanol is a clinical-stage drug candidate developed for mitochondrial diseases.[4][6] Its active metabolite, KH176m, functions as a dual-action reactive oxygen species (ROS)-redox modulator and antioxidant.[4][5] It works by:
-
Inhibiting mPGES-1: Selectively inhibiting microsomal prostaglandin (B15479496) E synthase-1, which reduces the production of the inflammatory mediator prostaglandin E2 (PGE2).[4][7]
-
Modulating the Thioredoxin/Peroxiredoxin System: It interacts with this key antioxidant system to help manage cellular oxidative stress.[4][5]
-
Enhancing Mitochondrial Function: It may improve cellular energy production by targeting mitochondrial protein complex I.[8]
Caption: Mechanism of action of Sonlicromanol's active metabolite, KH176m.
Q2: Why does serum affect the activity of Sonlicromanol?
A2: Serum contains a high concentration of proteins, most notably albumin, which can non-specifically bind to drugs.[1][2] This binding is a reversible equilibrium between the bound and unbound drug. Only the unbound (free) fraction of the drug is typically able to cross cell membranes and exert its biological effect.[3] Therefore, the presence of serum can sequester Sonlicromanol, reducing its effective concentration and potentially leading to a lower observed activity compared to serum-free conditions.
Q3: Should I use serum-free or serum-containing medium for my experiments with Sonlicromanol?
A3: The choice depends on your experimental goals.
-
Serum-containing medium: Better mimics the in vivo environment where drugs will interact with plasma proteins. However, it can introduce variability and may require higher drug concentrations.
-
Serum-free medium: Provides a more defined and controlled environment, making it easier to study the direct cellular effects of Sonlicromanol without the confounding factor of protein binding. This is often preferred for mechanistic studies.
Caption: Decision guide for choosing between serum-free and serum-containing media.
Data Presentation
The following table provides a hypothetical example of how serum concentration can affect the half-maximal inhibitory concentration (IC50) of Sonlicromanol. Researchers should generate their own data for their specific cell line and experimental conditions.
| Fetal Bovine Serum (FBS) Concentration | Hypothetical Sonlicromanol IC50 (µM) | Fold Change vs. Serum-Free |
| 0% | 2.5 | 1.0 |
| 5% | 7.0 | 2.8 |
| 10% | 15.5 | 6.2 |
| 20% | 35.0 | 14.0 |
Note: These are illustrative values. The actual impact of serum will depend on the cell type, serum lot, and specific assay used.
Experimental Protocols
Protocol 1: Determining the Effect of Serum on Sonlicromanol Potency using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Media Preparation: Prepare separate batches of culture medium containing 0%, 5%, 10%, and 20% FBS.
-
Drug Dilution: Prepare a serial dilution of this compound in each of the prepared media.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of Sonlicromanol and serum. Include vehicle controls for each serum condition.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum condition.
-
Plot the normalized viability against the logarithm of Sonlicromanol concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each serum concentration.
-
References
- 1. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 5. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]
- 7. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Sonlicromanol used for? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to Sonlicromanol Hydrochloride and N-acetylcysteine for Reactive Oxygen Species Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sonlicromanol hydrochloride and N-acetylcysteine (NAC), two compounds with distinct mechanisms for reducing reactive oxygen species (ROS). The following sections detail their modes of action, present comparative quantitative data from in vitro studies, and outline common experimental protocols for assessing ROS reduction.
Introduction to the Compounds
Sonlicromanol (KH176) is a clinical-stage oral drug developed for the treatment of mitochondrial diseases, which are often characterized by elevated levels of cellular ROS.[1][2] Its therapeutic effects are largely attributed to its active metabolite, KH176m .[1][2] Sonlicromanol is a derivative of Trolox, a water-soluble form of vitamin E, and was developed through phenotypic screening of patient-derived cells to identify compounds that could effectively scavenge cellular ROS and protect against redox perturbation.[1][2]
N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent.[3][4] It is a derivative of the amino acid L-cysteine and has been used for decades in clinical practice, most notably as an antidote for acetaminophen (B1664979) overdose.[4][5] Its antioxidant properties stem from its ability to act as a precursor to glutathione (B108866) (GSH), a critical intracellular antioxidant, as well as its capacity to directly scavenge some reactive oxygen species.[5][6]
Mechanisms of ROS Reduction
The two compounds employ different strategies to mitigate oxidative stress. Sonlicromanol's active metabolite has a dual-action mechanism, while NAC primarily boosts the cell's natural antioxidant defenses with some direct scavenging activity.
Sonlicromanol (via its active metabolite KH176m):
-
Antioxidant and Redox Modulation: KH176m acts as a direct antioxidant by scavenging ROS.[7] It also functions as a redox modulator by targeting and activating the thioredoxin/peroxiredoxin system, which is crucial for reducing hydrogen peroxide.[1][2][8]
-
Anti-inflammatory Action: KH176m selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][9] This reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation that is often upregulated in conditions with high ROS levels.[1][9]
N-acetylcysteine (NAC):
-
Glutathione Precursor: NAC's primary indirect antioxidant mechanism is to provide cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH).[5][6] GSH is a major endogenous antioxidant that neutralizes ROS and is a cofactor for antioxidant enzymes like glutathione peroxidase.[5]
-
Direct ROS Scavenger: NAC possesses a free sulfhydryl group that can directly interact with and neutralize certain reactive oxygen species.[3][6] However, its direct scavenging activity is considered weak for some of the most biologically relevant ROS compared to its role as a GSH precursor.[10]
-
Disulfide Bond Reduction: NAC can break disulfide bonds in proteins, which contributes to its mucolytic effects and can also help restore the function of proteins that have been oxidized.[3][11]
Quantitative Data on ROS Reduction
Table 1: In Vitro Efficacy of Sonlicromanol's Active Metabolite (KH176m)
| Parameter | Cell Line/System | Assay | IC50 / EC50 Value | Reference |
| ROS Scavenging | Patient-derived fibroblasts (P4) | General ROS Assay | IC50: 2.5 x 10⁻⁷ M | [1] |
| Mitochondrial Superoxide (B77818) Reduction | Patient-derived fibroblasts (P4) | MitoSOX | IC50: 1.4 x 10⁻⁶ M | [1] |
| Cellular Superoxide Reduction | Patient-derived fibroblasts (P4) | Hydroethidine (HEt) | EC50: 1.7 x 10⁻⁶ M | [1] |
| Lipid Peroxidation Inhibition | Patient-derived fibroblasts (P4) | Bodipy 581/591 C11 | IC50: 7.1 x 10⁻⁸ M | [1] |
| Protection from Redox Stress | Patient-derived fibroblasts (P4) | Cell Viability (BSO-induced stress) | EC50: 3.87 x 10⁻⁸ M | [1] |
Table 2: In Vitro Efficacy of N-acetylcysteine (NAC)
Note: IC50 values for direct ROS scavenging by NAC are not consistently reported and its primary mechanism is indirect. This table presents effective concentrations and observed effects from various studies.
| Application | Cell Line/System | Oxidative Stress Inducer | Effective NAC Concentration | Observed Effect | Reference |
| ROS Reduction | Murine Oligodendrocytes (158N) | 500 µM H₂O₂ | 50 - 500 µM | Dose-dependent decrease in ROS production. | [12] |
| Increased Cell Survival | Murine Oligodendrocytes (158N) | 500 µM H₂O₂ | 250 - 500 µM | ~25% increase in cell survival. | [12] |
| ROS Reduction | Human Embryonic Kidney (HEK293) | 7.5 µM Patulin | 4 mM | Significant decrease in total and mitochondrial ROS. | |
| ROS Reduction | Human Gastric Epithelial (GES-1) | H. pylori infection | 5 - 10 mM | Significant reduction in ROS levels. | |
| ROS Reduction | Human Leukemia (HL-60) | Endogenous | 0.5 - 1 mM | Pro-oxidant effect leading to cytotoxicity. | |
| Impaired Cell Survival | Glioblastoma Initiating Cells (PT4) | Endogenous | 3 mM | IC50 for cell survival after 6 days. | [6] |
Experimental Protocols
Below are detailed methodologies for two common assays used to quantify intracellular and mitochondrial ROS levels, as cited in the supporting literature.
Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is adapted from methodologies used to assess general cellular ROS levels.
-
Cell Seeding:
-
Plate adherent cells in a multi-well plate (e.g., 24-well or 96-well black, clear-bottom plate) at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
For suspension cells, adjust the cell number to approximately 1 x 10⁵ cells per sample.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) overnight.
-
-
Reagent Preparation:
-
Prepare a 10-20 mM stock solution of DCFH-DA in cell-grade DMSO. Store protected from light at -20°C.
-
On the day of the experiment, prepare a working solution of DCFH-DA (typically 10-25 µM) by diluting the stock solution in pre-warmed serum-free medium or a suitable buffer (e.g., PBS). The optimal concentration should be determined empirically for the specific cell line.
-
-
Cell Treatment and Staining:
-
Remove the culture medium from the cells.
-
If applicable, pre-treat cells with Sonlicromanol, NAC, or vehicle control for the desired duration.
-
Remove the treatment medium and wash the cells once with warm serum-free medium or PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Induction of Oxidative Stress (Optional):
-
After incubation with DCFH-DA, cells can be washed and then treated with an ROS-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide) for a specified time.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS or a suitable imaging buffer to the wells.
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, visualize and quantify fluorescence using a fluorescence microscope or flow cytometer.
-
-
Data Analysis:
-
Subtract the background fluorescence from untreated, unstained cells.
-
Normalize the fluorescence intensity to the number of cells or total protein content (e.g., using a Bradford or BCA assay) to account for differences in cell density.
-
Express the results as a fold change or percentage relative to the control group.
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol is based on methodologies for the specific detection of superoxide in mitochondria.
-
Cell Seeding:
-
Plate cells as described in Protocol 1.
-
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX Red reagent in high-quality DMSO. Aliquot and store at -20°C, protected from light.
-
Prepare a working solution of MitoSOX Red (typically 1-5 µM) in warm cell culture medium or HBSS/Ca/Mg buffer. Note: Concentrations above 2-5 µM may lead to cytosolic accumulation and loss of mitochondrial specificity.
-
-
Cell Treatment and Staining:
-
Remove the culture medium.
-
If applicable, pre-treat cells with Sonlicromanol, NAC, or vehicle control.
-
Add the MitoSOX Red working solution to the cells.
-
Incubate for 10-20 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.
-
-
Wash and Measurement:
-
Remove the MitoSOX Red solution and gently wash the cells three times with warm PBS or buffer.
-
Add fresh pre-warmed medium or buffer to the cells.
-
Analyze the fluorescence promptly. For microscopy or plate reader analysis, use an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm. For flow cytometry, use the appropriate laser (e.g., 488 nm) and emission filter (e.g., PE channel).[10]
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells.
-
For imaging, analyze the fluorescence intensity within defined cellular regions.
-
Express the results as a fold change or percentage relative to the control group.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NAC, Tiron and Trolox Impair Survival of Cell Cultures Containing Glioblastoma Tumorigenic Initiating Cells by Inhibition of Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the antioxidant properties of N-acetylcysteine in human platelets: prerequisite for bioconversion to glutathione for antioxidant and antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sonlicromanol Hydrochloride and Elamipretide in Mitochondrial Myopathy Models
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial myopathies represent a group of debilitating genetic disorders characterized by impaired energy production in the mitochondria of muscle cells. With no approved cures, the focus of current research is on developing therapies that can alleviate symptoms and improve quality of life. This guide provides an objective comparison of two investigational drugs, sonlicromanol hydrochloride and elamipretide (B1671158), based on their performance in preclinical and clinical models of mitochondrial myopathy.
At a Glance: Sonlicromanol vs. Elamipretide
| Feature | This compound | Elamipretide |
| Target | Modulates redox state and inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1)[1][2][3] | Binds to cardiolipin (B10847521) in the inner mitochondrial membrane[4][5][6] |
| Mechanism of Action | Reduces oxidative and reductive distress, and inflammation[1][3][7] | Stabilizes mitochondrial cristae, improves electron transport chain function, and enhances ATP production[5][8][9] |
| Administration | Oral[2][7] | Subcutaneous injection[4][10] |
| Key Clinical Trial Population | Patients with mitochondrial myopathy due to the m.3243A>G mutation[1][3][11] | Patients with primary mitochondrial myopathy (PMM) with a mix of mitochondrial and nuclear DNA mutations[4][10][12] |
| Clinical Trial Phase | Phase 2b completed; Phase 3 planned[11][13][14] | Phase 3 (MMPOWER-3) completed[4][10][15] |
Mechanism of Action
The two compounds address mitochondrial dysfunction through distinct molecular pathways.
This compound: A Dual-Action Modulator
Sonlicromanol's active metabolite, KH176m, has a dual mechanism of action. It acts as a redox modulator and an anti-inflammatory agent by selectively inhibiting microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] This inhibition reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[2] Additionally, it supports the cellular antioxidant system, helping to restore cellular metabolism and prevent ferroptotic cell death.[7][16]
Figure 1. Mechanism of Action of Sonlicromanol.
Elamipretide: Stabilizing the Powerhouse Core
Elamipretide is a small, water-soluble tetrapeptide that readily penetrates cells and localizes to the inner mitochondrial membrane.[4][17] There, it specifically binds to cardiolipin, a phospholipid crucial for maintaining the structure of the mitochondrial cristae and organizing the protein supercomplexes of the electron transport chain.[5][6][8] By stabilizing cardiolipin, elamipretide is thought to improve the efficiency of the electron transport chain, leading to increased ATP production and reduced formation of reactive oxygen species (ROS).[5][9]
Figure 2. Mechanism of Action of Elamipretide.
Clinical Efficacy and Safety Data
Direct comparison of the clinical efficacy of sonlicromanol and elamipretide is challenging due to the differences in the patient populations studied and the endpoints of the clinical trials.
Sonlicromanol in m.3243A>G Mutation-Associated Myopathy
A Phase 2b study of sonlicromanol was conducted in patients with mitochondrial disease due to the m.3243A>G mutation.[1][3][11] The study consisted of a 28-day randomized controlled trial (RCT) followed by a 52-week open-label extension (EXT).[1][3]
Table 1: Summary of Key Efficacy Results from Sonlicromanol Phase 2b Study
| Outcome Measure | Result in RCT (28 days) | Result in Open-Label Extension (52 weeks) |
| Primary Endpoint: Cogstate IDN (attention) | Not met, but a treatment effect was observed in patients with more affected baseline scores (p=0.0338).[3] | Significant improvements observed in the Test of Attentional Performance (TAP).[11] |
| Beck Depression Inventory (BDI) | Signal of improvement (p=0.0143).[3] | Significant improvement.[11] |
| Cognitive Failure Questionnaire (CFQ) | Signal of improvement (p=0.0113).[3] | - |
| Hospital Anxiety and Depression Scale (HADS-D) | Improvement in more affected patients (p=0.0256).[3] | - |
| Five Times Sit-to-Stand Test | - | Most patients showed improvement.[1] |
| Quality of Life (EQ-5D-5L VAS) | - | Significant improvement.[11] |
| Pain (RAND SF-36) | - | Significant improvement.[11] |
Sonlicromanol was reported to be well-tolerated with a favorable benefit/risk ratio for up to one year.[1][3]
Elamipretide in Primary Mitochondrial Myopathy (PMM)
Elamipretide has been evaluated in a series of clinical trials (MMPOWER 1, 2, and 3) in a broader population of patients with PMM, including those with both mitochondrial and nuclear DNA mutations.[4][15] The pivotal Phase 3 MMPOWER-3 trial was a 24-week, randomized, double-blind, placebo-controlled study.[4][10]
Table 2: Summary of Key Efficacy Results from Elamipretide MMPOWER-3 Study
| Outcome Measure | Result at 24 weeks (Elamipretide vs. Placebo) |
| Primary Endpoint: 6-Minute Walk Test (6MWT) | No significant improvement. Difference of -3.2 meters (p=0.69).[4][10] |
| Primary Endpoint: PMMSA Total Fatigue Score | No significant improvement. Difference of -0.07 (p=0.37).[4][10] |
| Secondary Endpoints (e.g., NeuroQoL Fatigue, PGI, CGI) | No significant improvements.[10] |
Despite not meeting its primary endpoints in the overall PMM population, elamipretide was well-tolerated.[4][10][12] Post-hoc analyses suggested a potential benefit in the subgroup of patients with nuclear DNA mutations.[18]
Experimental Protocols
Sonlicromanol Phase 2b Study (NCT identifier not specified in provided results)
-
Study Design: A two-part study consisting of a randomized, placebo-controlled, double-blind, crossover trial (RCT) followed by a 52-week open-label extension (EXT).[1][3][11]
-
Participants: 27 adult patients with mitochondrial disease due to the m.3243A>G mutation were randomized in the RCT. 15 of these patients entered the EXT study.[1][11]
-
Intervention:
-
Primary Outcome Measure (RCT): Change from placebo in the attentional domain of the cognition score (Cogstate IDN).[3]
-
Key Secondary/Exploratory Outcome Measures: Beck Depression Inventory (BDI), Cognitive Failure Questionnaire (CFQ), Hospital Anxiety and Depression Scale (HADS), Five Times Sit-to-Stand Test, and quality of life scales.[3][11]
References
- 1. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 3. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. stealthbt.com [stealthbt.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Khondrion | Khondrion announces first patients dosed in 6-month paediatric Phase II study of sonlicromanol for mitochondrial diseases [khondrion.com]
- 8. mdpi.com [mdpi.com]
- 9. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Elamipretide in Individuals With Primary Mitochondrial Myopathy: The MMPOWER-3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promising phase IIb results with sonlicromanol in mitochondrial myopathies caused by the m.3243A>G mutation - Institut de Myologie [institut-myologie.org]
- 12. researchgate.net [researchgate.net]
- 13. For rare mitochondrial disease, a small molecule shows promise | Drug Discovery News [drugdiscoverynews.com]
- 14. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]
- 15. neurologylive.com [neurologylive.com]
- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 17. Elamipretide: Indications, Mechanisms of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 18. vjneurology.com [vjneurology.com]
A Comparative Guide: Sonlicromanol Hydrochloride vs. Idebenone in Fibroblast Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress and mitochondrial dysfunction are central to the pathophysiology of numerous cellular and systemic diseases. Fibroblasts, being a versatile and accessible cell model, are crucial in the preclinical evaluation of therapeutic candidates aimed at mitigating these pathological processes. This guide provides an objective comparison of two such compounds, Sonlicromanol hydrochloride (KH176) and idebenone (B1674373), focusing on their efficacy in fibroblast models. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms and protective effects.
Compound Overview
This compound (KH176) is a novel, orally available small molecule developed for the treatment of mitochondrial diseases. It acts as a potent reactive oxygen species (ROS) and redox modulator, with a unique triple mode of action that includes radical trapping, activation of the thioredoxin/peroxiredoxin antioxidant system, and anti-inflammatory properties through the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2][3][4]
Idebenone , a synthetic analogue of coenzyme Q10, is an antioxidant that has been investigated for its therapeutic potential in various conditions associated with mitochondrial dysfunction, notably Leber's Hereditary Optic Neuropathy (LHON) and pulmonary fibrosis.[5][6][7] Its mechanism of action is primarily attributed to its ability to scavenge free radicals and facilitate mitochondrial electron transport, thereby preserving cellular energy production.
Comparative Efficacy in Fibroblasts
The following tables summarize the quantitative data on the efficacy of this compound and idebenone in fibroblast models, based on available literature. It is important to note that the experimental conditions and fibroblast types may vary between studies, precluding a direct, definitive comparison.
Table 1: Antioxidant Activity and Cytoprotection in Fibroblasts
| Parameter | This compound (KH176m - active metabolite) | Idebenone | Reference |
| Cell Type | Patient-derived primary skin fibroblasts (Complex I deficient) | Human non-immortalized fibroblasts | [6] |
| Oxidative Stressor | Buthionine sulfoximine (B86345) (BSO) | Diethylmaleate (DEM) or Hydrogen Peroxide (H₂O₂) | [6] |
| ROS Scavenging (IC₅₀) | 2.5 x 10⁻⁷ M (Cellular ROS) | Data not available in a comparable format | |
| Cell Viability (EC₅₀) | 3.87 x 10⁻⁸ M | 0.5 µM showed improved antioxidant effect | [6] |
| Mitochondrial Superoxide Reduction (IC₅₀) | 1.4 x 10⁻⁶ M | Data not available in a comparable format |
Note: KH176m is the active metabolite of Sonlicromanol. The study on Sonlicromanol used a specific model of redox stress induced by BSO, which depletes glutathione (B108866), making the cells more susceptible to oxidative damage. The idebenone study used more general oxidative stressors. The lack of directly comparable IC₅₀/EC₅₀ values for idebenone under identical conditions is a key limitation.
Table 2: Effects on Mitochondrial Function in Fibroblasts
| Parameter | This compound (KH176) | Idebenone | Reference |
| Primary Mechanism | ROS-redox modulator, targets Thioredoxin/Peroxiredoxin system | Electron carrier, bypasses Complex I, antioxidant | [5] |
| Effect on Complex I Deficiency | Protects OXPHOS deficient cells from redox-stress induced cell death | Can partially restore Complex I enzymatic activity, but with variable effects on overall respiration | [5] |
| Effect on Mitochondrial Respiration | Protects against redox perturbation | Contradictory effects observed; can be stimulatory or inhibitory | [5] |
Experimental Protocols
This compound (KH176) - Redox Stress Survival Assay
-
Cell Culture: Patient-derived primary skin fibroblasts with Complex I deficiency were cultured in a standard medium.
-
Induction of Oxidative Stress: Cells were treated with 200 µM Buthionine sulfoximine (BSO) for 24 hours to induce glutathione depletion and subsequent oxidative stress.
-
Compound Treatment: Various concentrations of Sonlicromanol (KH176) or its active metabolite (KH176m) were co-incubated with BSO.
-
Cell Viability Assessment: Cell viability was measured to determine the protective effect of the compounds against BSO-induced cell death. The EC₅₀ value was calculated as the concentration of the compound that resulted in 50% of the maximal protective effect.
-
ROS Measurement: Cellular and mitochondrial ROS levels were quantified using fluorescent probes (CM-H₂DCFDA and MitoSOX, respectively) to determine the ROS scavenging capacity of the compounds. The IC₅₀ value was calculated as the concentration of the compound that inhibited ROS production by 50%.
Idebenone - Antioxidant Effect Assay
-
Cell Culture: Human non-immortalized fibroblasts were used.
-
Induction of Oxidative Stress: Cells were exposed to either 0.5 mM diethylmaleate (DEM) for 60 minutes or 0.1 mM hydrogen peroxide (H₂O₂) for 30 minutes.
-
Compound Treatment: Cells were treated with idebenone (free drug or encapsulated).
-
Assessment of Oxidative Damage: The production of reactive oxygen species, cell viability (e.g., via LDH release), and nuclear DNA damage were evaluated to assess the antioxidant and protective effects of idebenone.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Sonlicromanol's Action
Caption: Mechanism of action of Sonlicromanol (KH176m).
Experimental Workflow for Assessing Cytoprotective Effects
Caption: General workflow for evaluating compound efficacy.
Conclusion
Both this compound and idebenone demonstrate protective effects against oxidative stress in fibroblast models. Sonlicromanol, and particularly its active metabolite KH176m, appears to be a highly potent ROS-redox modulator with a multi-faceted mechanism of action that has been quantified in detail in patient-derived fibroblasts.[5] Idebenone has also shown significant antioxidant and cytoprotective properties in various fibroblast studies, although quantitative data for direct comparison under identical stress conditions are less available.[6][7]
For researchers and drug developers, the choice between these or similar compounds would depend on the specific pathological context and the desired therapeutic mechanism. The detailed in vitro characterization of Sonlicromanol in patient-derived cells provides a strong basis for its clinical development for mitochondrial diseases. Further head-to-head studies are warranted to definitively establish the comparative efficacy of these two compounds in various fibroblast models of disease.
References
- 1. Idebenone has preventative and therapeutic effects on pulmonary fibrosis via preferential suppression of fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved antioxidant effect of idebenone-loaded polyethyl-2-cyanoacrylate nanocapsules tested on human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Idebenone has preventative and therapeutic effects on pulmonary fibrosis via preferential suppression of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human thioredoxin 2 deficiency impairs mitochondrial redox homeostasis and causes early-onset neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Sonlicromanol Hydrochloride's Neuroprotective Effects
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Sonlicromanol hydrochloride (KH176) against other potential neuroprotective agents. The information is intended for researchers, scientists, and professionals involved in drug development for neurodegenerative and mitochondrial diseases. This document summarizes quantitative data from preclinical and clinical studies, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a clinical-stage therapeutic agent under investigation for primary mitochondrial diseases (PMD), particularly those caused by the m.3243A>G mutation. It acts as a ROS-redox modulator and has demonstrated potential neuroprotective effects. This guide compares its performance with other agents that have been investigated for neuroprotection, including Coenzyme Q10, Edaravone (B1671096), Riluzole, Citicoline, Cerebrolysin, and MLC901. While direct comparative trials are not available, this guide collates available data to facilitate an informed assessment of their relative neuroprotective potential.
Mechanism of Action
Sonlicromanol's neuroprotective effects are attributed to its multi-modal mechanism of action. Its active metabolite, KH176m, acts as both a redox-modulator and an antioxidant.[1] It selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), reducing neuroinflammation, and targets the thioredoxin/peroxiredoxin system to combat oxidative stress.[1]
A diagram illustrating the proposed signaling pathway of this compound is presented below:
Caption: Proposed mechanism of Sonlicromanol's neuroprotective action.
Preclinical Data Comparison
This compound has been evaluated in a mouse model of Leigh Disease (Ndufs4-/- mice), a progressive neurodegenerative disorder.
| Compound | Animal Model | Key Outcomes | Quantitative Results |
| This compound | Ndufs4-/- mice (Leigh Disease model) | Improved motor coordination and gait | Rotarod performance: Significantly improved time to fall compared to untreated mice.[2] Gait analysis: Reduced walking speed variation, increased hind limb intensity, and normalized support patterns.[2] |
| Cerebrolysin | Transgenic mouse model of tauopathy | Reduced Tau hyperphosphorylation, restored mitochondrial structure | Normalized levels of Dynamin-related protein-1 (Drp-1) and reduced mitochondrial fragmentation.[3] |
| Riluzole | 6-OHDA rat model of Parkinson's Disease | Neuroprotection of dopaminergic neurons | Significantly reduced the loss of tyrosine hydroxylase (TH) positive cells in the substantia nigra.[4] |
| Citicoline | Rat model of transient cerebral ischemia | Reduced infarct volume, improved neurological recovery | Infarct volume reduction of 27.4% (95% CI: 18.2%–36.5%) with multiple doses.[5] |
Clinical Data Comparison
This compound has completed a Phase IIb clinical trial in adult patients with PMD due to the m.3243A>G mutation.[6]
| Compound | Patient Population | Key Outcomes | Quantitative Results |
| This compound | Adults with m.3243A>G mutation (MELAS spectrum) | Improved mood, cognition, fatigue, and physical functioning | Beck Depression Inventory (BDI): Statistically significant improvement (p=0.0143).[7] Cognitive Failure Questionnaire (CFQ): Statistically significant improvement (p=0.0113).[7] Neuro-Quality of Life Short Form-Fatigue Scale: Statistically significant improvement (p=0.0036).[7] Five Times Sit-To-Stand Test: Most patients showed improvement.[7] |
| Coenzyme Q10 | Adults with mitochondrial cytopathy | Minor effects on aerobic capacity and post-exercise lactate (B86563) | Attenuated the rise in lactate after cycle ergometry and increased VO2/kg lean mass after 5 minutes of cycling (p < 0.005).[8] |
| Edaravone | Patients with Amyotrophic Lateral Sclerosis (ALS) | Slowed degeneration of motor neurons | In a mouse model, high doses of edaravone greatly reduced the deposition of mutant SOD1 in the spinal cord.[9] |
| Riluzole | Patients with Amyotrophic Lateral Sclerosis (ALS) | Extended survival | May increase survival by two to three months.[10] |
| Citicoline | Patients with acute ischemic stroke | Improved neurological recovery | In a pooled analysis, 25.2% of citicoline-treated patients achieved complete recovery compared to 20.2% of placebo-treated patients (OR 1.33; p=0.0034).[11] |
| Cerebrolysin | Patients with Alzheimer's Disease | Improved cognitive function | In a long-term study, showed a significant change in MMSE and ADAS-Cog scores over eight years.[12] |
| MLC901 | Patients with Alzheimer's Disease | Improved cognitive function | Similar to Cerebrolysin, showed a significant change in MMSE and ADAS-Cog scores in a long-term follow-up study.[12] |
Experimental Protocols
Rotarod Test for Motor Coordination in Mice
This protocol is used to assess motor coordination and balance, key functional outcomes in neurodegenerative models.
Objective: To measure the ability of mice to remain on a rotating rod, with latency to fall as the primary endpoint.
Procedure:
-
Apparatus: An automated rotarod apparatus with a textured rod to provide grip.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
-
Training: Mice may be trained for one or more days prior to testing, involving placing them on the rod at a constant low speed (e.g., 4 rpm) for a set duration.
-
Testing:
Caption: Workflow for the mouse rotarod test.
Gait Analysis in Mice
This protocol provides an objective and detailed assessment of walking patterns in mouse models of neurodegenerative diseases.
Objective: To quantitatively analyze various gait parameters to detect subtle motor deficits.
Apparatus: An automated gait analysis system (e.g., CatWalk XT) consisting of a glass walkway with internal light-emitting diodes and a high-speed camera positioned underneath.
Procedure:
-
Habituation: Mice are habituated to the walkway for several consecutive days by allowing them to traverse it freely.[2]
-
Testing:
-
Individual mice are placed at one end of the walkway and allowed to walk to the other end.
-
The system records the paw prints and analyzes numerous parameters, including:
-
-
Data Analysis: The software automatically calculates and provides quantitative data for each gait parameter.
Retinal Ganglion Cell (RGC) Quantification
This protocol is used to assess neurodegeneration in the retina, a common feature in some mitochondrial diseases.
Objective: To quantify the number of surviving RGCs in the retina.
Procedure:
-
Retrograde Labeling (Optional but recommended for specificity): A fluorescent tracer (e.g., Fluoro-Gold) is injected into the superior colliculus of the brain. The tracer is retrogradely transported to the RGCs in the retina.[18][19]
-
Tissue Preparation:
-
Mice are euthanized, and the eyes are enucleated.
-
The retinas are dissected and prepared as whole mounts.
-
-
Immunohistochemistry:
-
The retinal whole mounts are stained with an antibody against an RGC-specific marker (e.g., Brn3a or RBPMS).
-
-
Imaging and Quantification:
Conclusion
This compound has demonstrated promising neuroprotective effects in both preclinical models and clinical trials involving patients with primary mitochondrial diseases. Its multi-modal mechanism of action, targeting both oxidative stress and inflammation, distinguishes it from some of the other agents discussed. While alternatives like Coenzyme Q10 have been studied in mitochondrial disease, the clinical benefits appear to be modest. Other agents such as Edaravone and Riluzole have shown efficacy in other neurodegenerative diseases with mitochondrial involvement, but their direct relevance to PMD requires further investigation. Citicoline, Cerebrolysin, and MLC901 have broader proposed mechanisms and have been primarily studied in the context of stroke and dementia.
The reproducibility of Sonlicromanol's effects will be further evaluated in the upcoming Phase III clinical trial.[22] For researchers and drug developers, the data presented in this guide suggests that this compound is a viable candidate for further investigation as a neuroprotective agent in mitochondrial diseases. Future research should focus on direct comparative studies and the elucidation of the precise molecular interactions of these compounds within the context of specific mitochondrial defects.
References
- 1. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
- 2. noldus.com [noldus.com]
- 3. Cerebrolysin™ efficacy in a transgenic model of tauopathy: role in regulation of mitochondrial structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]
- 7. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized trial of coenzyme Q10 in mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cerebrolysin administration reduces oxidative stress-induced apoptosis in limphocytes from healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 14. Rotarod-Test for Mice [protocols.io]
- 15. mmpc.org [mmpc.org]
- 16. Gait analysis in a mouse model resembling Leigh disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Video: An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival [jove.com]
- 19. youtube.com [youtube.com]
- 20. Ganglion Cell Assessment in Rodents with Retinal Degeneration | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. Khondrion | Khondrion receives FDA clearance of IND application for pivotal Phase 3 clinical trial of sonlicromanol for the treatment of primary mitochondrial disease [khondrion.com]
A Comparative Analysis of Sonlicromanol Hydrochloride's Anti-Inflammatory Action
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of Sonlicromanol hydrochloride in comparison to other relevant therapeutic agents.
This guide provides a comprehensive cross-validation of the anti-inflammatory effects of this compound, a novel therapeutic agent under investigation for mitochondrial diseases. Its unique dual mechanism of action, targeting both prostaglandin (B15479496) E2 synthesis and oxidative stress, sets it apart from other anti-inflammatory compounds. This document presents a comparative analysis of this compound with other relevant agents, including other microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, mitochondria-targeted antioxidants, and NAD+ modulators. The information is intended to provide researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform their work.
I. Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound's active metabolite, KH176m, and its alternatives has been evaluated through various in vitro and in vivo studies. This section summarizes the key quantitative data from these studies to facilitate a direct comparison of their potency and mechanisms of action.
| Compound | Target | Assay System | Key Parameter | Value | Reference |
| KH176m (active metabolite of Sonlicromanol) | mPGES-1 | Recombinant human enzyme | IC50 | Not explicitly stated, but selectively inhibits mPGES-1 activity. | [1] |
| mPGES-1 | LPS-stimulated RAW264.7 macrophages | PGE2 Production | Dose-dependent reduction | [1] | |
| Thioredoxin/Peroxiredoxin System | - | Antioxidant Activity | Enhances peroxiredoxin antioxidant activity | [2] | |
| Compound III | mPGES-1 | Recombinant human enzyme | IC50 | 0.09 µM | [3] |
| mPGES-1 | Recombinant rat enzyme | IC50 | 0.9 µM | [3] | |
| SKQ1 | Mitochondrial ROS | DSS-induced colitis in mice | TNF-α, IL-6, IL-1β mRNA | Significant reduction in expression | [4] |
| TNF-α-stimulated endothelial cells | NF-κB activation | Inhibition of TNF-induced NF-κB activation | [5] | ||
| JP4-039 | Mitochondrial ROS | Irradiated mouse retina | N1 (neutrophil) migration | Reduced to 30.7 ± 11.7% (vs. 77.7 ± 5.3% in controls) | [6][7] |
| Irradiated mouse retina | M1 (macrophage) migration | Reduced to 76.6 ± 4.2% (vs. 88.1 ± 3.7% in controls) | [6][7] | ||
| KL1333 | NAD+ levels | MELAS fibroblasts | ROS levels | Decreased | [8][9] |
II. Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and its comparators are mediated by distinct signaling pathways. Understanding these pathways is crucial for elucidating their therapeutic potential and identifying potential off-target effects.
A. This compound (via its active metabolite KH176m)
Sonlicromanol's active metabolite, KH176m, exhibits a dual mechanism of action to combat inflammation.
Caption: Dual anti-inflammatory mechanism of KH176m.
B. Mitochondria-Targeted Antioxidants (SKQ1 and JP4-039)
SKQ1 and JP4-039 are designed to accumulate in the mitochondria and directly neutralize reactive oxygen species (ROS), a key driver of inflammation.
Caption: Antioxidant mechanism of SKQ1 and JP4-039.
C. NAD+ Modulator (KL1333)
KL1333 works by increasing the intracellular NAD+/NADH ratio, which in turn activates sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK). This cascade has downstream effects that can mitigate inflammation, primarily by improving mitochondrial function and reducing oxidative stress.
Caption: Anti-inflammatory pathway of KL1333.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers looking to replicate or build upon these findings.
A. mPGES-1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of prostaglandin H2 (PGH2) to PGE2 by the mPGES-1 enzyme.
Caption: Workflow for mPGES-1 inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human mPGES-1 enzyme, the test compound at various concentrations, and the substrate prostaglandin H2 (PGH2). Also, prepare a stop solution to terminate the reaction.
-
Pre-incubation: In a microplate, pre-incubate the mPGES-1 enzyme with the test compound for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding PGH2 to each well.
-
Incubation: Allow the reaction to proceed for 1 minute at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of mPGES-1 inhibition for each concentration of the test compound compared to a vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
B. Pro-inflammatory Cytokine Quantification (ELISA)
This protocol outlines the steps for measuring the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants using a sandwich ELISA.
Caption: Workflow for pro-inflammatory cytokine ELISA.
Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate to remove unbound antibody. Block any remaining non-specific binding sites with a blocking buffer for 1 hour at room temperature.
-
Sample Incubation: Add standards of known cytokine concentrations and the cell culture supernatant samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: After washing, add a biotinylated detection antibody that binds to a different epitope on the captured cytokine. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Development: After another wash, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change. Incubate for 20 minutes in the dark.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the samples.
C. Thioredoxin Reductase (TrxR) Activity Assay
This colorimetric assay measures the activity of TrxR in cell or tissue lysates.
Caption: Workflow for Thioredoxin Reductase activity assay.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer on ice. Centrifuge to remove cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reagent Preparation: Prepare the assay buffer, a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and a solution of NADPH. For determining specific TrxR activity, also prepare a solution of a TrxR-specific inhibitor.
-
Assay Setup: In a 96-well plate, set up duplicate wells for each sample, a sample with the TrxR inhibitor (to measure background activity), a positive control (recombinant TrxR), and a blank.
-
Reaction Initiation: Initiate the reaction by adding the DTNB and NADPH solutions to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 20-40 minutes) using a microplate reader in kinetic mode. The reduction of DTNB by TrxR produces 5-thio-2-nitrobenzoic acid (TNB), which has a yellow color.
-
Data Analysis: Calculate the rate of TNB formation (the change in absorbance over time). The specific TrxR activity is determined by subtracting the rate of the inhibitor-treated sample from the total rate of the untreated sample. Activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that generates 1.0 µmol of TNB per minute.
IV. Conclusion
This compound presents a promising, multi-faceted approach to combating inflammation, particularly in the context of mitochondrial dysfunction. Its ability to both suppress the pro-inflammatory PGE2 pathway and bolster the cellular antioxidant defense system offers a potentially more comprehensive therapeutic strategy compared to agents with a single mode of action. This guide provides a foundational comparison of this compound with other relevant anti-inflammatory compounds. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate its comparative efficacy and safety profile. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate such future research and development efforts.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JP4-039, a Mitochondria-Targeted Nitroxide, Mitigates the Effect of Apoptosis and Inflammatory Cell Migration in the Irradiated Mouse Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP4-039, a Mitochondria-Targeted Nitroxide, Mitigates the Effect of Apoptosis and Inflammatory Cell Migration in the Irradiated Mouse Retina [mdpi.com]
- 8. KL1333, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Sonlicromanol Hydrochloride: A Comparative Analysis Against Other Antioxidants in Preventing Cell Death
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sonlicromanol hydrochloride's efficacy in preventing cell death against other well-established antioxidants. The information presented is supported by experimental data, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
Introduction to this compound
This compound (KH176) is a clinical-stage oral drug candidate with a unique triple mode of action designed to combat mitochondrial diseases. Its active metabolite, KH176m, is a potent ROS-redox modulator. Unlike traditional antioxidants that primarily scavenge reactive oxygen species (ROS), sonlicromanol also modulates the cellular redox state through the thioredoxin/peroxiredoxin system and exhibits anti-inflammatory properties by inhibiting microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2] This multi-faceted approach makes it a promising candidate for preventing cell death in a variety of pathological conditions associated with oxidative stress and mitochondrial dysfunction.
Comparative Analysis of Efficacy
To provide a clear comparison, the following tables summarize the quantitative data on the efficacy of this compound's active metabolite (KH176m) and other prominent antioxidants in preventing cell death across different experimental models.
Table 1: Prevention of Necrotic Cell Death in Cardiac Ischemia-Reperfusion Injury
This table compares the protective effects of KH176m and the classic antioxidant N-(2-mercaptopropionyl)-glycine (MPG) in an ex vivo mouse model of cardiac ischemia-reperfusion injury.
| Antioxidant | Concentration | Cell Death Marker | Reduction in Cell Death vs. Control | Reference |
| KH176m | 10 µM | LDH Release | ~81% | |
| Infarct Size | ~52% | |||
| Cytochrome c Release | ~80% | |||
| MPG | 1 mM | LDH Release | No significant reduction | |
| Infarct Size | No significant reduction | |||
| Cytochrome c Release | ~64% |
Note: A lower concentration of KH176m demonstrated a more robust and comprehensive protective effect against necrotic cell death markers compared to a much higher concentration of MPG in this model.
Table 2: Inhibition of Ferroptosis
Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. This table provides a comparison of the potency of various antioxidants in inhibiting ferroptosis.
| Antioxidant | Cell Line | Induction of Ferroptosis | Potency (EC50/IC50) | Reference |
| Ferrostatin-1 | HT-1080 fibrosarcoma | Erastin | EC50 = 60 nM | [3] |
| MitoQ | SK-Hep1 | Erastin | IC50 = 0.86 µM | [4] |
| RSL3 | IC50 = 1.6 µM | [4] |
Note: While direct comparative data for sonlicromanol in ferroptosis is not yet widely available, its mechanism of action, which involves preventing lipid peroxidation, suggests a potential role in inhibiting this cell death pathway.[2] Ferrostatin-1 is a well-established and highly potent inhibitor of ferroptosis. MitoQ, a mitochondria-targeted antioxidant, also demonstrates significant efficacy.
Table 3: Prevention of Apoptosis and Oxidative Stress-Induced Cell Death
This table summarizes the protective effects of Coenzyme Q10 and N-acetylcysteine (NAC) in models of apoptosis and oxidative stress.
| Antioxidant | Cell Line | Induction of Cell Death | Outcome | Reference |
| Coenzyme Q10 | MIN6 (pancreatic β-cell) | Staurosporine (apoptosis inducer) | Increased cell viability from 47% to 76% | [1] |
| HT22 (hippocampal) | UVB irradiation | Significantly increased cell viability | [5] | |
| N-acetylcysteine (NAC) | H9c2 (cardiomyoblast) | Hydrogen peroxide | Increased cell viability and inhibited caspase activation | [6] |
| 158N (oligodendrocyte) | Hydrogen peroxide | Attenuated ROS increase and ~50% cell death | [7] |
Note: Coenzyme Q10 and NAC are effective in mitigating apoptotic and oxidative stress-induced cell death in various cell types. Sonlicromanol's ability to reduce ROS and modulate redox signaling suggests it may also be effective in these contexts, although direct comparative studies are needed.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the protective effects of sonlicromanol and the experimental workflows for assessing cell death.
Caption: Sonlicromanol's triple mode of action in preventing cell death.
References
- 1. Cytochrome c release assay and western blot [bio-protocol.org]
- 2. 2.5. MitoSOX Assay [bio-protocol.org]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. arigobio.com [arigobio.com]
A Head-to-Head Comparison of KH176 and Other mPGES-1 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of KH176 (sonlicromanol) and its active metabolite KH176m against other notable microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitors. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate an objective evaluation of these promising therapeutic agents.
Introduction to mPGES-1 Inhibition
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway.[1][2] Elevated PGE2 levels are associated with inflammation, pain, fever, and the progression of various cancers.[1][2] Selective inhibition of mPGES-1 presents a targeted therapeutic strategy to reduce PGE2 production, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, which can be associated with gastrointestinal and cardiovascular side effects.[1][2] KH176 is a clinical-stage oral drug candidate whose active metabolite, KH176m, has been identified as a selective mPGES-1 inhibitor.[3][4] This guide provides a comparative analysis of KH176m and other key mPGES-1 inhibitors based on available preclinical data.
Quantitative Comparison of mPGES-1 Inhibitors
The inhibitory potency of various compounds against mPGES-1 has been evaluated in a range of experimental settings. The following tables summarize the half-maximal inhibitory concentration (IC50) values for KH176m and other significant mPGES-1 inhibitors across different assay platforms.
Table 1: Inhibitory Activity (IC50) in Cell-Free Enzymatic Assays
| Inhibitor | IC50 (µM) | Enzyme Source | Reference |
| KH176m | 0.16 | Microsomes from RAW264.7 cells | [5] |
| MF63 | 0.001 | Human recombinant mPGES-1 | [6] |
| Compound 44 | 0.0009 | Human recombinant mPGES-1 | [6][7] |
| PF-9184 | 0.016 | Human recombinant mPGES-1 | [8] |
| Compound III | 0.09 | Human recombinant mPGES-1 | [7] |
Table 2: Inhibitory Activity (IC50) in Cell-Based Assays (A549 Human Lung Carcinoma Cells)
| Inhibitor | IC50 (µM) | Stimulation | Reference |
| MF63 | 0.42 | IL-1β | [6] |
| Compound 42 | 0.34 | Not Specified | [7] |
| Compound III | Not Specified (dose-dependent inhibition) | IL-1β | [7] |
Table 3: Inhibitory Activity (IC50) in Human Whole Blood (HWB) Assays
| Inhibitor | IC50 (µM) | Stimulation | Reference |
| MF63 | 1.3 | LPS | [6][7] |
| Compound 44 | 0.14 | LPS | [6][7] |
| Compound 15 | 2.5 | LPS | [9] |
| Compound 14 | 3.7 | LPS | [9] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the mPGES-1 signaling pathway and a typical experimental workflow for evaluating mPGES-1 inhibitors.
Detailed Experimental Protocols
Cell-Free mPGES-1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1.
-
Enzyme Source: Recombinant human mPGES-1 or microsomes isolated from cells overexpressing mPGES-1 (e.g., LPS-stimulated RAW264.7 macrophages).
-
Substrate: Prostaglandin H2 (PGH2).
-
Protocol Outline:
-
The test compound is pre-incubated with the enzyme preparation for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4°C).
-
The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
The reaction is allowed to proceed for a short duration (e.g., 1-2 minutes) and then terminated by the addition of a stop solution (e.g., a solution containing a reducing agent like stannous chloride).
-
The amount of PGE2 produced is quantified using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
A549 Cell-Based Assay
This assay assesses the inhibitor's activity in a cellular context, where factors like cell permeability and metabolism can play a role.
-
Cell Line: A549 human lung adenocarcinoma cells, which can be induced to express mPGES-1.
-
Stimulus: Interleukin-1β (IL-1β) is commonly used to induce the expression of COX-2 and mPGES-1, leading to PGE2 production.
-
Protocol Outline:
-
A549 cells are cultured to a suitable confluency in appropriate cell culture plates.
-
The cells are pre-incubated with various concentrations of the test inhibitor for a specific time (e.g., 30-60 minutes).
-
The cells are then stimulated with IL-1β (e.g., 1 ng/mL) to induce PGE2 synthesis and incubated for an extended period (e.g., 24 hours).[10]
-
The cell culture supernatant is collected, and the concentration of PGE2 is measured using ELISA or LC-MS/MS.
-
The IC50 value is determined by analyzing the dose-response curve.
-
Human Whole Blood (HWB) Assay
This ex vivo assay provides a more physiologically relevant model by utilizing the cellular and protein components of whole blood.
-
Sample: Freshly drawn human whole blood.
-
Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response and subsequent PGE2 production by monocytes.[11]
-
Protocol Outline:
-
Freshly collected heparinized human whole blood is aliquoted.
-
The blood samples are pre-incubated with different concentrations of the test inhibitor for a short period (e.g., 30 minutes).
-
LPS (e.g., 10 µg/mL) is added to stimulate PGE2 production, and the samples are incubated for an extended duration (e.g., 24 hours) at 37°C.[11]
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The PGE2 levels in the plasma are quantified by a suitable analytical method.
-
The IC50 value is calculated from the concentration-inhibition curve.
-
Conclusion
The available data indicates that KH176m is a potent inhibitor of mPGES-1. Its inhibitory activity in a cell-free enzymatic assay is comparable to several other well-characterized mPGES-1 inhibitors. Further head-to-head studies under identical experimental conditions are warranted to establish a definitive comparative profile. The experimental protocols provided herein offer a standardized framework for such comparative evaluations. The selective inhibition of mPGES-1 by compounds like KH176m holds significant promise for the development of novel anti-inflammatory and anti-cancer therapies with an improved safety profile.
References
- 1. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonlicromanol’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth | PLOS One [journals.plos.org]
- 4. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. e-century.us [e-century.us]
- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating Biomarkers for Sonlicromanol Hydrochloride Efficacy In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of Sonlicromanol hydrochloride with other therapeutic alternatives for mitochondrial diseases, focusing on the validation of biomarkers to assess in vivo efficacy. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support objective evaluation.
Executive Summary
This compound is a clinical-stage oral compound under investigation for the treatment of primary mitochondrial diseases, such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and Leigh's disease.[1] Its mechanism of action involves the modulation of reactive oxygen species (ROS) and the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), addressing the underlying oxidative stress and inflammation associated with mitochondrial dysfunction.[1][2] This guide compares the efficacy of this compound with two other investigational drugs, Omaveloxolone (B612239) and Vatiquinone (formerly EPI-743), and discusses the biomarkers used to evaluate their therapeutic effects.
Comparative Efficacy Data
The following tables summarize the quantitative data from clinical trials of this compound and its alternatives.
Table 1: Clinical Efficacy of this compound in Mitochondrial Disease
| Clinical Trial | Outcome Measure | Dosage | Result | p-value |
| KHENERGYZE (Phase IIb) | Beck Depression Inventory (BDI) | 100 mg bid | Statistically significant improvement vs. placebo | 0.0143[3][4] |
| Cognitive Failure Questionnaire (CFQ) | 100 mg bid | Statistically significant improvement vs. placebo | 0.0113[3][4] | |
| KHENEREXT (Open-label Extension) | Test of Attentional Performance (TAP) with alarm | 100 mg bid | Statistically and clinically meaningful improvement | 0.0102[3] |
| Test of Attentional Performance (TAP) without alarm | 100 mg bid | Statistically and clinically meaningful improvement | 0.0047[3] | |
| SF-12 Physical Component Score | 100 mg bid | Statistically and clinically meaningful improvement | 0.0008[3] | |
| Five Times Sit-to-Stand Test | 100 mg bid | Improvement observed in most patients | Not Stated[3] |
Table 2: Efficacy of Alternative Investigational Drugs in Mitochondrial and Related Diseases
| Drug | Clinical Trial | Indication | Outcome Measure | Dosage | Result | p-value |
| Omaveloxolone | MOTOR (Phase 2) | Mitochondrial Myopathy | Submaximal Exercise Heart Rate | 160 mg | 12.0 ± 4.6 bpm reduction vs. placebo | 0.01[5][6] |
| Submaximal Exercise Blood Lactate (B86563) | 160 mg | 1.4 ± 0.7 mM reduction vs. placebo | 0.04[5][6] | |||
| Vatiquinone (EPI-743) | Phase 2 | Friedreich's Ataxia | Friedreich's Ataxia Rating Scale (FARS-Neuro) | 200 mg | 1.8-point improvement vs. 4.8-point worsening in natural history cohort over 2 years | < 0.001[7] |
| MIT-E (Phase 2/3) | Leigh Syndrome | Reduction in observable motor seizures | Not Stated | Failed to meet primary endpoint vs. placebo | Not Applicable[8][9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Sonlicromanol and its active metabolite, KH176m, exert their effects through a dual mechanism of action. They act as potent antioxidants and as modulators of the cellular redox state. A key pathway involves the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), which leads to a reduction in the production of the pro-inflammatory mediator prostaglandin E2 (PGE2). Additionally, Sonlicromanol enhances the thioredoxin/peroxiredoxin antioxidant system.
Experimental Workflow: In Vivo Biomarker Validation
Validating a biomarker for drug efficacy in vivo involves a structured process, from sample collection to data analysis. The following workflow illustrates the key steps for assessing a biomarker such as blood lactate levels in a clinical trial.
Logical Relationship: Treatment, Biomarker, and Clinical Outcome
The efficacy of a therapeutic intervention can be evaluated by observing the relationship between the drug's mechanism of action, the corresponding change in a relevant biomarker, and the ultimate clinical outcome. This diagram compares the logical flow for Sonlicromanol and the standard of care.
Experimental Protocols
Detailed methodologies for key biomarker assays are crucial for the replication and validation of findings.
Measurement of Cellular Reactive Oxygen Species (ROS)
Principle: This assay measures intracellular ROS levels using a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound or vehicle control for the desired time. A positive control (e.g., H₂O₂) can be included.
-
Staining: Remove the treatment media and wash the cells with pre-warmed Phosphate-Buffered Saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS levels.
Assessment of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
Principle: This method utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the rate of oxygen consumption by live cells in real-time, providing a quantitative measure of mitochondrial respiration.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Drug Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, supplemented with glucose, pyruvate (B1213749), and glutamine. Incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator. Load the injection ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Assay Execution: Place the cell culture microplate in the XF Analyzer and initiate the mitochondrial stress test protocol. The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
Data Normalization: After the assay, normalize the OCR data to the cell number or protein content in each well.
Quantification of Blood Lactate Levels
Principle: Blood lactate concentration is a key indicator of anaerobic metabolism and can be elevated in mitochondrial diseases due to impaired oxidative phosphorylation. This protocol describes the enzymatic determination of lactate.
Protocol:
-
Sample Collection: Collect whole blood samples from patients at baseline and at specified time points after treatment. Samples should be collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride).
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Lactate Assay: Use a commercially available lactate assay kit based on the lactate oxidase reaction. In this reaction, lactate is oxidized by lactate oxidase to pyruvate and hydrogen peroxide. The hydrogen peroxide then reacts with a probe in the presence of horseradish peroxidase to generate a colored or fluorescent product.
-
Standard Curve: Prepare a standard curve using known concentrations of lactate.
-
Measurement: Add plasma samples and lactate standards to a 96-well plate. Add the reaction mixture from the assay kit to each well. Incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the lactate concentration in the samples by interpolating from the standard curve. Analyze the change in lactate levels from baseline for both the treatment and placebo groups.
Conclusion
The validation of sensitive and specific biomarkers is paramount for the clinical development of therapies for mitochondrial diseases. This compound has demonstrated promising effects on clinical outcomes related to mood and cognition in patients with the m.3243A>G mutation.[3] In preclinical studies, its mechanism of action is linked to the modulation of oxidative stress and inflammation.[1][2][10] Further validation of in vivo biomarkers that directly reflect these mechanisms, such as markers of ROS and mPGES-1 activity, will be crucial in forthcoming Phase 3 trials to definitively establish the link between the drug's molecular action and its clinical benefits. Comparative analysis with other investigational agents like Omaveloxolone, which has shown effects on physiological biomarkers of mitochondrial function, provides a valuable context for evaluating the unique therapeutic profile of this compound.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Safety and efficacy of omaveloxolone in patients with mitochondrial myopathy: MOTOR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging therapies in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTC Therapeutics Announces Results from MIT-E Clinical Trial of Vatiquinone for the Treatment of Mitochondrial Disease Associated Seizures | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sonlicromanol Hydrochloride and Other Mitochondrial-Targeted Drugs
For Researchers, Scientists, and Drug Development Professionals
The growing understanding of the central role of mitochondrial dysfunction in a wide array of debilitating diseases has spurred the development of novel therapeutics aimed at restoring mitochondrial health. This guide provides a comparative analysis of Sonlicromanol hydrochloride, a promising clinical-stage compound, alongside other prominent mitochondrial-targeted drugs: Idebenone, Elamipretide (B1671158), and MitoQ. This objective comparison, supported by available preclinical and clinical data, is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Executive Summary
Mitochondrial-targeted therapies represent a diverse class of molecules designed to mitigate the downstream consequences of mitochondrial dysfunction, such as excessive reactive oxygen species (ROS) production and impaired ATP synthesis. Sonlicromanol, a redox modulator, is currently in late-stage clinical development for primary mitochondrial diseases (PMD). Idebenone, a synthetic analogue of coenzyme Q10, is approved in Europe for Leber's hereditary optic neuropathy (LHON). Elamipretide, a cardiolipin-targeting peptide, has received accelerated approval in the US for Barth syndrome. MitoQ, a mitochondria-targeted antioxidant, is available as a supplement and has been investigated in various clinical settings for its effects on oxidative stress. This guide will delve into their distinct mechanisms of action, compare their performance based on available data, and provide detailed experimental protocols for key assays used in their evaluation.
Comparative Data Presentation
The following tables summarize the key characteristics and available quantitative data for this compound and its comparators.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | Idebenone | Elamipretide | MitoQ |
| Drug Class | Redox modulator | Coenzyme Q10 analogue | Cardiolipin-targeting peptide | Mitochondria-targeted antioxidant |
| Primary Mechanism of Action | Modulates cellular redox status and has anti-inflammatory properties.[1][2][3] | Acts as an electron carrier in the mitochondrial respiratory chain and a potent antioxidant.[4] | Binds to and stabilizes cardiolipin (B10847521) in the inner mitochondrial membrane, preserving mitochondrial structure and function.[5][6] | Accumulates in mitochondria and acts as a potent antioxidant, reducing oxidative damage.[7][8] |
| Molecular Target | Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), Peroxiredoxins | Mitochondrial complex III | Cardiolipin | Mitochondrial inner membrane |
| Key Effects | Reduces oxidative and reductive stress, anti-inflammatory | Increases ATP production, reduces ROS | Improves mitochondrial respiration, stabilizes cristae | Scavenges mitochondrial ROS |
Table 2: Clinical Development and Efficacy Data
| Drug | Indication | Phase | Key Efficacy Results |
| This compound | Primary Mitochondrial Disease (m.3243A>G) | Phase 3 planned | Phase 2b: Statistically significant improvements in Beck Depression Inventory (P=0.0143), Cognitive Failure Questionnaire (P=0.0113), and HADS-D subscale (P=0.0256) in at least one dose. Long-term improvements in TAP, BDI, and quality of life scores.[9][10] |
| Idebenone | Leber's Hereditary Optic Neuropathy (LHON) | Approved in Europe | LEROS study: 50.3% of chronic patients showed clinically relevant benefit (CRB) vs 37.9% in the natural history cohort (p=0.0087).[11] |
| Elamipretide | Barth Syndrome | Accelerated Approval in USA | TAZPOWER OLE: Significant improvement in 6-minute walk test (cumulative 96.1m improvement at week 168, P=0.003).[12] |
| MitoQ | Age-related vascular dysfunction | Clinical Trial | 42% higher brachial artery flow-mediated dilation after 6 weeks of supplementation vs placebo (P<0.05). Plasma oxidized LDL was lower (P<0.05).[8][13] |
| MitoQ | Septic Shock | Pilot Clinical Trial | Significant improvement in oxidative stress biomarkers (GPx, CAT, SOD) at day 5 vs placebo (all P<0.05).[14] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the methodologies used to assess these drugs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these complex relationships.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. Khondrion announces publication in Brain of integrated Phase 2b program demonstrating disease-modifying potential of sonlicromanol in primary mitochondrial disease - BioSpace [biospace.com]
- 3. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]
- 4. Idebenone for treating visual impairment in Leber's hereditary optic neuropathy in people 12 years and over - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Elamipretide for Barth syndrome cardiomyopathy: gradual rebuilding of a failed power grid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Myopathies | Elamipretide: First Approval | springermedicine.com [springermedicine.com]
- 7. mitoq.com [mitoq.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Promising phase IIb results with sonlicromanol in mitochondrial myopathies caused by the m.3243A>G mutation - Institut de Myologie [institut-myologie.org]
- 10. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Long-term efficacy and safety of elamipretide in patients with Barth syndrome: 168-week open-label extension results of TAZPOWER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Results from a Human Trial of Mitochondrially Targeted Antioxidant MitoQ – Fight Aging! [fightaging.org]
- 14. A pilot double-blind, placebo-controlled, randomized clinical trial of MitoQ in the treatment of septic shock: evaluating its effects on clinical outcomes and oxidative stress biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Sonlicromanol Hydrochloride's Mechanism: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of Sonlicromanol hydrochloride's mechanism of action against other relevant therapeutic alternatives. Sonlicromanol (KH176) is a clinical-stage oral compound under investigation for primary mitochondrial diseases. Its therapeutic effects are primarily mediated by its active metabolite, KH176m, which exhibits a unique "triple mode of action": modulating cellular redox status, acting as an antioxidant, and exerting anti-inflammatory effects.[1][2][3] This guide will delve into the specificity of its molecular targets, supported by experimental data and detailed protocols.
Mechanism of Action at a Glance
Sonlicromanol's active metabolite, KH176m, distinguishes itself through a dual mechanism that addresses both oxidative stress and inflammation, two key pathological features of mitochondrial diseases.[1][4] This is in contrast to other agents that may only target one of these pathways.
-
Anti-inflammatory Action: KH176m selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme crucial for the production of the pro-inflammatory molecule prostaglandin E2 (PGE2).[1][5][6]
-
Antioxidant and Redox-Modulating Action: KH176m interacts with the Thioredoxin/Peroxiredoxin antioxidant system, which helps to reduce cellular levels of reactive oxygen species (ROS), particularly those originating from mitochondrial complex I.[1][4]
Comparative Analysis of Molecular Target Specificity
The specificity of a drug is critical to its safety and efficacy profile. The following table summarizes the inhibitory activity of Sonlicromanol's active metabolite (KH176m) and comparator compounds against their primary targets and related off-targets.
| Compound | Primary Target | IC50 (mPGES-1) | IC50 (COX-1) | IC50 (COX-2) | Selectivity for mPGES-1 over COX-2 |
| KH176m (active metabolite of Sonlicromanol) | mPGES-1 | 0.16 µM | No effect | No effect | >6500-fold |
| PF-9184 | mPGES-1 | 16.5 nM | >100 µM | >100 µM | >6500-fold |
| MK-886 | 5-Lipoxygenase-activating protein (FLAP) / mPGES-1 | 1.6 - 2.3 µM | - | 20 µM | ~9-12.5-fold |
| N-Acetylcysteine (NAC) | Glutathione (B108866) Precursor / Antioxidant | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| MitoQ | Mitochondria-targeted Antioxidant | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Data compiled from multiple sources.[1][7][8][9]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Sonlicromanol's dual-action pathway.
Workflow for mPGES-1 inhibition assay.
Comparison with Alternative Agents
N-Acetylcysteine (NAC)
NAC is a widely used antioxidant that acts primarily as a precursor to L-cysteine, which is required for the synthesis of the major intracellular antioxidant, glutathione (GSH).[2][4][10] Its mechanism is therefore indirect and depends on the cellular capacity for GSH synthesis. While beneficial in conditions of systemic oxidative stress, NAC lacks a specific mitochondrial target and does not directly address the inflammatory component mediated by PGE2.[2][10]
MitoQ
MitoQ is a mitochondrially-targeted antioxidant.[3][11] It consists of a ubiquinone moiety linked to a lipophilic triphenylphosphonium cation, which facilitates its accumulation within mitochondria.[12] Inside the mitochondria, MitoQ is reduced to its active antioxidant form, ubiquinol, which can neutralize ROS at their source.[12][13] While highly specific for mitochondria, MitoQ's primary mechanism is limited to ROS scavenging and it does not possess the direct anti-inflammatory properties of Sonlicromanol through mPGES-1 inhibition.[3][11]
Summary of Sonlicromanol Phase IIb Clinical Trial Data
A Phase IIb clinical trial of Sonlicromanol in patients with MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) spectrum disorders has been completed.[5][6][12][14]
| Endpoint Category | Outcome Measure | Result |
| Primary Endpoint | Attention (Cogstate Visual Identification Test) | Not met in the 28-day study.[12] |
| Secondary Endpoints (Cognition & Mood) | Beck Depression Inventory (BDI) | Statistically significant improvement (p=0.01 for 100mg bid).[12] |
| Cognitive Failure Questionnaire (CFQ) | Statistically significant improvement (p=0.007 for 100mg bid).[12] | |
| Long-term Extension Study | Multiple domains including cognition, mood, quality of life, pain, fatigue, and balance | Clinically meaningful improvements observed after 52 weeks.[5][6] |
| Safety and Tolerability | Adverse Events | Safe and well-tolerated with no serious adverse effects reported.[12] |
Experimental Protocols
In Vitro mPGES-1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mPGES-1.
Methodology:
-
Microsome Preparation: Microsomes containing mPGES-1 are isolated from a suitable source, such as IL-1β-stimulated A549 cells or a recombinant expression system.
-
Incubation with Inhibitor: The microsomal preparation is pre-incubated with varying concentrations of the test compound (e.g., KH176m) or a vehicle control.
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a solution containing a metal salt (e.g., FeCl2).
-
Quantification of PGE2: The amount of PGE2 produced is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To assess the selectivity of a test compound by determining its inhibitory activity against COX-1 and COX-2.
Methodology:
-
Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation with Inhibitor: The enzymes are pre-incubated with various concentrations of the test compound or a vehicle control.
-
Enzymatic Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Detection of Prostaglandin Production: The activity of the COX enzymes is determined by measuring the production of prostaglandins. This can be done using various methods, including an oxygen consumption assay (measuring the uptake of oxygen during the reaction), or by quantifying the production of a specific prostaglandin (e.g., PGE2) by ELISA or LC-MS.
-
Data Analysis: The IC50 values for COX-1 and COX-2 are calculated, and the ratio of these values provides a measure of the compound's selectivity.
Thioredoxin/Peroxiredoxin System Activity Assay
Objective: To evaluate the effect of a test compound on the activity of the Thioredoxin/Peroxiredoxin antioxidant system.
Methodology:
-
Coupled Enzyme Assay: The activity of the peroxiredoxin system is typically measured using a coupled enzyme assay that monitors the oxidation of NADPH.
-
Reaction Mixture: The reaction mixture contains the components of the system: peroxiredoxin, thioredoxin, thioredoxin reductase, and NADPH. A peroxide substrate (e.g., hydrogen peroxide) is also included.
-
Incubation with Test Compound: The reaction is carried out in the presence and absence of the test compound (e.g., KH176m).
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.
-
Data Analysis: An increase in the rate of NADPH oxidation in the presence of the test compound indicates an enhancement of the Thioredoxin/Peroxiredoxin system's activity.
Conclusion
This compound, through its active metabolite KH176m, presents a highly specific mechanism of action that is distinct from other antioxidant and anti-inflammatory agents. Its potent and selective inhibition of mPGES-1, without affecting the related COX-1 and COX-2 enzymes, suggests a favorable safety profile with a reduced risk of the side effects associated with traditional non-steroidal anti-inflammatory drugs. Furthermore, its ability to concurrently enhance the cellular antioxidant defense via the Thioredoxin/Peroxiredoxin system provides a multi-faceted approach to mitigating the pathology of mitochondrial diseases. This dual mechanism, targeting both inflammation and oxidative stress with high specificity, positions Sonlicromanol as a promising therapeutic candidate for conditions characterized by mitochondrial dysfunction.
References
- 1. researchportal.vub.be [researchportal.vub.be]
- 2. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jillcarnahan.com [jillcarnahan.com]
- 4. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Promising phase IIb results with sonlicromanol in mitochondrial myopathies caused by the m.3243A>G mutation - Institut de Myologie [institut-myologie.org]
- 6. Khondrion Publishes Phase 2b Study on Sonlicromanol's Potential in Primary Mitochondrial Disease [synapse.patsnap.com]
- 7. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mitoq.com [mitoq.com]
- 11. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biospace.com [biospace.com]
Independent Validation of Sonlicromanol Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published data on Sonlicromanol hydrochloride against alternative approaches for mitochondrial diseases. All quantitative data is summarized in structured tables, with detailed methodologies for key experiments and visualizations of relevant pathways and workflows.
Sonlicromanol (KH176) is an orally administered small-molecule drug candidate under investigation as a potential disease-modifying therapy for primary mitochondrial diseases (PMD), a group of rare and debilitating conditions with limited treatment options.[1][2] Developed by Khondrion, Sonlicromanol is a brain-penetrant ROS-redox modulator with anti-inflammatory properties, targeting key metabolic and inflammatory pathways implicated in PMD.[1][3] This guide synthesizes publicly available data from clinical trials to offer a validated, independent perspective on its performance.
Mechanism of Action
Sonlicromanol's active metabolite, KH176m, exhibits a dual mechanism of action. It acts as a reactive oxygen species (ROS) redox modulator and possesses anti-inflammatory effects through the selective inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[4] In patients with mitochondrial diseases, dysfunctional mitochondria lead to increased ROS levels and cellular stress. By inhibiting mPGES-1, Sonlicromanol's metabolite blocks the overproduction of prostaglandin E2 (PGE2), a key inflammatory mediator.[4] Additionally, it targets the thioredoxin/peroxiredoxin antioxidant system, further mitigating oxidative stress.[4]
Below is a diagram illustrating the proposed signaling pathway of Sonlicromanol's active metabolite.
Clinical Efficacy of Sonlicromanol
Sonlicromanol has been evaluated in several clinical trials, most notably the Phase IIb program consisting of the KHENERGYZE study (a 28-day randomized controlled trial) and the KHENEREXT study (a 52-week open-label extension).[1][3][4] The trials focused on patients with MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) spectrum disorders caused by the m.3243A>G mutation.[3]
KHENERGYZE Study (28-Day RCT)
The primary endpoint of the KHENERGYZE study, the attention domain score of the Cogstate visual identification test, was not met.[3] However, post-hoc analyses revealed positive trends in several secondary endpoints related to mood and cognition, particularly with the 100 mg twice-daily dose.[3]
| Outcome Measure | Sonlicromanol Dose | p-value vs. Placebo | Reference |
| Beck Depression Inventory (BDI) | 100 mg bid | 0.0143 | [4] |
| Cognitive Failure Questionnaire (CFQ) | 100 mg bid | 0.0113 | [4] |
| Hospital Anxiety and Depression Scale (HADS) - Depression Subscale | - | 0.0256 | [4] |
KHENEREXT Study (52-Week Open-Label Extension)
The open-label extension study demonstrated more pronounced and statistically significant improvements across a variety of clinically relevant domains, suggesting that longer-term treatment may be beneficial.[4]
| Outcome Measure | p-value (Change from Baseline) | Reference |
| Test of Attentional Performance (TAP) with alarm | 0.0102 | [4] |
| Test of Attentional Performance (TAP) without alarm | 0.0047 | [4] |
| Beck Depression Inventory (BDI) - Somatic | 0.0261 | [4] |
| Beck Depression Inventory (BDI) - Total | 0.0563 | [4] |
| SF12 Physical Component Score | 0.0008 | [4] |
| RAND-Short Form-36 (SF-36) - Pain Domains (7 of 9) | 0.0105 | [4] |
| Neuro-Quality of Life Short Form-Fatigue Scale | 0.0036 | [4] |
| mini-Balance Evaluation Systems test | 0.0009 | [4] |
| McGill Pain Questionnaire | 0.0105 | [4] |
| EuroQol EQ-5D-5L - Visual Analog Scale | 0.0213 | [4] |
| EuroQol EQ-5D-5L - Index | 0.0173 | [4] |
Comparison with Alternative Treatments
Currently, there are no approved disease-modifying therapies for most mitochondrial diseases, and the standard of care is largely supportive.[5] Commonly used supplements include Coenzyme Q10 (CoQ10) and L-arginine (B1665763). A direct quantitative comparison with Sonlicromanol is challenging due to differences in study populations, designs, and endpoints.
Coenzyme Q10
L-arginine
L-arginine is used to manage stroke-like episodes in MELAS, with some studies suggesting it can reduce the frequency and severity of these events.[10][11] However, its broader effects on other symptoms like cognitive decline and fatigue are less established, and the quality of evidence from existing studies is considered low.
| Treatment | Indication | Key Reported Outcomes | Level of Evidence |
| Sonlicromanol | Mitochondrial Disease (m.3243A>G) | Improvements in mood, cognition, fatigue, and pain in long-term study.[4] | Phase IIb RCT and open-label extension |
| Coenzyme Q10 | General Mitochondrial Support | Inconsistent evidence for cognitive improvement.[7][8] | Mixed (preclinical, small clinical trials) |
| L-arginine | MELAS (stroke-like episodes) | Reduction in frequency and severity of stroke-like episodes.[10][11] | Low (open-label trials, case series) |
Experimental Protocols
In Vitro mPGES-1 Inhibition Assay
The inhibitory activity of a compound on mPGES-1 can be assessed using a cell-free assay. The general workflow is as follows:
Cellular Reactive Oxygen Species (ROS) Measurement
Cellular ROS levels can be quantified using fluorescent probes. A common method involves the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Conclusion
Published data from the Phase IIb program for Sonlicromanol suggests a favorable safety profile and potential efficacy in improving clinically meaningful symptoms in patients with mitochondrial disease due to the m.3243A>G mutation, particularly with long-term treatment.[4] While the primary endpoint of the short-term study was not met, the positive signals in multiple secondary endpoints have supported its progression to a Phase III trial.[3][5]
Compared to existing supportive therapies like Coenzyme Q10 and L-arginine, Sonlicromanol's targeted, dual mechanism of action represents a novel therapeutic approach. However, the lack of head-to-head trials and the heterogeneity of endpoints in studies of alternatives make direct comparisons difficult. The detailed experimental protocols for assessing its mechanism of action are based on standard laboratory techniques for measuring mPGES-1 inhibition and cellular ROS levels.
The information presented in this guide is intended to provide a consolidated and objective overview for the scientific community. The forthcoming results from the Phase III KHENERFIN study will be crucial in further validating the therapeutic potential of Sonlicromanol for this patient population.[12]
References
- 1. Khondrion Publishes Phase 2b Study on Sonlicromanol's Potential in Primary Mitochondrial Disease [synapse.patsnap.com]
- 2. mitocanada.org [mitocanada.org]
- 3. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
- 4. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]
- 6. Coenzyme Q10 administration increases brain mitochondrial concentrations and exerts neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CoQ10 and Mitochondrial Dysfunction in Alzheimer’s Disease | MDPI [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. In vivo functional brain imaging and a therapeutic trial of L-arginine in MELAS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic regimen of l-arginine for MELAS: 9-year, prospective, multicenter, clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khondrion | Our science [khondrion.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Sonlicromanol Hydrochloride
This document provides comprehensive guidance on the proper disposal procedures for Sonlicromanol hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining laboratory safety and environmental compliance.
This compound, a small molecule therapeutic in development, is not classified as a hazardous substance or mixture according to available safety data sheets[1][2]. However, as with any laboratory chemical, responsible disposal is paramount. The primary directive is to manage its disposal in accordance with all applicable federal, state, and local regulations[1][2].
Summary of Key Chemical and Physical Properties
For safe handling and disposal, it is useful to be aware of the fundamental properties of this compound.
| Property | Detail |
| Chemical Name | (2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide;hydrochloride[3] |
| Synonyms | KH176 (hydrochloride)[1] |
| Molecular Formula | C19H29ClN2O3[1][3] |
| Molecular Weight | 368.90 g/mol [1] |
| Appearance | Solid |
| Stability | Stable under recommended storage conditions[1][2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1][2] |
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound and its contaminated packaging.
-
Consult Local Regulations : Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with local, state, and federal guidelines.
-
Waste Characterization : Although not classified as hazardous, it is best practice to treat all research chemicals as potentially hazardous waste unless explicitly stated otherwise by your EHS department.
-
Solid Waste Disposal :
-
Collect unadulterated this compound powder in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound"), CAS number (2162149-24-6), and any other information required by your institution.
-
Dispose of the container through your institution's chemical waste program.
-
-
Liquid Waste Disposal (Solutions) :
-
Do not discharge solutions containing this compound down the drain unless specifically permitted by your local regulations for non-hazardous materials[1].
-
Collect waste solutions in a compatible, leak-proof container.
-
Label the container with the chemical name, concentration, and any solvents used.
-
Dispose of the liquid waste through your institution's chemical waste program.
-
-
Contaminated Material Disposal :
-
Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated waste bag.
-
Dispose of this bag as chemical waste, following your institution's guidelines.
-
Contaminated packaging should also be disposed of in accordance with official regulations[1][2].
-
-
Decontamination :
Experimental Workflow for Disposal
The logical workflow for the disposal of this compound is visualized in the following diagram. This decision-making process ensures that all safety and regulatory aspects are considered.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Sonlicromanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Sonlicromanol hydrochloride, a clinical-stage compound under investigation for mitochondrial diseases. Adherence to these procedures is essential to ensure a safe laboratory environment and to maintain the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and appropriate engineering controls. The following table summarizes the required PPE and recommended laboratory setup.
| Category | Requirement | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves are mandatory. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | A fit-tested NIOSH-certified N95 or N100 respirator is recommended, especially when there is a risk of generating airborne powder or aerosols.[1] |
| Engineering Controls | Ventilation | Work should be conducted in a well-ventilated area, preferably within a fume hood to avoid inhalation of dust or aerosols.[2][3] |
| Safety Stations | Eyewash & Safety Shower | An accessible safety shower and eyewash station must be available in the immediate work area.[3] |
Operational Plan for Safe Handling
Following a systematic workflow is crucial for minimizing exposure and contamination risks.
Step-by-Step Handling Protocol:
-
Preparation : Designate and prepare a specific work area, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
Don PPE : Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Handling :
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[2][3] For long-term storage, consult the supplier's specific recommendations, which may include refrigeration (-20°C or -80°C) and protection from light.[4]
-
Post-Handling Cleanup :
-
Decontaminate all surfaces and equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
First Aid Measures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.[2][3] |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove any contaminated clothing and shoes. Call a physician.[2][3] |
| Eye Contact | Immediately flush the eyes with large amounts of water, removing contact lenses if present. Ensure adequate flushing by separating the eyelids with fingers. Promptly seek medical attention.[2][3] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.[2][3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Identification : All materials that have come into contact with this compound, including gloves, gowns, syringes, vials, and any unused compound, should be considered hazardous waste.[5]
-
Segregation and Collection :
-
Final Disposal :
-
Disposal must be conducted in accordance with all applicable country, federal, state, and local regulations.[2]
-
Engage a licensed hazardous waste disposal company for removal and incineration.
-
Mechanism of Action: A Brief Overview
Sonlicromanol's therapeutic potential stems from the activity of its in vivo metabolite, KH176m. This metabolite functions as both a redox-modulator and an antioxidant.[7] In patients with mitochondrial diseases, who often have elevated levels of reactive oxygen species (ROS), KH176m works through two primary pathways to mitigate cellular stress and inflammation.[7]
-
Redox-Modulation : KH176m selectively inhibits the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) enzyme.[7][8] This action blocks the overproduction of prostaglandin E2 (PGE2), a key mediator of inflammation.[7]
-
Antioxidant Activity : The metabolite also targets the thioredoxin/peroxiredoxin antioxidant system, enhancing its activity to reduce harmful ROS.[7]
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
